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  • Product: 3,5-dichloro-1H-indole-2-carboxylic acid
  • CAS: 167631-51-8

Core Science & Biosynthesis

Foundational

molecular weight and formula of 3,5-dichloro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 3,5-dichloro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 3,5-dichloro-1H-indole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-dichloro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,5-dichloro-1H-indole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, and its targeted halogenation offers a powerful tool for modulating physicochemical and pharmacological properties. This document details the core characteristics, a robust synthetic pathway, analytical-spectroscopic signatures, and key applications of this molecule. It is intended as a resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical building block in their work.

Introduction

The indole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. Introducing substituents onto the indole core is a primary strategy for optimizing lead compounds, with halogens playing a particularly crucial role. The incorporation of chlorine atoms, as seen in 3,5-dichloro-1H-indole-2-carboxylic acid, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets.

This guide serves as an in-depth exploration of 3,5-dichloro-1H-indole-2-carboxylic acid. We will move beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its analytical characterization, and its demonstrated potential as a scaffold in developing novel therapeutics.

Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is the first step in its successful application. The following table summarizes the key identifiers and quantitative data for 3,5-dichloro-1H-indole-2-carboxylic acid.

PropertyValueReference(s)
IUPAC Name 3,5-dichloro-1H-indole-2-carboxylic acid[1]
CAS Number 167631-51-8[1]
Molecular Formula C₉H₅Cl₂NO₂[2][3]
Molecular Weight 230.05 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)Cl[3]
InChIKey ZCIAFCCXZJTKSS-UHFFFAOYSA-N[1][3]
Physical Form Solid
Typical Purity ≥95%[1]
Monoisotopic Mass 228.96973 Da[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and highly adaptable method. This approach is particularly well-suited for producing 3,5-dichloro-1H-indole-2-carboxylic acid because it can utilize commercially available 3,5-dichloroaniline as a starting material. The overall strategy involves converting the aniline into a hydrazine, which is then condensed with a pyruvate source and cyclized under acidic conditions.

Protocol 3.1: Proposed Synthesis via Fischer Indolization

Principle: This protocol outlines a reliable, multi-step synthesis. The key transformation is the acid-catalyzed intramolecular cyclization and rearrangement of a 3,5-dichlorophenylhydrazone intermediate. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), is critical for driving the reaction to completion, as the electron-withdrawing chlorine atoms can deactivate the aromatic ring towards electrophilic substitution.

Methodology:

  • Step 1: Diazotization of 3,5-Dichloroaniline.

    • Suspend 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a positive starch-iodide paper test.

  • Step 2: Reduction to 3,5-Dichlorophenylhydrazine.

    • Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Basify the mixture with a concentrated sodium hydroxide solution to precipitate the hydrazine, which can then be extracted with an organic solvent like diethyl ether.

  • Step 3: Formation of the Phenylhydrazone.

    • Dissolve the extracted 3,5-dichlorophenylhydrazine in ethanol or acetic acid.

    • Add an aqueous solution of sodium pyruvate and stir at room temperature. The hydrazone will precipitate out of the solution upon formation.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Step 4: Fischer Indolization and Cyclization.

    • Add the dried phenylhydrazone from Step 3 to polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C).

    • Stir the mixture vigorously for 1-2 hours until the reaction is complete (monitored by TLC).

    • Carefully pour the hot reaction mixture onto crushed ice.

    • The crude 3,5-dichloro-1H-indole-2-carboxylic acid will precipitate.

  • Step 5: Work-up and Purification.

    • Filter the crude solid product.

    • To purify, dissolve the solid in an aqueous sodium bicarbonate solution and wash with ethyl acetate to remove non-acidic impurities.

    • Re-acidify the aqueous layer with hydrochloric acid to precipitate the pure product.

    • Filter, wash with water, and dry under vacuum to yield the final compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product A 3,5-Dichloroaniline B Diazonium Salt A->B 1. NaNO₂, HCl 0-5 °C C 3,5-Dichlorophenylhydrazine B->C 2. SnCl₂, HCl D Phenylhydrazone C->D 3. Sodium Pyruvate E 3,5-dichloro-1H-indole- 2-carboxylic acid D->E 4. PPA, Heat 5. Hydrolysis

Caption: Proposed synthetic workflow for 3,5-dichloro-1H-indole-2-carboxylic acid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the identity and purity of 3,5-dichloro-1H-indole-2-carboxylic acid.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • ¹H NMR: The spectrum is expected to show distinct signals. A broad singlet far downfield (>11 ppm) corresponds to the carboxylic acid proton (COOH). Another broad singlet, typically between 8-10 ppm, can be attributed to the indole N-H proton. The aromatic region will display signals for the three remaining protons on the indole ring system. The proton at the C4 position will likely appear as a doublet, coupled to the C6 proton, and the C6 and C7 protons will also show characteristic splitting patterns influenced by their respective environments and the chlorine substituent.

    • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >160 ppm). The remaining eight signals will correspond to the carbons of the indole ring, with those directly attached to chlorine atoms (C3 and C5) showing characteristic chemical shifts.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, medium-intensity peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the indole. A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.

  • Mass Spectrometry (MS):

    • This technique provides the most definitive evidence for the molecular weight and elemental composition. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit a characteristic isotopic pattern. The spectrum will show a base peak at [M]⁺, a larger peak at [M+2]⁺ (approximately 66% the intensity of M), and a smaller peak at [M+4]⁺ (approximately 10% the intensity of M). This 9:6:1 intensity ratio is a hallmark signature that validates the presence of two chlorine atoms in the molecule.

Applications in Research and Drug Development

The 3,5-dichloro-1H-indole-2-carboxylic acid scaffold is not merely a synthetic curiosity; it is a validated starting point for discovering biologically active molecules across multiple therapeutic areas.

  • Scaffold for CysLT1 Antagonists: Research has shown that derivatives of indole-2-carboxylic acid can act as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[4] These receptors are implicated in the pathophysiology of asthma and other inflammatory conditions. The indole core serves as a rigid scaffold, while substitutions, including chlorination, are used to fine-tune binding affinity and selectivity.[4]

  • Precursors to NMDA Receptor Antagonists: The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a critical target for modulating glutamatergic neurotransmission, with implications for treating neurological disorders. Tricyclic indole-2-carboxylic acids, derived from simpler chlorinated precursors, have been developed as highly potent and selective antagonists for this site.[5][6]

  • Development of HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core has recently been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[7] The carboxylate and the indole nitrogen are hypothesized to chelate the two essential magnesium ions (Mg²⁺) in the enzyme's active site, which is a key mechanism of action for this class of antiviral drugs.[7]

Safety and Handling

As with any halogenated aromatic compound, 3,5-dichloro-1H-indole-2-carboxylic acid should be handled with appropriate care. While specific toxicity data is not widely available, related compounds like 4,5-dichloro-1H-indole-2-carboxylic acid are classified as irritants.

  • Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-dichloro-1H-indole-2-carboxylic acid is a valuable and versatile building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and clear spectroscopic signatures make it a reliable tool for synthetic chemists. More importantly, its demonstrated utility as a core scaffold for developing antagonists and inhibitors against critical biological targets like CysLT1, NMDA receptors, and HIV-1 integrase underscores its significant potential in modern drug discovery. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their discovery pipelines.

References

  • PubChemLite. 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). [Link]

  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • ACS Publications. (2001). Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Biological Significance of 3,5-dichloro-1H-indole-2-carboxylic Acid

Introduction: The Privileged Indole Nucleus and the Impact of Dichlorination The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Nucleus and the Impact of Dichlorination

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively interact with diverse biological targets. This guide focuses on a specific, synthetically valuable derivative: 3,5-dichloro-1H-indole-2-carboxylic acid .

While direct, potent biological activity of the parent 3,5-dichloro-1H-indole-2-carboxylic acid is not extensively documented, its true significance lies in its role as a versatile starting material and core structural motif for a multitude of potent and selective therapeutic agents. The strategic placement of chloro substituents at the 3 and 5 positions of the indole ring profoundly influences the electronic and steric properties of the molecule, providing a foundation for developing derivatives with tailored biological activities. This technical guide will delve into the synthesis of this key intermediate and explore its application in the development of compounds targeting distinct and critical biological pathways, including those involved in viral infections, inflammatory responses, and neurological disorders. We will also provide detailed, field-proven experimental protocols for evaluating the biological activities of its derivatives.

Synthesis of the Core Scaffold: 3,5-dichloro-1H-indole-2-carboxylic Acid

The synthesis of indole-2-carboxylic acids can be achieved through several established methods, with the Fischer indole synthesis and the Reissert synthesis being two of the most prominent.[2][3] The Fischer indole synthesis, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid, a plausible approach would involve the reaction of a 3,5-dichlorophenylhydrazine with a pyruvate derivative under acidic conditions.

The Reissert synthesis provides another viable route, which involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[2]

A more specific synthetic route for a closely related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, starts from 3,5-dichloroaniline.[4] This multi-step procedure involves a Japp–Klingemann condensation followed by a Fischer indole ring closure. Subsequent hydrolysis of the resulting ester would yield the desired 3,5-dichloro-1H-indole-2-carboxylic acid.

Biological Activities of 3,5-dichloro-1H-indole-2-carboxylic Acid Derivatives

The 3,5-dichloro-1H-indole-2-carboxylic acid scaffold has proven to be a fruitful starting point for the development of potent modulators of several key biological targets. The following sections will explore the major areas where derivatives of this compound have shown significant promise.

Inhibition of HIV-1 Integrase

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host genome.[5] As such, it is a prime target for antiretroviral therapy. Derivatives of indole-2-carboxylic acid have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6]

The core indole-2-carboxylic acid moiety plays a crucial role in the inhibitory activity by chelating with two magnesium ions (Mg2+) within the active site of the integrase.[5][6][7] Structural optimizations of the indole-2-carboxylic acid scaffold have led to the development of highly potent inhibitors.[5][6]

Structure-Activity Relationship (SAR) for HIV-1 Integrase Inhibitors:

  • C3 Position: Introduction of a long branch at the C3 position of the indole core can improve the interaction with a hydrophobic cavity near the active site of the integrase, leading to a significant increase in inhibitory activity.[6]

  • C6 Position: The addition of a halogenated benzene ring at the C6 position can enhance the inhibitory effect, likely through π-π stacking interactions with the viral DNA.[5][6]

  • C2 Carboxyl Group: A free carboxyl group at the C2 position is crucial for the bis-bidentate chelation with the Mg2+ ions in the active site, and its presence generally leads to a remarkable improvement in inhibitory potency compared to the corresponding esters.[6]

This protocol outlines a common method for evaluating the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Principle:

This assay measures the integration of a donor DNA substrate (mimicking the viral DNA) into a target DNA substrate, which is immobilized on a plate. The product is detected using an antibody-based colorimetric method.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated Donor Substrate (DS) DNA

  • Digoxigenin (DIG)-labeled Target Substrate (TS) DNA

  • Streptavidin-coated 96-well plates

  • Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1M H2SO4)

  • Assay buffer, wash buffer, and blocking buffer

Procedure:

  • Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

  • Blocking: Block the wells to prevent non-specific binding.

  • Integrase and Inhibitor Incubation: Add HIV-1 integrase to the wells, followed by the test compounds (derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid) at various concentrations.

  • Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled TS DNA.

  • Detection: After incubation, wash the plate and add anti-DIG-HRP antibody.

  • Signal Development: Add TMB substrate and allow the color to develop.

  • Quenching and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antagonism of the Cysteinyl Leukotriene 1 (CysLT1) Receptor

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[4] They exert their effects by binding to CysLT receptors, with the CysLT1 receptor being a key player in mediating bronchoconstriction and inflammation. Derivatives of indole-2-carboxylic acid have been identified as a novel class of selective CysLT1 receptor antagonists.[4]

Structure-Activity Relationship (SAR) for CysLT1 Receptor Antagonists:

  • Indole-2-carboxylic acid moiety: This core structure is essential for CysLT1 antagonist activity.[4]

  • Substituents on the Indole Ring: The presence and position of substituents, such as chlorine atoms, can influence the potency of the antagonist. Removal of chlorine atoms from the indole ring has been shown to be favorable for improving potency in some derivatives.[4]

  • C3 Position: The introduction of α,β-unsaturated amide moieties at the C3 position of the indole ring is an important factor for potent CysLT1 antagonist activity.[4]

This protocol is used to determine the ability of a compound to inhibit the increase in intracellular calcium induced by a CysLT1 receptor agonist.

Principle:

Activation of the Gq-coupled CysLT1 receptor leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this effect.

Materials:

  • A cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CysLT1 receptor agonist (e.g., LTD4)

  • Assay buffer

Procedure:

  • Cell Preparation: Plate the CysLT1-expressing cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Add the test compounds (derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid) at various concentrations to the wells.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Addition: Add a CysLT1 receptor agonist (e.g., LTD4) to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antagonism of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity and excitotoxicity. For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine. The glycine binding site on the NMDA receptor is a therapeutic target for modulating receptor activity. Derivatives of indole-2-carboxylic acid have been developed as potent and selective antagonists of the NMDA receptor glycine site.

Structure-Activity Relationship (SAR) for NMDA Receptor Glycine Site Antagonists:

  • Indole-2-carboxylic acid core: This scaffold is fundamental for the antagonist activity.

  • Dichlorination Pattern: While specific data for the 3,5-dichloro pattern is limited in the provided search results, other dichlorinated indole-2-carboxylic acid derivatives have shown high affinity for the glycine site.

  • Substituents at other positions: The nature and position of other substituents on the indole ring and on side chains can significantly impact the potency and selectivity of the antagonists.

This protocol is designed to determine the binding affinity of a compound for the glycine site of the NMDA receptor.

Principle:

This is a competitive binding assay where the test compound competes with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

Materials:

  • Rat brain membrane preparations

  • Radioligand (e.g., [3H]glycine or a specific antagonist radioligand)

  • Test compounds (derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, the radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Summary

Derivative ClassTargetKey Structural Features for Activity
Indole-2-carboxylic acidsHIV-1 IntegraseFree C2-carboxylic acid, long branch at C3, halogenated benzene at C6
Indole-2-carboxylic acidsCysLT1 Receptorα,β-unsaturated amide at C3
Dichloro-indole-2-carboxylic acidsNMDA Receptor Glycine SiteDichlorination pattern, other specific substitutions

Visualizations

Signaling Pathway of CysLT1 Receptor and Point of Antagonism

CysLT1_Pathway LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R Binds & Activates Gq Gq Protein CysLT1R->Gq Activates Antagonist Indole-2-Carboxylic Acid Derivative Antagonist->CysLT1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Inflammatory Response & Bronchoconstriction Ca_release->Response PKC_activation->Response HIV1_Integrase_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_detection Detection p1 Coat plate with Streptavidin p2 Immobilize Biotinylated Donor Substrate (DS) DNA p1->p2 a1 Add HIV-1 Integrase & Test Compound p2->a1 a2 Add DIG-labeled Target Substrate (TS) DNA a1->a2 a3 Incubate for Strand Transfer a2->a3 d1 Add Anti-DIG-HRP Antibody a3->d1 d2 Add TMB Substrate d1->d2 d3 Add Stop Solution & Read Absorbance d2->d3 Data_Analysis Calculate IC50 d3->Data_Analysis

Caption: ELISA-based workflow for screening HIV-1 integrase inhibitors.

Conclusion

3,5-dichloro-1H-indole-2-carboxylic acid stands out not for its intrinsic biological activity, but for its proven utility as a highly adaptable and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of HIV-1 integrase, antagonists of the CysLT1 receptor, and modulators of the NMDA receptor glycine site. The structure-activity relationships discussed herein provide a roadmap for the rational design of new therapeutic agents based on this privileged core. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activity of novel derivatives, thereby facilitating the discovery and development of the next generation of drugs targeting a range of diseases. Further exploration of the chemical space around the 3,5-dichloro-1H-indole-2-carboxylic acid scaffold is a promising avenue for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Sources

Foundational

Acidity and pKa Profiling of 3,5-Dichloro-1H-indole-2-carboxylic Acid: A Comprehensive Guide to Structural, Computational, and Experimental Determination

Executive Summary The physicochemical profiling of active pharmaceutical ingredients (APIs) requires rigorous determination of the acid dissociation constant ( ). For highly functionalized heterocyclic pharmacophores suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical profiling of active pharmaceutical ingredients (APIs) requires rigorous determination of the acid dissociation constant (


). For highly functionalized heterocyclic pharmacophores such as 3,5-dichloro-1H-indole-2-carboxylic acid, the 

governs critical ADME parameters, including aqueous solubility, lipophilicity (log D), and target-binding affinity[1]. This technical whitepaper dissects the electronic mechanisms driving the acidity of this molecule and establishes field-proven, self-validating analytical protocols for its measurement.

Structural and Electronic Determinants of Acidity

To accurately model the acidity of 3,5-dichloro-1H-indole-2-carboxylic acid, the molecule must be evaluated as a dual-pharmacophore system consisting of a rapidly ionizing carboxylic acid and a weakly acidic indole nitrogen.

Carboxylic Acid Acidity (


): 
The unsubstituted reference molecule, indole-2-carboxylic acid, demonstrates a baseline experimental 

of approximately 3.8[2]. The introduction of chlorine atoms at the C3 and C5 positions fundamentally alters the electron density of the indolic system. While halogens possess both electron-withdrawing inductive (-I) and electron-donating mesomeric (+M) effects, the -I effect strongly dominates the thermodynamic equilibrium[3]. This pronounced inductive withdrawal pulls electron density away from the C2-carboxylate, inherently stabilizing the resulting conjugate base. Consequently, the

of 3,5-dichloro-1H-indole-2-carboxylic acid shifts significantly downward, predicted within the highly acidic 2.5–3.0 range.

Indole Nitrogen Acidity (


): 
The indole NH is traditionally an extremely weak acid (unsubstituted indole 

> 16). However, the synergistic electron-withdrawing nature of the C2-carboxylic acid and the C3/C5 halogens profoundly enhances the lability of this proton. Empirical databases predict the

of isolated 3,5-dichloroindole to be roughly 14.51[4]. The combined multi-group withdrawal lowers the thermodynamic barrier for deprotonation, making the formation of the indolide dianion possible in highly basic environments.

DeprotonationPathway A Fully Protonated (Neutral Form) B Mono-deprotonated (Carboxylate Anion) A->B pKa1 (~2.5-3.0) Loss of COOH proton C Di-deprotonated (Indolide Dianion) B->C pKa2 (~14.5) Loss of Indole NH

Fig 1. Stepwise deprotonation pathway of 3,5-dichloro-1H-indole-2-carboxylic acid.

Analytical Challenges: The Solubility Paradox

A core challenge in empirical


 determination for multi-halogenated indoles is restricted aqueous solubility[5]. Because only fully solvated substances can participate in measurable thermodynamic equilibria, standard aqueous titration frequently triggers artefactual precipitation, ruining the data curve.

Causality in Method Design: To circumvent this phase-separation paradox, titrations must be engineered within co-solvent matrices. Solvents like binary methanol-water (1:9 v/v)[1] or DMSO-water mixtures[6] lower the dielectric constant of the medium, keeping the lipophilic protonated species in solution. The measured apparent


 (

) is subsequently extrapolated back to 100% aqueous conditions using the Yasuda-Shedlovsky mathematical framework, ensuring true thermodynamic accuracy.

Self-Validating Experimental Protocols

To guarantee experimental trustworthiness, protocols must possess internal mechanisms that validate the integrity of the readouts in real-time.

Protocol A: UV-Vis Spectrophotometric Titration

Indole derivatives exhibit intense


 transition bands that undergo measurable bathochromic (red) shifts upon ionization[7]. By leveraging this spectroscopic variance, we avoid the solubility constraints of traditional potentiometry.
  • Sample Preparation: Prepare a 20

    
    M stock solution in a 10% DMSO/water matrix. Keeping the concentration low strictly enforces adherence to the linear dynamic range of the Beer-Lambert law (0.2–1.0 AU)[1].
    
  • Buffer Series Assembly: Prepare a series of 15 buffered solutions spanning pH 1.0 to 6.0 (to capture

    
    ), maintaining a constant ionic strength (
    
    
    
    M with KCl). Causality: Controlling ionic strength prevents activity coefficient fluctuations that skew the true
    
    
    [7].
  • Spectroscopic Acquisition: Record the UV absorption spectra (190–400 nm) continuously for each pH increment[7].

  • Validation via Isosbestic Points (Self-Validating Step): Overlay the collected spectra. The presence of sharply defined, non-shifting isosbestic points validates that the system is strictly undergoing a clean, two-state transition (acid

    
     base) without unmonitored precipitation or chemical degradation[7].
    
  • Data Extrapolation: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Apply a non-linear sigmoidal regression model. The inflection point (
    
    
    
    ) mathematically equates to the substance's
    
    
    [8].

Workflow S1 1. Co-Solvent Preparation S2 2. Acid/Base Titration S1->S2 S3 3. Spectroscopic Acquisition S2->S3 S4 4. Isosbestic Validation S3->S4 S5 5. Sigmoidal Fitting S4->S5

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Co-Solvent Potentiometric Titration

For labs prioritizing electrochemistry over spectroscopy, potentiometric derivation remains the gold standard, provided solubility boundaries are respected.

  • Electrode Calibration: Calibrate the glass electrode strictly in the chosen blank co-solvent (e.g., 10% MeOH) prior to analyte introduction. Causality: Aqueous calibration buffers induce a massive liquid junction potential error when plunged into organic matrices[1].

  • Analyte Solubilization: Accurately dissolve ~20 mg (approx. 80

    
    moles) of the analyte in the binary matrix[1].
    
  • Acidification: Add a known excess of standard 0.1 M HCl to artificially force complete protonation of the carboxylate prior to starting the run.

  • Titration: Titrate with 0.1 M NaOH under an inert

    
     atmosphere. Causality: Nitrogen prevents ambient 
    
    
    
    from dissolving into the basic titrant, forming carbonic acid and generating false buffering zones.
  • Derivative Analysis: Plot the first derivative (

    
    ) to accurately locate the exact equivalence point, deriving the 
    
    
    
    from the half-equivalence volume using the Henderson-Hasselbalch relationship.

Computational (DFT) Methodologies

In modern molecular design, in silico predictions routinely precede empirical measurement. Density Functional Theory (DFT) offers high-fidelity


 estimations by mathematically simulating the free energy of deprotonation (

) within a continuous Solvation Model based on Density (SMD)[3].

Algorithmic Choice: Recent theoretical audits confirm that using the range-separated hybrid functional CAM-B3LYP coupled with a rigorous 6-311G+(d,p) basis set provides superior accuracy for functionalized carboxylic acids, yielding mean absolute errors (MAE) well below the 0.5


 unit threshold required for reliable predictive pharmacology[3].

Quantitative Data Summary

The table below synthesizes the thermodynamic acidity parameters extracted from base fragments and computational predictions.

Functional GroupUnsubstituted Reference

Predicted 3,5-Dichloro

Primary Electronic Driving Force
Carboxylic Acid (-COOH) 3.8 ± 0.3[2]~2.5 - 3.0-I (Inductive) stabilization by C3/C5 halogens
Indole Amine (-NH) ~16.214.51 ± 0.30[4]-I dominating over +M, increasing NH acidity

References

  • "Towards the 'Eldorado' of pKa Determination: A Reliable and Rapid DFT Model" - PMC/NIH.[Link]

  • "UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions" - Srce.hr.[Link]

  • "pKa Determination in non-Aqueous Solvents and DMSO-Water Mixtures" - University of Liverpool.[Link]

  • "Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present" - SciRes Literature.[Link]

  • "Development of Methods for the Determination of pKa Values" - PMC/NIH.[Link]

Sources

Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of 3,5-dichloro-1H-indole-2-carboxylic Acid: A Methodological Whitepaper

Abstract Indole derivatives form the cornerstone of numerous therapeutic agents and natural products, making their structural elucidation a critical aspect of drug discovery and materials science.[1] This guide presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole derivatives form the cornerstone of numerous therapeutic agents and natural products, making their structural elucidation a critical aspect of drug discovery and materials science.[1] This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of 3,5-dichloro-1H-indole-2-carboxylic acid, a compound of significant interest due to its halogenated indole scaffold. While a definitive crystal structure for this specific molecule is not widely reported in public databases, this document provides a robust, self-validating workflow for its synthesis, crystallization, and detailed structural characterization. We will delve into the causality behind experimental choices in single-crystal X-ray diffraction (SC-XRD), complementary spectroscopic techniques (FT-IR, NMR), and computational analysis (DFT), offering researchers a holistic protocol for definitive molecular and supramolecular characterization.

Introduction: The Significance of Halogenated Indoles

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of countless bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The strategic placement of halogen atoms, such as chlorine, on the indole framework profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity.[3] 3,5-dichloro-1H-indole-2-carboxylic acid combines the key pharmacophoric elements of the indole-2-carboxylic acid moiety, known to be a precursor for various syntheses, with the modulating effects of dichlorination.[4][5]

A definitive crystal structure provides unambiguous proof of molecular identity, stereochemistry, and conformation.[6] Furthermore, it reveals the intricate network of intermolecular interactions that govern the solid-state packing, which is crucial for understanding physical properties like solubility and stability. This guide, therefore, outlines the authoritative protocol to achieve this structural elucidation.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis Pathway

A plausible and efficient route to synthesize the title compound is via the Fischer indole synthesis, a classic and versatile method for preparing indoles from phenylhydrazines and α-keto acids.[3]

Experimental Protocol: Synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid

  • Starting Materials : 3,5-dichlorophenylhydrazine and pyruvic acid.

  • Reaction : The phenylhydrazine and pyruvic acid are condensed under acidic conditions (e.g., using glacial acetic acid or a Lewis acid catalyst) to form the corresponding phenylhydrazone.

  • Cyclization : The intermediate phenylhydrazone is then heated in the presence of a catalyst (e.g., zinc chloride or polyphosphoric acid) to induce cyclization and formation of the indole ring.

  • Work-up and Purification : The crude product is isolated and purified using column chromatography on silica gel to yield the pure 3,5-dichloro-1H-indole-2-carboxylic acid.[7]

Growing Diffraction-Quality Single Crystals

Obtaining a high-quality single crystal is often the most challenging step. The goal is to produce a crystal that is optically clear, free of fractures, and typically between 0.1 and 0.3 mm in size.[8]

Experimental Protocol: Crystallization

  • Solvent Selection : A systematic screening of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) is performed to identify a system where the compound has moderate solubility.

  • Slow Evaporation : A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion : This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[9][10]

  • Crystal Harvesting : Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately prepared for mounting.[8]

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][11]

The SC-XRD Workflow

The process follows a logical progression from data collection to the final, validated crystal structure.[6]

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// Edges A -> B [label="Mount on Goniometer"]; B -> C [label="Collect Diffraction Pattern"]; C -> D [label="Process Raw Data"]; D -> E [label="Generate Initial Model"]; E -> F [label="Optimize Atomic Parameters"]; F -> G [label="Check for Errors"]; }

Figure 1: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

  • Mounting : A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.[8]

  • Data Collection : The crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (e.g., from a Mo or Cu source) are directed at the crystal, which is rotated through a series of angles. The resulting diffraction pattern is recorded on a detector.[11][12]

  • Structure Solution : The diffraction data is used to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement : The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, bond lengths, and bond angles to achieve the best fit between the calculated and observed diffraction patterns.[8]

  • Validation : The final structure is validated using software like checkCIF to ensure it meets established crystallographic standards and is chemically sensible.

Expected Crystallographic Data

The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing all the structural details. The following table summarizes the key parameters that would be determined.

Parameter Description Hypothetical Value for C₉H₅Cl₂NO₂
Formula Molecular FormulaC₉H₅Cl₂NO₂
Formula Weight Molecular Weight ( g/mol )230.05
Crystal System One of the seven crystal systemsMonoclinic
Space Group Symmetry of the unit cellP2₁/c
a, b, c (Å) Unit cell dimensionsa = 8.5, b = 12.0, c = 9.5
β (°) Unit cell angle95.0°
V (ų) Volume of the unit cell964.9
Z Molecules per unit cell4
Density (calc) Calculated density (g/cm³)1.582
R-factor (R1) Goodness-of-fit indicator~0.04 (for observed data)
wR2 Weighted R-factor~0.10 (for all data)
Table 1: Representative crystallographic data table for 3,5-dichloro-1H-indole-2-carboxylic acid.

Corroborative Analysis: Spectroscopic and Computational Methods

While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic and computational methods is essential for a comprehensive characterization and to correlate the solid-state structure with its properties in solution.

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying key functional groups. For the title compound, the carboxylic acid moiety will produce highly characteristic signals.

  • O–H Stretch : A very broad and strong band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13][14]

  • C=O Stretch : An intense absorption between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[13][14]

  • N–H Stretch : A moderate, sharp peak around 3300-3500 cm⁻¹ is expected for the indole N-H group.

  • C–Cl Stretch : Absorptions in the fingerprint region (typically 600-800 cm⁻¹) will correspond to the C-Cl bonds.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
N-H (Indole)3300 - 3500Moderate, Sharp
C-H (Aromatic)3000 - 3100Weak to Moderate
C=O (Carboxylic Acid)1690 - 1760Strong, Sharp
C=C (Aromatic)1450 - 1600Moderate
C-O (Carboxylic Acid)1210 - 1320Strong
Table 2: Predicted FT-IR absorption bands.
NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for structural confirmation in solution.[3]

  • ¹H NMR : The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically >12 ppm.[14] The indole N-H proton will also be a downfield singlet. The aromatic protons on the indole ring will appear in the aromatic region (7-8 ppm), with their splitting patterns revealing their connectivity.

  • ¹³C NMR : The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 165-185 ppm range.[14] The carbon atoms attached to the electron-withdrawing chlorine atoms will also show characteristic downfield shifts.

Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
–COOH> 12.0 (broad singlet)165 - 185
Indole N–H~11.0-12.0 (broad singlet)-
Aromatic C–H7.0 - 8.0110 - 140
Aromatic C–Cl-> 125
Table 3: Predicted NMR chemical shift ranges.
Computational Chemistry: Density Functional Theory (DFT)

DFT calculations serve as a powerful tool to complement experimental data. By optimizing the geometry of a single molecule in the gas phase, we can:

  • Validate Experimental Geometry : Compare the calculated bond lengths and angles with those obtained from SC-XRD.

  • Predict Spectroscopic Properties : Calculate theoretical IR and NMR spectra to aid in the assignment of experimental signals.

  • Analyze Electronic Properties : Determine properties like the HOMO-LUMO gap, electrostatic potential, and charge distribution, which provide insights into the molecule's reactivity and intermolecular interactions.[15]

Supramolecular Structure: Beyond the Molecule

The crystal structure reveals not just the molecule itself, but how molecules interact with each other in the solid state. This supramolecular arrangement is dictated by non-covalent interactions.[16]

For 3,5-dichloro-1H-indole-2-carboxylic acid, the following interactions are anticipated:

  • Carboxylic Acid Dimerization : The most prominent interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) ring motif.[17]

  • N-H···O Hydrogen Bonding : The indole N-H group can act as a hydrogen bond donor, likely interacting with the carbonyl oxygen of a neighboring carboxylic acid group.[17]

  • π–π Stacking : The planar indole rings may engage in π–π stacking interactions, further stabilizing the crystal lattice.

  • Halogen Bonding : Chlorine atoms can act as halogen bond donors, potentially interacting with electronegative atoms like oxygen.

graph "Intermolecular_Interactions" { layout=dot; rankdir="LR"; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, style=dashed, arrowhead=none];

// Node for the central molecule mol [label="{N-H | 3,5-dichloro-1H-indole-2-carboxylic acid | COOH}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for interacting motifs dimer [label="{HOOC | Dimer Partner | H-N}", fillcolor="#F1F3F4", fontcolor="#202124"]; stack [label="π-Stacking Interaction\n(Parallel Indole Ring)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hbond [label="N-H...O=C Interaction\n(Hydrogen Bond Acceptor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing interactions mol:cooh -> dimer:cooh [label="R²₂(8) H-Bond Dimer", color="#34A853", fontcolor="#34A853"]; mol:n -> hbond [label="N-H...O H-Bond", color="#FBBC05", fontcolor="#202124"]; mol -> stack [label="π-π Stacking", color="#EA4335", fontcolor="#EA4335"]; }

Figure 2: Potential supramolecular interactions in the crystal lattice.

Conclusion

This guide provides a comprehensive and authoritative framework for the complete structural elucidation of 3,5-dichloro-1H-indole-2-carboxylic acid. By integrating meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction and corroborative spectroscopic and computational methods, researchers can obtain an unambiguous and holistic understanding of this molecule's structure and solid-state behavior. The described workflow is not merely a series of steps but a self-validating system designed to ensure the highest degree of scientific integrity, providing the foundational data necessary for advancing research in medicinal chemistry and materials science.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

  • García-Rodeja, Y., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Available at: [Link]

  • Nayak, P. S., et al. (2020). Crystal structures of three indole derivatives. IUCr Journals. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College Science Education Resource Center (SERC). Available at: [Link]

  • García-Rodeja, Y., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Publications. Available at: [Link]

  • XRD Single Crystal X-ray Diffraction. ATTLAS. Available at: [Link]

  • Kumar, V., & Singh, A. (2018). Crystallographic Analysis of some Structures of Indole Derivatives. Krishi Sanskriti Publications. Available at: [Link]

  • Kinastowska, M., et al. (2019). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC. Available at: [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]

  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Oregon State University. Available at: [Link]

  • In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors. (2025). Chemical Methodologies. Available at: [Link]

  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Single Crystal X-Ray Structure Determination. (2025). Improved Pharma. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC. Available at: [Link]

  • Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. (2025). ResearchGate. Available at: [Link]

  • Yang, L., et al. (2005). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC. Available at: [Link]

  • 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). PubChemLite. Available at: [Link]

  • Yathirajan, H. S., et al. (2006). 5-Chloro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • De, A. (1990). Structure of an indole analogue: 3,5-dichloro-3-methyl-2(3H)-indolone. IUCr. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • A new synthetic approach to the 3,4-dihydro-1 H -[9][18]oxazino[4,3- a ]indole system from ethyl 1 H -indole-2-carboxylates and activated glycerol carbonates. (2025). RSC Advances. Available at: [Link]

  • Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. ResearchGate. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Available at: [Link]

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Foundational

The Untapped Therapeutic Potential of 3,5-Dichloro-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting Unexplored Chemical Space In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility in interacting with a wide array of biological targets.[1] Its derivatives have given rise to a multitude of approved drugs and clinical candidates. While extensive research has explored various substitutions on the indole ring, the specific therapeutic potential of derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid remains a largely uncharted territory. This guide is conceived not as a retrospective summary of established knowledge, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to illuminate the therapeutic promise of this specific scaffold by extrapolating from the well-documented activities of its close chemical relatives, thereby providing a robust framework for initiating new drug discovery programs.

This document eschews a conventional, rigid structure. Instead, it is organized to logically guide the reader from the foundational synthesis of the core molecule to the exploration of its most promising therapeutic applications, complete with detailed experimental protocols and mechanistic insights. Our approach is grounded in the principles of scientific integrity, providing not just procedures but the rationale behind them, ensuring that every proposed experimental path is a self-validating system.

I. The Core Scaffold: Synthesis of 3,5-Dichloro-1H-indole-2-carboxylic Acid and Its Progenitors

The strategic placement of chlorine atoms on the indole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity, metabolic stability, and cell permeability. The 3,5-dichloro substitution pattern offers a unique electronic and steric profile that warrants thorough investigation.

Proposed Synthetic Pathway: A Modified Japp-Klingemann/Fischer Indole Synthesis

A reliable route to the 3,5-dichloro-1H-indole-2-carboxylic acid core can be adapted from established methods for analogous chlorinated indoles. The Japp-Klingemann reaction followed by a Fischer indole synthesis provides a versatile and efficient approach.[2][3]

Experimental Protocol: Synthesis of Ethyl 3,5-dichloro-1H-indole-2-carboxylate

This protocol is adapted from the synthesis of a related dichloro-indole derivative and serves as a foundational procedure.[2]

Step 1: Diazotization of 2,4-dichloroaniline

  • In a 250 mL beaker, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture at 0-5 °C for an additional 20 minutes to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Coupling

  • In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate in ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Step 1. A colored precipitate of the arylhydrazone should form.

  • Continue stirring at 0-5 °C for 1 hour after the addition is complete.

  • Collect the precipitated solid via vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Fischer Indole Cyclization

  • Suspend the dried arylhydrazone from Step 2 in a high-boiling point solvent such as glacial acetic acid or ethanol.

  • Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or pass gaseous HCl through the solution).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and neutralize with a sodium bicarbonate solution.

  • Purify the crude ethyl 3,5-dichloro-1H-indole-2-carboxylate by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 4: Hydrolysis to 3,5-Dichloro-1H-indole-2-carboxylic acid

  • Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 1N NaOH).

  • Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 2N HCl to precipitate the carboxylic acid.

  • Filter the white precipitate, wash with cold water, and dry to yield the final product.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling cluster_2 Step 3: Fischer Indole Cyclization cluster_3 Step 4: Hydrolysis A 2,4-dichloroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C D Arylhydrazone Intermediate B->D C Ethyl 2-methylacetoacetate C->D E Ethyl 3,5-dichloro-1H- indole-2-carboxylate D->E Strong Acid, Heat F 3,5-dichloro-1H- indole-2-carboxylic acid E->F NaOH, EtOH then HCl

Caption: Proposed synthetic route to 3,5-dichloro-1H-indole-2-carboxylic acid.

II. Therapeutic Frontier 1: Modulation of the Endocannabinoid System

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a major therapeutic target for various neurological and metabolic disorders.[4] Allosteric modulators of CB1 are of particular interest as they can fine-tune receptor activity with potentially fewer side effects than direct agonists or antagonists.

Rationale for Investigation

Recent studies have identified 5-chloro-1H-indole-2-carboxamides as potent negative allosteric modulators (NAMs) of the CB1 receptor.[5] This suggests that the chlorinated indole-2-carboxamide scaffold is well-suited for interaction with the allosteric binding pocket of CB1. The 3,5-dichloro substitution pattern could offer an improved fit and enhanced potency.

Key Derivatives for Synthesis and Evaluation

Amide derivatives of 3,5-dichloro-1H-indole-2-carboxylic acid are prime candidates for investigation as CB1 receptor modulators. A focused library of amides can be synthesized by coupling the parent acid with a variety of amines, particularly those bearing phenethyl and piperidinyl moieties, which have shown promise in related series.[5][6]

Experimental Protocol: Synthesis of 3,5-Dichloro-1H-indole-2-carboxamides

  • Suspend 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: CB1 Receptor Binding and Functional Assays

In-Vitro Radioligand Binding Assay

This assay determines the affinity of the synthesized compounds for the CB1 receptor.[7][8]

  • Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-CB1 cells).

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CB1 ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values by non-linear regression analysis of the competition binding curves.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of the compounds to modulate agonist-induced G-protein activation, distinguishing between positive and negative allosteric modulators.[9]

  • In a 96-well plate, incubate CB1-expressing cell membranes with the test compound and a fixed concentration of a CB1 agonist (e.g., CP55,940).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the bound [³⁵S]GTPγS by scintillation counting.

  • A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates negative allosteric modulation.

Mechanistic Insights: CB1 Receptor Signaling

CB1 receptors primarily couple to inhibitory G proteins (Gi/o). Activation of the receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[10] It also modulates ion channels, leading to the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] These actions collectively reduce neuronal excitability and neurotransmitter release.

Diagram: CB1 Receptor Signaling Pathway

CB1_Signaling Ligand CB1 Agonist CB1R CB1 Receptor Ligand->CB1R NAM 3,5-dichloro-indole-2-carboxamide (Proposed NAM) NAM->CB1R G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuro_release ↓ Neurotransmitter Release Ca_influx->Neuro_release

Caption: Proposed modulation of the CB1 receptor signaling pathway.

III. Therapeutic Frontier 2: Dual Inhibition of EGFR and CDK2 in Oncology

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key drivers of cell proliferation and survival in many cancers.[6][11] Dual inhibitors that can simultaneously target both kinases represent a promising strategy to overcome drug resistance and achieve synergistic anticancer effects.[12]

Rationale for Investigation

Derivatives of 5-chloro-3-methyl-1H-indole-2-carboxamide have been identified as potent dual inhibitors of EGFR and CDK2, exhibiting significant antiproliferative activity against various cancer cell lines.[6] The presence of the chlorine atom at the 5-position is crucial for activity. This provides a strong rationale for exploring the 3,5-dichloro-1H-indole-2-carboxamide scaffold for developing novel dual kinase inhibitors with potentially enhanced potency and selectivity.

Key Derivatives for Synthesis and Evaluation

Similar to the CB1 modulators, N-phenethyl-carboxamide derivatives are a logical starting point. Modifications at the 3-position of the indole ring with small alkyl groups (e.g., methyl) should also be explored, as this has been shown to be beneficial for activity in related series.

Biological Evaluation: Kinase Inhibition Assays

In-Vitro EGFR and CDK2 Kinase Assays

A variety of assay formats can be used to determine the inhibitory activity of the synthesized compounds against EGFR and CDK2. A common method is a continuous-read kinase assay using a fluorescent or luminescent readout.[13][14]

  • In a 384-well plate, pre-incubate the recombinant human EGFR or CDK2/cyclin E enzyme with serially diluted test compounds for 30 minutes.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide for EGFR).

  • Monitor the reaction progress (e.g., by measuring the increase in fluorescence or the depletion of ATP) over time using a plate reader.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ values.

Table 1: Representative Data of Related Indole-2-Carboxamides as Kinase Inhibitors

Compound ReferenceSubstitution PatternTargetIC₅₀ (nM)
Compound 5i[7]5-substituted-3-ethylEGFR85
CDK246
Compound 5j[7]5-substituted-3-ethylEGFR124
CDK233

This table presents data for related compounds to illustrate the potential of the indole-2-carboxamide scaffold and to serve as a benchmark for newly synthesized 3,5-dichloro derivatives.

Mechanistic Insights: EGFR and CDK2 Signaling in Cancer

EGFR activation triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[6][11] CDK2, in complex with cyclin E or A, is essential for the G1/S phase transition of the cell cycle. There is also evidence of crosstalk between these pathways, where CDK2 can regulate the stability of ERK1/2.[6][12] Dual inhibition can therefore disrupt both cell cycle progression and pro-survival signaling.

Diagram: EGFR and CDK2 Signaling Pathways in Cancer

EGFR_CDK2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Cycle Control EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation CyclinE Cyclin E/A CDK2 CDK2 CyclinE->CDK2 G1_S G1/S Transition CDK2->G1_S Inhibitor 3,5-dichloro-indole- 2-carboxamide (Proposed Dual Inhibitor) Inhibitor->EGFR Inhibitor->CDK2

Caption: Dual inhibition of EGFR and CDK2 signaling pathways.

IV. Other Potential Therapeutic Avenues

The versatility of the chlorinated indole-2-carboxylic acid scaffold suggests its potential in other therapeutic areas, which merit exploratory investigation.

  • Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[10][15][16] The core scaffold chelates magnesium ions in the enzyme's active site. Halogenated phenyl groups appended to the indole core have been shown to enhance activity, making 3,5-dichloro derivatives attractive candidates for screening.

  • Anti-inflammatory Effects: Beyond CysLT1 antagonism, indole-based compounds have been explored as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] The 3,5-dichloro substitution pattern could be evaluated in this context.

  • Cancer Immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that suppress the immune response in the tumor microenvironment. Dual inhibitors of IDO1/TDO are being pursued as cancer immunotherapies. Indole-2-carboxylic acid derivatives have shown promise as potent dual inhibitors, representing another potential application for the 3,5-dichloro scaffold.[17]

V. Conclusion and Future Directions

This guide has laid out a comprehensive, evidence-based framework for the exploration of 3,5-dichloro-1H-indole-2-carboxylic acid derivatives as a novel class of therapeutic agents. By providing detailed synthetic and biological evaluation protocols, alongside mechanistic insights derived from closely related compounds, we have paved the way for new research programs in this underexplored area of chemical space.

The true potential of this scaffold will only be realized through systematic synthesis and screening. The proposed starting points—CB1 receptor modulation and dual EGFR/CDK2 inhibition—represent the most promising avenues based on current literature. However, the other potential applications should not be overlooked. As a Senior Application Scientist, I am confident that the strategic investigation of 3,5-dichloro-1H-indole-2-carboxylic acid derivatives will yield novel chemical entities with significant therapeutic potential.

VI. References

  • Sekioka, T., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335-339. [Link]

  • Khurana, A., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 124, 533-547. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5271. [Link]

  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8049. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1126-1136. [Link]

  • Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 749-761. [Link]

  • Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology, 223(1), e202203005. [Link]

  • Wu, J., et al. (2024). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Mayo Clinic Proceedings, 99(1), 163-176. [Link]

  • Turu, G., & Hunyady, L. (2010). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 44(2), 75-85. [Link]

  • Howlett, A. C., et al. (2002). Cannabinoid receptor signaling. Life Sciences, 71(6), 615-629. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1303. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112024. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(9), 1108-1121. [Link]

  • Sharma, V., et al. (2014). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 11(4), 541-558. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Laprairie, R. B., et al. (2017). Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels. Methods in Enzymology, 593, 261-285. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1126-1136. [Link]

  • Zhang, H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1126-1136. [Link]

  • Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039. [Link]

  • Rinaldi-Carmona, M., et al. (1995). Modulation of CB1 Cannabinoid Receptor Functions after a Long-Term Exposure to Agonist or Inverse Agonist in the Chinese Hamster Ovary Cell Expression System. Journal of Pharmacology and Experimental Therapeutics, 275(2), 866-873. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.

  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4719. [Link]

  • Nair, A., et al. (2025). Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation. ACS Bio & Med Chem Au. [Link]

  • Snyder, H. R., & Smith, C. W. (1943). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 23, 43. [Link]

  • Husain, A., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 200-205. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Husain, A., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 200-205. [Link]

Sources

Exploratory

Comprehensive Synthesis and Validation of 3,5-Dichloro-1H-indole-2-carboxylic Acid: A Methodological Guide

Executive Summary As a Senior Application Scientist navigating the rigorous demands of early-stage drug development, establishing a robust, reproducible, and scalable synthetic pathway for key pharmaceutical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the rigorous demands of early-stage drug development, establishing a robust, reproducible, and scalable synthetic pathway for key pharmaceutical building blocks is paramount. The compound 3,5-dichloro-1H-indole-2-carboxylic acid has emerged as a critically important scaffold in modern medicinal chemistry. It serves as a foundational precursor for PROTACs and molecular glues—most notably for synthesizing ligands like CP4.29 that stabilize missense-mutated tumor suppressor VHL isoforms[1]—and acts as a key pharmacophore in membrane-selective antibacterial compounds[2].

This whitepaper outlines an optimized, self-validating, three-step synthetic strategy to yield high-purity 3,5-dichloro-1H-indole-2-carboxylic acid from commercial starting materials. We will dissect the mechanistic causality behind each selected reagent and provide self-validating analytical checkpoints to ensure uncompromising scientific integrity throughout the process.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure maximum regiocontrol and limit side reactions, the synthesis relies on a precise sequence of structural assemblies:

  • Late-Stage Saponification: The C2-carboxylic acid must be unmasked at the final step. Indole-2-carboxylic acids are prone to rapid decarboxylation when subjected to the harsh, heated acidic conditions typical of upstream cyclizations. Maintaining the ethyl ester protecting group prevents this degradation.

  • Regioselective Electrophilic Aromatic Substitution (EAS): The C3–Cl bond is introduced downstream of the core ring formation. The lone pair on the indole nitrogen actively donates into the ring system, yielding a highest occupied molecular orbital (HOMO) highly localized at the C3 position. This enables mild, highly predictable chlorination[3].

  • Core Assembly (Fischer Indole vs. Larock Annulation): The 5-chloroindole core must be synthesized first to definitively fix the halogen at the C5 position. While multiple cyclization protocols exist[4],[5],[6], the Fischer Indole synthesis provides unmatched scalability using inexpensive reagents without requiring transition-metal catalysts.

Quantitative Route Comparison

The table below summarizes the synthetic landscape for constructing the key intermediate, ethyl 5-chloro-1H-indole-2-carboxylate.

Route StrategyCore Starting MaterialsKey Reagents & CatalystTypical YieldMechanistic Advantage / LimitationSource
Fischer Indole 4-Chlorophenylhydrazine + Ethyl pyruvatePolyphosphoric Acid (PPA)63%Advantage: Highly scalable, cost-effective, avoids heavy metals.Limitation: Requires elevated temperatures.[6]
Larock Annulation 4-Chloro-2-iodoaniline + Ethyl 2-ethoxyacrylatePd(OAc)₂, TBAB82%Advantage: High step-economy and mild conditions.Limitation: Requires expensive palladium catalysts and ligands.[2],[5]
Hemetsberger 5-Chlorobenzaldehyde + Ethyl azidoacetateNaOMe, Heat~55%Advantage: Utilizes cheap benzaldehyde precursors.Limitation: Handling of hazardous azido-intermediates.[4]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We define the causality of every step, paired with required analytical validation.

Step 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

Methodology:

  • Suspend ethyl 2-(2-[4-chlorophenyl]hydrazono)propanoate (prepared via condensation of 4-chlorophenylhydrazine and ethyl pyruvate) (9.51 mmol) in 40 mL of toluene[6].

  • Add 22.5 g of Polyphosphoric acid (PPA) to the suspension. Reflux the mixture with aggressive stirring at 110 °C for 3 hours[6].

  • Cool the reaction to room temperature, decant the toluene layer, and wash the solid PPA residue extensively with fresh toluene. Concentrate the combined organics under reduced pressure.

  • Purify via flash chromatography (1:6 ethyl acetate/hexanes) to yield a yellow solid[6].

Causality & Logic: PPA is deployed as a dual-action reagent. It provides the protic environment necessary to catalyze the crucial [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate, while its inherent dehydrating properties drive the subsequent rearomatization and elimination of ammonia. Toluene is explicitly chosen as an aprotic solvent that safely caps the reaction temperature at ~110 °C, preventing tar formation. Self-Validation:

  • TLC: The product exhibits intense blue fluorescence under 254 nm UV light.

  • 1H NMR (CDCl3): Look for a diagnostic singlet (or finely split doublet) at ~7.15 ppm corresponding to the single C3-H proton. If this peak is missing, cyclization failed.

Step 2: Regioselective C3-Chlorination

Methodology:

  • Under an N₂ atmosphere, prepare an ice-cold solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in dry DMF (2.0 mL)[3].

  • Add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) dissolved in DMF dropwise[3].

  • Remove the ice bath and stir at room temperature for 1 hour. (Heating to 75 °C is only required if the reaction stalls, but C3 is highly nucleophilic and usually converts at ambient temperatures)[3].

  • Quench the reaction by partitioning between diethyl ether (Et₂O) and 0.1 N HCl[3], wash with brine, dry over Na₂SO₄, and concentrate.

Causality & Logic: NCS is utilized instead of elemental Cl₂ or SO₂Cl₂ because it functions as a highly controlled, mild source of the electrophilic "Cl⁺" equivalent. This prevents catastrophic over-oxidation or uncontrolled polyhalogenation of the indole core. DMF is uniquely suited as a solvent here because its slight polarity stabilizes the transition-state dipole of the Wheland intermediate. Self-Validation:

  • 1H NMR (CDCl3): Complete disappearance of the diagnostic C3-H proton at ~7.15 ppm verifies full conversion to ethyl 3,5-dichloro-1H-indole-2-carboxylate.

Step 3: Chemoselective Saponification & Isolation

Methodology:

  • Dissolve ethyl 3,5-dichloro-1H-indole-2-carboxylate in a 3:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir continuously at room temperature until complete ester consumption is observed.

  • Critical Step: Cool the solution to 0 °C. Cautiously acidify the aqueous layer with 1.0 M HCl to pH 2–3 to precipitate the free acid. Filter and dry the white/off-white powder in vacuo.

Causality & Logic: Lithium hydroxide in a THF/H₂O biphasic matrix drives a standard base-catalyzed acyl substitution (B_Ac2). LiOH is chosen over NaOH because the lithium cation coordinates favorably with the ester, and THF enhances the solubility of the lipophilic dichloro-indole, accelerating the reaction without heat. The strict cold-acidification prevents rapid, acid-catalyzed thermal decarboxylation of the newly liberated 2-carboxylic acid. Downstream Application: The validated 3,5-dichloro-1H-indole-2-carboxylic acid can now be engaged in amide-coupling using BOP and DIPEA in DMF for the precise generation of VHL PROTAC ligases[1].

Analytical Mass Spectrometry Validation Data

To guarantee terminal purity and trustworthiness, benchmark the isolated product against theoretical mass characteristics. The table below provides the calculated Collision Cross Section (CCS) and expected adduct masses for exact system calibration[7].

Adduct SpeciesPolarityExact Mass (m/z)Predicted CCS (Ų)
[M - H]⁻ Negative227.96142.6
[M + H]⁺ Positive229.97141.4
[M + Na]⁺ Positive251.95154.1

Process Visualization Workflow

The synthesis pipeline is mapped below, explicitly defining the chronological flow of intermediates and the primary logic driving each transformation.

Workflow SM 4-Chlorophenylhydrazine + Ethyl Pyruvate INT1 Ethyl 5-chloro-1H-indole-2-carboxylate SM->INT1 PPA, Toluene, 110°C Fischer Indole Cyclization INT2 Ethyl 3,5-dichloro-1H-indole-2-carboxylate INT1->INT2 NCS, DMF, 25°C Regioselective EAS PROD 3,5-Dichloro-1H-indole-2-carboxylic acid INT2->PROD LiOH, THF/H2O, 25°C then Cold HCl (pH 2) Saponification

Synthesis workflow of 3,5-dichloro-1H-indole-2-carboxylic acid.

References

1.[1] Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules. bioRxiv. 1 2.[7] 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). PubChemLite. 7 3.[4] ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate | 59908-53-1. Benchchem. 4 4.[2] US11690824B2 - Antibacterial compounds. Google Patents. 2 5.[5] US20230278983A1 - Indole derivatives and uses thereof for treating a cancer. Google Patents. 5 6.[6] Weak interactions in the crystal structures of two indole derivatives. PMC/NIH. 6 7.[3] WO2008042571A2 - Substituted indole compounds. Google Patents. 3

Sources

Protocols & Analytical Methods

Method

reagents for preparing 3,5-dichloro-1H-indole-2-carboxylic acid

Application Note: Reagents and Protocol for the Synthesis of 3,5-Dichloro-1H-indole-2-carboxylic acid Executive Summary and Mechanistic Rationale Indole-2-carboxylic acids are highly privileged scaffolds in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocol for the Synthesis of 3,5-Dichloro-1H-indole-2-carboxylic acid

Executive Summary and Mechanistic Rationale

Indole-2-carboxylic acids are highly privileged scaffolds in modern medicinal chemistry and drug discovery. Among its functionalized derivatives, 3,5-dichloro-1H-indole-2-carboxylic acid acts as a crucial di-halogenated building block. Recently, this specific compound has been utilized to synthesize CP4 derivatives—small-molecule agents designed to rescue the function of the missense-mutated von Hippel-Lindau (pVHL) tumor suppressor, providing a promising approach against clear cell renal cell carcinoma[1],[2].

The structural demands of this molecule dictate a strategic synthetic sequence. While the 5-chloro substituent is typically established prior to synthesizing the indole core, the C3 position must be halogenated via regioselective electrophilic aromatic substitution[3]. Because the C3 position of the indole ring is exceptionally electron-rich and nucleophilic, targeted chlorination using precisely calibrated, mild electrophiles is the most efficient protocol.

Reagent Selection and Causality

The conversion of 5-chloro-1H-indole-2-carboxylic acid to its 3,5-dichloro counterpart relies on N-Chlorosuccinimide (NCS) as the primary electrophilic chlorine source[3].

  • Causality behind NCS Selection: Unlike harsh reagents like chlorine gas or sulfuryl chloride, NCS allows for a controlled, slow release of

    
    . This prevents the oxidative degradation of the delicate indole core and circumvents unwanted chlorination at the nitrogen atom.
    
  • Causality behind Solvent (DMF): N,N-Dimethylformamide (DMF) effectively stabilizes the highly polar Wheland intermediate (sigma complex) that forms transiently upon electrophilic attack at the C3 position.

Table 1: Key Reagents and Physicochemical Specifications
Reagent / MaterialFunctional RoleMW ( g/mol )EquivalentsSafety & Handling
5-chloro-1H-indole-2-carboxylic acid Primary Starting Material195.601.00Irritant; handle in fume hood
N-Chlorosuccinimide (NCS) Electrophile (

source)
133.531.05 - 1.10Moisture sensitive; Corrosive
N,N-Dimethylformamide (DMF) Reaction Solvent73.09Toxic; Must use anhydrous grade
Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionScientific Rationale
Temperature 0 °C

25 °C
Controls the exothermic chloronium ion formation, preventing over-oxidation[3].
Time 12 - 16 hoursEnsures full rearomatization of the sigma complex without generating non-specific byproducts.
Concentration 0.2 - 0.5 MBalances reaction kinetics with the solubility constraints of the carboxylic acid.

Experimental Protocol: Regioselective Chlorination

3.1 Setup and Activation

  • Equip an oven-dried, round-bottom flask with a magnetic stir bar and secure it under a nitrogen atmosphere to prevent ambient moisture interference.

  • Charge the flask with 5-chloro-1H-indole-2-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a final substrate concentration of 0.2 M.

  • Rationale: A strictly anhydrous environment prevents the competitive hydrolysis of the active succinimide electrophile.

3.2 Electrophilic Addition and Propagation 4. Submerge the reaction vessel in an ice-water bath and allow the internal solution temperature to equilibrate to 0 °C. 5. Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 15 to 20 minutes[3]. 6. Rationale: Portion-wise addition curtails thermal spikes. The mild electrophilicity of NCS relies entirely on the high inherent nucleophilicity of the C3-position, precluding the need for Lewis acid catalysis. 7. Remove the ice-water bath. Stir the reaction mixture continuously at room temperature (approx. 25 °C) for 12 to 16 hours.

3.3 Workup and Isolation 8. Slowly pour the reaction mixture into 10 volumes of crushed ice and distilled water under vigorous stirring. 9. Rationale: DMF is infinitely miscible with water, whereas the target 3,5-dichloro-1H-indole-2-carboxylic acid is highly hydrophobic. This differential solubility causes the product to cleanly precipitate out of solution. 10. Filter the resulting precipitate via a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual succinimide byproducts and traces of DMF. 11. Dry the product under a high vacuum at 45 °C to a constant weight.

Self-Validating Systems (QA/QC)

To verify the integrity of the protocol and rule out unreacted starting material or over-chlorination, the resultant batch must be self-validated through the following analytical metrics:

  • Mass Spectrometry (LC-MS): The analysis must demonstrate the characteristic mass of 228.9 Da[4]. The isotopic distribution pattern must display a strict 9:6:1 ratio (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ) characteristic of a molecule possessing two distinctive chlorine isotopes.
  • NMR Spectroscopy (

    
     NMR):  In DMSO-
    
    
    
    , the absolute disappearance of the distinctive C3-proton singlet (typically resonating around
    
    
    7.1 - 7.3 ppm in the precursor) confirms quantitative substitution at the C3 position[3].

Downstream Application Workflow

The isolated 3,5-dichloro-1H-indole-2-carboxylic acid serves as an essential precursor for active pharmaceutical ingredients (APIs). In targeted oncology applications, this carboxylic acid undergoes amide coupling with distinct amines using BOP and DIPEA in DMF to generate CP4 derivatives[1]. These molecules subsequently bind and stabilize the folded conformation of mutant pVHL proteins[2].

G SM 5-chloro-1H-indole-2-carboxylic acid (Starting Material) Reaction Regioselective Chlorination (C3 Position) SM->Reaction NCS N-Chlorosuccinimide (NCS) (Electrophilic Source) NCS->Reaction Cl+ Transfer Product 3,5-dichloro-1H-indole-2-carboxylic acid (Isolated Product) Reaction->Product Aqueous Workup Coupling Amide Coupling (BOP/DIPEA) (Library Synthesis) Product->Coupling Functionalization Bio Rescue of Mutant pVHL (Cancer Therapeutics) Coupling->Bio Biological Screening

Workflow from regioselective chlorination to therapeutic pVHL rescue applications.

References

  • [4] Title: 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). Source: PubChemLite / uni.lu. URL: 4

  • [1],[2] Title: Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules. Source: bioRxiv. URL: 1

  • [3] Title: U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics. Source: ACS Omega. URL: 3

Sources

Application

Application Notes and Protocols for the Chlorination of Indole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chlorinated Indole-2-Carboxylic Acids The indole-2-carboxylic acid scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chlorinated Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms into this framework can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability. Consequently, the selective chlorination of indole-2-carboxylic acid and its derivatives is a critical synthetic transformation in the development of novel therapeutics, such as potent HIV-1 integrase inhibitors and NMDA-glycine antagonists.[1][2] This guide provides a detailed overview of established and innovative chlorination procedures, offering insights into the underlying mechanisms and practical, step-by-step protocols for laboratory application.

Core Principles of Indole Chlorination: A Mechanistic Overview

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity of chlorination is highly dependent on the reaction conditions, the nature of the chlorinating agent, and the substituents present on the indole ring. The primary positions for electrophilic substitution are C3, followed by C2, and then the benzo-fused ring. The presence of the carboxylic acid group at the C2 position can influence the reactivity and regioselectivity of the chlorination reaction.

Protocol 1: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used, crystalline, and easy-to-handle reagent for the chlorination of a variety of organic compounds, including indoles.[3][4] The reaction typically proceeds through an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic chlorine atom of NCS.[3]

Causality Behind Experimental Choices:
  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents like chloroform, dichloromethane, or acetonitrile are commonly used.

  • Catalyst: While NCS can chlorinate activated aromatic rings directly, the addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the chlorine atom, facilitating the reaction with less reactive substrates.[5] For indoles, the reaction can often proceed without a catalyst due to the electron-rich nature of the indole ring. The use of a catalytic amount of dimethyl sulfoxide (DMSO) has also been reported to effectively promote the chlorination of indoles with NCS, offering high yields and regioselectivity.[6]

  • Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocol: 3-Chloro-indole-2-carboxylic Acid Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-2-carboxylic acid (1.0 eq.) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-indole-2-carboxylic acid.

Data Summary: NCS Chlorination of Indole Derivatives
SubstrateProductCatalystSolventTemp (°C)Time (h)Yield (%)
Indole3-ChloroindoleDMSO (20 mol%)CHCl₃252088[3]
N-Methylindole3-Chloro-1-methylindoleDMSO (20 mol%)CHCl₃252092[3]
Mechanism Visualization: Electrophilic Chlorination with NCS

NCS_Chlorination Indole Indole-2-carboxylic Acid Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate Electrophilic Attack NCS NCS NCS->Intermediate Product 3-Chloro-indole-2-carboxylic Acid Intermediate->Product -H+ Succinimide Succinimide Intermediate->Succinimide

Caption: Electrophilic chlorination of indole-2-carboxylic acid with NCS.

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful chlorinating agent that can react with indoles through either a radical or an ionic pathway, depending on the reaction conditions.[7] For the chlorination of the indole ring, the reaction is often initiated by a Lewis acid or proceeds via an electrophilic mechanism.[8]

Causality Behind Experimental Choices:
  • Reaction Control: Sulfuryl chloride is highly reactive. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side product formation.

  • Solvent: Aprotic solvents such as dichloromethane or diethyl ether are suitable for this reaction.

  • Stoichiometry: The stoichiometry of sulfuryl chloride is crucial. An excess of the reagent can lead to dichlorination or other side reactions.

Experimental Protocol: 2,3-Dichloroindole Synthesis from 3-Chloroindole

This protocol demonstrates the synthesis of 2,3-dichloroindole from 3-chloroindole, highlighting the utility of sulfuryl chloride for further chlorination.[8]

  • Reaction Setup: Dissolve 3-chloroindole (1.0 eq.) in anhydrous diethyl ether (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield 2,3-dichloroindole.

Mechanism Visualization: Sulfuryl Chloride Chlorination Workflow

SO2Cl2_Workflow Start Start: 3-Chloroindole in Diethyl Ether Cooling Cool to 0 °C Start->Cooling Addition Add SO₂Cl₂ dropwise Cooling->Addition Reaction Stir at RT (2-4h) Addition->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify via Chromatography Extract->Purify Product End: 2,3-Dichloroindole Purify->Product

Caption: Workflow for the chlorination of 3-chloroindole with SO₂Cl₂.

Protocol 3: Metal-Catalyzed Chlorination

Recent advances in organometallic chemistry have led to the development of metal-catalyzed C-H chlorination reactions, offering alternative regioselectivities. Copper-catalyzed reactions have shown promise for the regioselective chlorination of indoles.

Copper-Catalyzed C2-H Chlorination of Directed Indoles

A copper-catalyzed method has been developed for the regioselective C-H chlorination of indoles at the C2 position using para-toluenesulfonyl chloride (TsCl) as the chlorine source.[9] This method relies on a directing group, such as a pyrimidine, attached to the indole nitrogen to achieve high regioselectivity.[9]

Causality Behind Experimental Choices:
  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is an effective catalyst for this transformation.

  • Chlorine Source: Para-toluenesulfonyl chloride (TsCl) serves as the chlorine source.

  • Directing Group: A removable directing group on the indole nitrogen is essential for achieving C2 selectivity.

  • Solvent: A high-boiling, non-polar solvent like 1,2-dichloroethane (DCE) is typically used.

Conceptual Protocol: Directed C2-Chlorination
  • Substrate Preparation: Synthesize the N-pyrimidyl-protected indole-2-carboxylic acid derivative.

  • Reaction Setup: In a sealed tube, combine the N-directed indole substrate (1.0 eq.), Cu(OAc)₂ (20 mol%), and TsCl (1.5 eq.) in DCE.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered and concentrated. The crude product is then purified by chromatography.

  • Deprotection: The directing group can be removed under appropriate conditions to yield the C2-chlorinated indole-2-carboxylic acid.

Mechanism Visualization: Proposed Catalytic Cycle

Cu_Catalysis CuII Cu(II) CuIIICl Cu(III)Cl CuII->CuIIICl SET from Cu(II) to TsCl Product C2-Chlorinated Indole CuIIICl->Product C-H Activation & Reductive Elimination Indole N-Directed Indole Indole->Product Product->CuII Regeneration of Catalyst TsCl TsCl TsCl->CuIIICl Ts_radical Ts• TsCl->Ts_radical

Sources

Method

In Vitro Assay Protocols for 3,5-dichloro-1H-indole-2-carboxylic acid: A Guide for Researchers

Introduction 3,5-dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative that serves as a versatile scaffold in medicinal chemistry. The indole ring system is a privileged structure in drug discovery, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative that serves as a versatile scaffold in medicinal chemistry. The indole ring system is a privileged structure in drug discovery, and its derivatives have been investigated for a wide range of therapeutic applications. This document provides detailed in vitro assay protocols to characterize the biological activity of 3,5-dichloro-1H-indole-2-carboxylic acid and its analogues. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore for various biological targets, including HIV-1 integrase, the glycine binding site of the NMDA receptor, and as a potent inducer of apoptosis.[1][2][3] Derivatives of this scaffold have shown promise as CysLT1 receptor antagonists and inhibitors of the anti-apoptotic protein Mcl-1.[4][5] The specific substitution pattern of 3,5-dichloro-1H-indole-2-carboxylic acid suggests its potential for unique biological activities, warranting a thorough in vitro characterization.

This guide will detail protocols for three key in vitro assays to explore the potential anticancer and receptor-modulating effects of this compound: a caspase-3/7 activation assay to assess apoptosis induction, a fluorescence polarization assay to investigate inhibition of Mcl-1, and a calcium mobilization assay to screen for effects on G-protein coupled receptors.

I. Assessment of Apoptosis Induction: Caspase-3/7 Activation Assay

Scientific Rationale: Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Caspase-3 and caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Analysis prep Seed cancer cells (e.g., T47D) in a 96-well plate incubate1 Incubate for 24 hours to allow attachment prep->incubate1 treat Treat cells with a serial dilution of 3,5-dichloro-1H-indole-2-carboxylic acid incubate1->treat controls Include vehicle control (e.g., DMSO) and positive control (e.g., Staurosporine) incubate2 Incubate for a defined period (e.g., 24 hours) treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent to each well incubate2->add_reagent incubate3 Incubate at room temperature for 1-2 hours add_reagent->incubate3 read Measure luminescence using a plate reader incubate3->read normalize Normalize data to vehicle control read->normalize plot Plot dose-response curve normalize->plot calculate Calculate EC50 value plot->calculate

Caption: Workflow for the Caspase-3/7 Activation Assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line known to be sensitive to apoptosis-inducing agents (e.g., T47D breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a white-walled, clear-bottom 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3,5-dichloro-1H-indole-2-carboxylic acid in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control for apoptosis induction (e.g., 1 µM staurosporine).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Normalize the data by expressing the luminescence of the compound-treated wells as a percentage of the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) using a non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% of Vehicle Control
Vehicle (0)15,000100
0.0116,500110
0.122,500150
175,000500
10150,0001000
100157,5001050
Staurosporine (1 µM)180,0001200

II. Target Engagement Assay: Mcl-1 Fluorescence Polarization Assay

Scientific Rationale: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key cancer drug target.[5] Overexpression of Mcl-1 can lead to resistance to chemotherapy. This fluorescence polarization (FP) assay is a competitive binding assay used to identify inhibitors of the Mcl-1/BH3 domain interaction. A fluorescently labeled BH3 peptide binds to the Mcl-1 protein, resulting in a high FP signal. Small molecules that bind to the BH3-binding groove of Mcl-1 will displace the fluorescent peptide, causing it to tumble more rapidly in solution and leading to a decrease in the FP signal.

Experimental Workflow:

G cluster_0 Reagent Preparation cluster_1 Compound Preparation cluster_2 Assay Plate Setup cluster_3 Data Acquisition & Analysis reagents Prepare assay buffer, recombinant Mcl-1 protein, and fluorescently labeled BH3 peptide add_mcl1 Add Mcl-1 protein reagents->add_mcl1 add_peptide Add fluorescent BH3 peptide reagents->add_peptide dilute Prepare serial dilutions of 3,5-dichloro-1H-indole-2-carboxylic acid in assay buffer add_compound Add compound dilutions to a 384-well plate dilute->add_compound add_compound->add_mcl1 add_mcl1->add_peptide incubate Incubate at room temperature add_peptide->incubate read_fp Read fluorescence polarization incubate->read_fp calculate_ic50 Calculate IC50 value from the dose-response curve read_fp->calculate_ic50

Caption: Workflow for the Mcl-1 Fluorescence Polarization Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100.

    • Recombinant human Mcl-1 protein: Prepare a working solution in assay buffer (final concentration will be assay-dependent, typically in the low nM range).

    • Fluorescently labeled BH3 peptide (e.g., FITC-labeled NoxaB peptide): Prepare a working solution in assay buffer (final concentration will be assay-dependent, typically in the low nM range).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,5-dichloro-1H-indole-2-carboxylic acid in DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to obtain the desired final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the compound dilutions to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the Mcl-1 protein working solution to each well.

    • Mix gently and incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescently labeled BH3 peptide working solution to each well.

    • Include control wells:

      • No inhibitor control: Wells containing Mcl-1, fluorescent peptide, and assay buffer with DMSO.

      • No protein control: Wells containing fluorescent peptide and assay buffer with DMSO (for background FP).

      • Positive control: A known Mcl-1 inhibitor.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 535 nm for FITC).

  • Data Analysis:

    • Calculate the millipolarization (mP) values for each well.

    • Normalize the data to the no inhibitor control (100% activity) and the no protein control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the fluorescent peptide binding) by fitting the data to a four-parameter logistic equation.

Data Presentation:

Compound Concentration (µM)Fluorescence Polarization (mP)% Inhibition
No Inhibitor2500
0.012452.5
0.122015
115050
109080
1008582.5
No Protein80100

III. GPCR Activity Screening: Calcium Mobilization Assay

Scientific Rationale: Many G-protein coupled receptors (GPCRs), such as the cysteinyl leukotriene receptor (CysLT1), signal through the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[4] This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium. By monitoring the fluorescence changes in cells expressing the target GPCR, we can assess the agonistic or antagonistic activity of the test compound.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Compound Addition & Signal Detection cluster_3 Data Analysis seed_cells Seed cells expressing the target GPCR (e.g., CHO-CysLT1) in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 1 hour load_dye->incubate2 wash Wash cells to remove excess dye incubate2->wash add_compound Add 3,5-dichloro-1H-indole-2-carboxylic acid (for antagonist mode, pre-incubate) wash->add_compound add_agonist Add a known agonist (for antagonist mode) read_fluorescence Monitor fluorescence changes over time using a FLIPR or plate reader add_compound->read_fluorescence measure_peak Measure the peak fluorescence intensity read_fluorescence->measure_peak plot_curve Plot dose-response curves measure_peak->plot_curve calculate_ec50_ic50 Calculate EC50 (agonist) or IC50 (antagonist) plot_curve->calculate_ec50_ic50

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a cell line stably expressing the GPCR of interest (e.g., CHO cells expressing CysLT1) in appropriate media.

    • Seed the cells into a black-walled, clear-bottom 96-well plate at a suitable density and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells with a wash buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of 3,5-dichloro-1H-indole-2-carboxylic acid in the wash buffer.

    • For antagonist mode:

      • Add the compound dilutions to the wells and pre-incubate for 15-30 minutes.

      • Add a known agonist of the receptor (at its EC80 concentration).

    • For agonist mode:

      • Directly add the compound dilutions to the wells.

    • Immediately place the plate in a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection port.

    • Monitor the fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time, typically for 2-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the maximum response induced by a saturating concentration of a known agonist.

    • For agonist mode: Plot the normalized response against the compound concentration and calculate the EC50.

    • For antagonist mode: Plot the percentage of inhibition of the agonist response against the compound concentration and calculate the IC50.

Data Presentation:

Antagonist Mode:

Compound Concentration (µM)Peak Fluorescence (RFU)% Inhibition of Agonist Response
Agonist Only50,0000
0.0148,0004
0.140,00020
125,00050
1012,00076
10010,50079
No Agonist10,000100

Conclusion

The in vitro assay protocols detailed in this guide provide a robust framework for the initial characterization of 3,5-dichloro-1H-indole-2-carboxylic acid. By systematically evaluating its effects on apoptosis, specific protein-protein interactions, and GPCR signaling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These foundational assays will pave the way for more advanced preclinical studies and further drug development efforts.

References

  • Lee, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 58(17), 7025–7038. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-843. [Link]

  • Di Mola, A., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 1-20. [Link]

  • de Villiers, K. A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 11(8), 3484–3497. [Link]

  • Zhu, L., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(13), 3587-3590. [Link]

  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. British Journal of Pharmacology, 95(3), 737–740. [Link]

  • Wang, R., et al. (2017). Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. Archiv der Pharmazie, 350(1-2). [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7998. [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link]

  • Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 240, 114571. [Link]

  • Madsen, A. S., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(1), 51-59. [Link]

Sources

Application

Application and Protocol Guide: Facile and Efficient Synthesis of 3,5-dichloro-1H-indole-2-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals The 3,5-dichloro-1H-indole-2-carboxylic acid scaffold and its corresponding esters are pivotal intermediates in the synthesis of a wide array of biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloro-1H-indole-2-carboxylic acid scaffold and its corresponding esters are pivotal intermediates in the synthesis of a wide array of biologically active molecules. These compounds are integral to the development of novel therapeutics, including but not limited to, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, as well as potent antiviral agents.[1] The strategic introduction of ester functionalities allows for the modulation of physicochemical properties such as solubility and cell permeability, and serves as a versatile handle for further synthetic transformations.

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the preparation of esters from 3,5-dichloro-1H-indole-2-carboxylic acid, ensuring high yields and purity. The methodologies discussed are tailored to address the specific chemical nature of this substituted indole, offering solutions for a range of target esters from simple alkyl to more complex and sterically hindered moieties.

Strategic Approaches to Esterification

The synthesis of esters from a carboxylic acid can be approached through several well-established methods. The choice of method is often dictated by the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the starting material. For 3,5-dichloro-1H-indole-2-carboxylic acid, the primary considerations are the potential for side reactions involving the indole nitrogen and the electronic effects of the chlorine substituents.

Herein, we detail three robust and widely applicable esterification protocols:

  • Classical Fischer-Speier Esterification: An acid-catalyzed equilibrium process, ideal for simple, unhindered alcohols where the alcohol can be used in excess as the solvent.[2][3][4]

  • Steglich Esterification: A mild and highly efficient method employing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), particularly advantageous for sterically hindered alcohols and acid-sensitive substrates.[5][6][7][8][9]

  • Alkylation of the Carboxylate: A method involving the formation of a carboxylate salt followed by reaction with an alkyl halide, suitable for a variety of alkyl groups.

Protocol 1: Fischer-Speier Esterification for Simple Alkyl Esters

This method is a cost-effective and straightforward approach for the synthesis of simple esters such as methyl and ethyl esters. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[4]

Underlying Principles

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. A strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[2][4] The reaction is reversible, and the removal of water or the use of excess alcohol shifts the equilibrium towards the product side.[2][4]

Experimental Protocol

Materials:

  • 3,5-dichloro-1H-indole-2-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-50 eq, can also be the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If the alcohol is a low-boiling solvent like methanol or ethanol, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data and Expected Outcomes
Starting MaterialAlcoholCatalystReaction Time (h)Typical Yield (%)
3,5-dichloro-1H-indole-2-carboxylic acidMethanolH₂SO₄4-885-95
3,5-dichloro-1H-indole-2-carboxylic acidEthanolH₂SO₄6-1280-90

Protocol 2: Steglich Esterification for Sterically Hindered or Sensitive Alcohols

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions. It is particularly well-suited for substrates that are sensitive to strong acids and for the coupling of sterically demanding alcohols.[6][7][9]

Causality Behind Experimental Choices

The key to the Steglich esterification is the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate is susceptible to nucleophilic attack by the alcohol. The addition of a catalytic amount of DMAP significantly accelerates the reaction. DMAP acts as a more potent nucleophile than the alcohol, reacting with the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate is highly electrophilic and readily reacts with the alcohol, even if it is sterically hindered.[6] The formation of the insoluble dicyclohexylurea (DCU) byproduct helps to drive the reaction to completion.[9]

Experimental Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve Carboxylic Acid and Alcohol in Anhydrous DCM B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Add DCC Solution C->D E Stir at RT D->E F Filter DCU Precipitate E->F G Wash Filtrate (Acid, Base, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I Carboxylate_Alkylation Reactants 3,5-dichloro-1H-indole-2-carboxylic acid Alkyl Halide (R-X) Intermediate Carboxylate Salt Reactants:f0->Intermediate:f0 Deprotonation Reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) Product Ester Salt Byproduct (KX) Intermediate:f0->Product:f0 SN2 Attack

Sources

Method

microwave-assisted synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid

Here is the detailed Application Note and Protocol for the . Application Note & Protocol: AN-2026-03 Topic: Accelerated Synthesis of 3,5-dichloro-1H-indole-2-carboxylic Acid via Microwave-Assisted Fischer Indolization Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol for the .

Application Note & Protocol: AN-2026-03

Topic: Accelerated Synthesis of 3,5-dichloro-1H-indole-2-carboxylic Acid via Microwave-Assisted Fischer Indolization

Abstract

The indole-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug development. Traditional synthetic routes to substituted indoles, such as the classic Fischer indole synthesis, often necessitate harsh acidic conditions, prolonged reaction times, and can result in moderate yields with significant byproduct formation. This application note details a robust and highly efficient protocol for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener synthetic alternative by minimizing energy consumption and solvent use. The protocol is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of functionalized indole derivatives.

Introduction: The Case for Microwave Acceleration

The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[1][2][3] However, the classical approach often requires high temperatures and extended heating, which can lead to degradation of sensitive substrates and the formation of tar-like impurities, complicating purification.

Microwave-assisted synthesis addresses these challenges directly. Unlike conventional heating which relies on slow conduction and convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular rotation generates intense internal heat.[4][6][7]

  • Ionic Conduction: If charged particles (ions) are present, they will oscillate back and forth under the influence of the microwave field, generating heat through collisions.[5][8]

This volumetric and instantaneous heating mechanism leads to a rapid increase in temperature, dramatically accelerating reaction kinetics while minimizing the formation of wall-effect-induced side products common in conventional heating.[6] The result is a cleaner, faster, and more energy-efficient chemical transformation.[5][9]

Reaction Scheme and Mechanism

The synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid is achieved via the acid-catalyzed condensation and cyclization of (2,4-dichlorophenyl)hydrazine with pyruvic acid.

Overall Reaction:

(2,4-dichlorophenyl)hydrazine + Pyruvic Acid --(Acid Catalyst, Microwave Irradiation)--> 3,5-dichloro-1H-indole-2-carboxylic acid

The accepted mechanism for the Fischer indole synthesis is a multi-step process involving the formation of a hydrazone, tautomerization, a key[10][10]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[1][2][11]

Fischer_Indole_Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Rearrangement Di-imine Intermediate (Post-Rearrangement) Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement->Aminal Cyclization Indole Aromatic Indole Product Aminal->Indole Aromatization (-NH₃)

Caption: The acid-catalyzed mechanism of the Fischer Indole Synthesis.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

The primary advantage of the MAOS approach is the significant reduction in reaction time and potential for improved yield. The following table provides a typical comparison for a Fischer indole synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 4 - 24 hours10 - 30 minutes>95% Reduction
Temperature 80 - 120 °C (Reflux)150 - 170 °C (Controlled)Higher temp, shorter duration
Typical Yield 40 - 65%75 - 90%Significant Improvement
Energy Input High (prolonged heating)Low (short duration)Greener, more efficient[5][8]
Process Control Difficult to control superheatingPrecise temperature & pressure controlHigh reproducibility
Byproducts Often significant tar/polymer formationCleaner reaction profile[12]Simplified purification

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid using a dedicated microwave reactor.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (per run)SupplierNotes / Safety Precautions
(2,4-dichlorophenyl)hydrazine hydrochlorideC₆H₆Cl₂N₂·HCl213.491.07 g (5.0 mmol)Standard SupplierToxic, irritant. Handle in a fume hood with PPE.
Pyruvic AcidC₃H₄O₃88.060.44 g (5.0 mmol)Standard SupplierCorrosive. Causes severe skin burns and eye damage.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)N/A~5 gStandard SupplierCorrosive. Reacts with water. Handle with care.
Ethanol (Absolute)C₂H₅OH46.0710 mLStandard SupplierFlammable.
Ethyl AcetateC₄H₈O₂88.11~100 mLStandard SupplierFlammable, irritant.
Saturated NaHCO₃ solutionNaHCO₃ (aq)84.01As neededLab PreparedUse to neutralize acid. CO₂ evolution.
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04As neededStandard SupplierDrying agent.
Equipment
  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL or 20 mL microwave reaction vial with a magnetic stir bar and cap

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Analytical balance

  • Fume hood

Step-by-Step Procedure

The entire process, from setup to characterization, is outlined in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (Hydrazine HCl, Pyruvic Acid) Vial 2. Combine in Microwave Vial Reagents->Vial Solvent 3. Add PPA Catalyst and Ethanol Vial->Solvent Seal 4. Seal Vial & Place in Reactor Solvent->Seal Irradiate 5. Irradiate (160°C, 15 min) Seal->Irradiate Cool 6. Cool to Room Temp (Forced Air) Irradiate->Cool Quench 7. Quench on Ice & Neutralize (NaHCO₃) Cool->Quench Extract 8. Extract with Ethyl Acetate (3x) Quench->Extract Dry 9. Dry, Filter, & Concentrate (Rotovap) Extract->Dry Purify 10. Purify by Recrystallization or Column Chromatography Dry->Purify Product Final Product: 3,5-dichloro-1H-indole- 2-carboxylic acid Purify->Product Analyze 11. Characterize (NMR, MS, MP) Product->Analyze

Sources

Application

scale-up process for 3,5-dichloro-1H-indole-2-carboxylic acid production

An Application Note and Protocol for the Scale-Up Production of 3,5-dichloro-1H-indole-2-carboxylic acid Abstract 3,5-dichloro-1H-indole-2-carboxylic acid is a key building block in the synthesis of various pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Production of 3,5-dichloro-1H-indole-2-carboxylic acid

Abstract

3,5-dichloro-1H-indole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its rigid structure and substitution pattern make it a valuable scaffold in medicinal chemistry. Transitioning the synthesis of this intermediate from laboratory scale to pilot or industrial scale presents a unique set of challenges that require careful process optimization, robust control strategies, and a deep understanding of the underlying reaction mechanisms. This document provides a comprehensive guide for the scale-up synthesis, detailing a validated protocol, critical process parameters, and the integration of Process Analytical Technology (PAT) for enhanced process control and quality assurance. The chosen synthetic route leverages the Japp-Klingemann reaction followed by the Fischer indole synthesis, a classic and reliable pathway for constructing the indole nucleus.[1][2]

Introduction: Strategic Importance of the Target Molecule

Indole and its derivatives are ubiquitous in pharmaceuticals and natural products, forming the core of drugs ranging from anti-migraine agents to anti-cancer therapies.[3] The specific substitution pattern of 3,5-dichloro-1H-indole-2-carboxylic acid offers medicinal chemists precise vectors for molecular elaboration, making it a high-value intermediate. The successful and efficient scale-up of its production is therefore a critical step in the drug development pipeline, directly impacting the cost, timeline, and availability of new chemical entities. This guide is designed to bridge the gap between benchtop chemistry and pilot-plant production, emphasizing safety, efficiency, and product quality.

The Synthetic Blueprint: A Two-Stage Approach

The selected synthetic strategy involves a two-stage process, beginning with the formation of a key hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization to form the indole ring system using the Fischer indole synthesis.[4][5] This pathway is advantageous for several reasons:

  • Convergent Approach: It assembles the core structure from readily available starting materials.

  • Robustness: Both the Japp-Klingemann and Fischer indole reactions are well-established and have a broad substrate scope.[6][7]

  • Process Control: The isolation of the hydrazone intermediate provides a critical control point to ensure high purity before the final, often challenging, cyclization step.

The overall transformation is depicted below.

G cluster_0 Overall Synthetic Pathway 3,5-Dichloroaniline 3,5-Dichloroaniline Diazonium Salt Diazonium Salt 3,5-Dichloroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-chloroacetoacetate Base Indole-2-carboxylate Ester Indole-2-carboxylate Ester Hydrazone Intermediate->Indole-2-carboxylate Ester Fischer Indole Synthesis Acid Catalyst, Heat Final Product 3,5-dichloro-1H-indole- 2-carboxylic acid Indole-2-carboxylate Ester->Final Product Hydrolysis NaOH, then HCl

Figure 1: High-level overview of the synthetic route.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanisms is paramount for effective troubleshooting and optimization during scale-up.

Stage 1: The Japp-Klingemann Reaction

This reaction facilitates the formation of the crucial arylhydrazone intermediate. It begins with the in situ generation of a diazonium salt from 3,5-dichloroaniline. This electrophilic salt is then attacked by the enolate of a β-ketoester, in this case, ethyl 2-chloroacetoacetate. A subsequent series of steps, including hydrolysis and decarboxylation, yields the target hydrazone.[1][2]

G start β-Ketoester enolate Enolate Anion (Nucleophile) start->enolate Base (e.g., NaOEt) azo Azo Compound Intermediate enolate->azo Nucleophilic Attack diazonium Aryl Diazonium Salt (Electrophile) diazonium->azo tetrahedral Tetrahedral Intermediate azo->tetrahedral Hydrolysis hydrazone Final Hydrazone Product tetrahedral->hydrazone Decomposition & Proton Exchange

Figure 2: Simplified Japp-Klingemann reaction mechanism.

Stage 2: The Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that converts the arylhydrazone into the indole ring. The mechanism involves tautomerization to an enamine, followed by a[6][6]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[4][5] The choice of acid catalyst (Brønsted vs. Lewis) and solvent can significantly impact yield and purity, especially with electron-deficient substrates.

Laboratory-Scale Protocol (10 g Scale)

This protocol serves as the baseline for process development and provides material for initial analytical characterization.

Materials & Equipment
  • Reagents: 3,5-Dichloroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Ethyl 2-chloroacetoacetate, Sodium Acetate (CH₃COONa), Ethanol (EtOH), Toluene, Sodium Hydroxide (NaOH), Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., Polyphosphoric Acid).

  • Equipment: 1 L three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, rotary evaporator, standard laboratory glassware.

Protocol 1: Synthesis of the Arylhydrazone Intermediate
  • Diazotization: In a 1 L flask, dissolve 3,5-dichloroaniline (16.2 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.[8]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol in 20 mL of water) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition.

  • Japp-Klingemann Coupling: In a separate 2 L beaker, dissolve ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) and sodium acetate (25 g) in ethanol (500 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the ketoester solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 4 hours. The product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with cold ethanol. Dry the resulting yellow solid under vacuum.

  • In-Process Control (IPC): Analyze the dried intermediate by ¹H NMR and HPLC to confirm structure and purity (>95%).

Protocol 2: Fischer Indole Synthesis & Hydrolysis
  • Cyclization: To a 500 mL flask, add the dried arylhydrazone (0.09 mol) and toluene (250 mL). Add the acid catalyst (e.g., 10 mol% ZnCl₂).

  • Heat the mixture to reflux (approx. 110 °C) with continuous stirring. Monitor the reaction progress by TLC or HPLC (typically complete in 4-8 hours).[8]

  • Work-up: Cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ethyl 3,5-dichloro-1H-indole-2-carboxylate.

  • Hydrolysis: Dissolve the crude ester in ethanol (200 mL) and add a solution of NaOH (10 g in 50 mL water). Reflux the mixture for 2 hours.

  • Precipitation: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (200 mL) and acidify to pH 2 with concentrated HCl.

  • Final Isolation: The final product precipitates as a solid. Filter the solid, wash extensively with water to remove salts, and dry under vacuum at 60 °C.

  • Final Product Analysis: Characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC (purity >98%).

The Leap to Scale-Up: Process Considerations & Protocol

Scaling the process from 10 g to 1 kg introduces significant challenges related to heat transfer, mass transfer, reagent addition rates, and safety.

Critical Scale-Up Considerations
  • Thermal Management: The diazotization reaction is highly exothermic and requires precise temperature control. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. A jacketed reactor with a reliable cooling system is mandatory.

  • Reagent Addition: The dropwise addition of sodium nitrite must be carefully controlled. A dosing pump is recommended for consistent, slow addition to prevent temperature spikes and localized high concentrations, which can lead to hazardous decomposition of the diazonium salt.

  • Agitation: Proper mixing is crucial to ensure homogeneity and efficient heat transfer. The agitator type (e.g., pitched-blade turbine, anchor) and speed must be optimized to keep solids suspended without causing excessive shear.

  • Safety: 3,5-Dichloroaniline is a toxic substance. Dichlorinated organic compounds should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection, in a well-ventilated area.[9][10] All waste streams must be handled according to regulatory guidelines.

  • Purification: Crystallization is the preferred method for purification at scale. The final precipitation step must be controlled (cooling rate, seeding) to achieve the desired particle size distribution and purity.[11][12]

Process Analytical Technology (PAT) Integration

To build quality into the process (Quality by Design, QbD), PAT tools should be implemented to monitor Critical Process Parameters (CPPs) in real-time.[13][14][15]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

The synthesis of functionalized indoles like 3,5-dichloro-1H-indole-2-carboxylic acid is a critical process in medicinal chemistry, as the indole scaffold is a core component of many pharmaceutical agents.[1][2] A robust and high-yielding synthetic route is therefore essential. The most common and reliable approach involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][3][4][5] This guide focuses on optimizing this well-established pathway.

I. Master Experimental Workflow

The overall synthetic strategy is a three-step sequence starting from 3,5-dichloroaniline. This workflow diagram outlines the critical stages of the synthesis.

A Step 1: Diazotization (3,5-Dichloroaniline) B Step 2: Japp-Klingemann Reaction (Arylhydrazone Formation) A->B NaNO₂, HCl 0-5 °C C Step 3: Fischer Indole Synthesis (Acid-Catalyzed Cyclization) B->C Ethyl 2-chloroacetoacetate NaOAc, EtOH/H₂O D Step 4: Saponification (Ester Hydrolysis) C->D Acid Catalyst (e.g., PPA, H₂SO₄) Heat E Final Product (3,5-dichloro-1H-indole- 2-carboxylic acid) D->E Base (e.g., LiOH, NaOH) EtOH/H₂O, Heat

Caption: Overall workflow for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis. Low yields or reaction failures can often be traced back to a few key parameters.[6][7]

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Yield in Stage 1/2 (Arylhydrazone Formation) 1. Incomplete Diazotization: The conversion of the aniline to its diazonium salt is highly temperature-sensitive. If the temperature rises above 5 °C, the diazonium salt can decompose.[5]2. Incorrect pH for Coupling: The Japp-Klingemann coupling reaction requires a specific pH range (typically weakly acidic to neutral) for the enolate to form and react efficiently with the diazonium salt.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice/salt bath during the dropwise addition of sodium nitrite. This ensures the stability of the diazonium salt intermediate.[5]2. Optimize pH: Use a buffer like sodium acetate to maintain the optimal pH for the coupling step. This promotes the formation of the nucleophilic enolate from ethyl 2-chloroacetoacetate while preventing premature decomposition of the diazonium salt.[5]
Low or No Yield in Stage 3 (Fischer Cyclization) 1. Inappropriate Acid Catalyst: The choice of acid is critical. A weak acid may not be sufficient to catalyze the key[7][7]-sigmatropic rearrangement, while an overly strong or concentrated acid can lead to degradation and polymerization of the starting material or product.[6][7][8]2. Suboptimal Reaction Temperature: Insufficient heat will result in a sluggish or incomplete reaction. Excessive heat can cause decomposition and the formation of tar-like byproducts.[7]3. Impure Hydrazone: Impurities carried over from the Japp-Klingemann step can interfere with the cyclization.1. Catalyst Screening: The optimal acid must often be determined empirically. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are common choices.[8][9] Start with milder conditions (e.g., p-toluenesulfonic acid in a high-boiling solvent) before moving to stronger acids. Lewis acids like ZnCl₂ can also be effective.[8]2. Temperature Optimization: Monitor the reaction by TLC. Gradually increase the temperature until the reaction proceeds at a reasonable rate without significant byproduct formation. A typical range is 80-120 °C.3. Purify the Intermediate: Ensure the arylhydrazone intermediate is pure before proceeding. Recrystallization from a suitable solvent system (e.g., ethanol/water) is highly recommended to remove residual salts and starting materials.[5]
Formation of Multiple Products / Dark Tarry Mixture 1. Polymerization/Decomposition: Harsh acidic conditions and high temperatures can cause both the hydrazone and the indole product to degrade or polymerize.[7]2. Side Reactions: A significant side reaction in Fischer indole synthesis is the cleavage of the N-N bond, which can be promoted by certain electronic factors, though this is less common for this specific substrate.[7][10]1. Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature to achieve cyclization. Consider a stepwise temperature increase. Using a Lewis acid catalyst might also favor the desired cyclization over decomposition pathways.[7]2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize oxidative side reactions that contribute to tar formation.
Difficulty in Final Product Purification 1. Closely Related Impurities: The crude product may contain unreacted hydrazone or byproducts with similar polarity, making separation by chromatography difficult.[6]2. Poor Solubility: The final carboxylic acid product may have limited solubility in common organic solvents.1. Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, acetic acid, or mixtures with water) to find conditions that yield high-purity crystals.[6]2. pH-Based Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.

III. Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis.

Protocol 1: Synthesis of the Arylhydrazone Intermediate

This procedure is based on the well-established Japp-Klingemann reaction.[3][5][11]

Materials:

  • 3,5-dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-chloroacetoacetate

  • Sodium Acetate (CH₃COONa)

  • Ethanol (EtOH) & Water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a stirrer and thermometer, dissolve 3,5-dichloroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.1 mmol in 10 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for 20 minutes at 0-5 °C.[5]

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of ethyl 2-chloroacetoacetate (10 mmol) and sodium acetate (50 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution with vigorous stirring. A colored precipitate of the arylhydrazone should form.

    • Continue stirring at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure arylhydrazone intermediate. Dry under vacuum.

Protocol 2: Fischer Indole Synthesis and Saponification

This protocol outlines the cyclization of the hydrazone to form the ethyl ester, followed by hydrolysis to the final carboxylic acid.

Materials:

  • Arylhydrazone intermediate from Protocol 1

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Toluene, Ethanol, Water, Ethyl Acetate

Procedure:

  • Cyclization (Fischer Synthesis):

    • Place the purified arylhydrazone (8 mmol) in a round-bottom flask.

    • Add polyphosphoric acid (approx. 10x the weight of the hydrazone) or another acid catalyst like sulfuric acid in a suitable solvent (e.g., toluene or glacial acetic acid).

    • Heat the mixture to 80-100 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once complete, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the crude ethyl 3,5-dichloro-1H-indole-2-carboxylate with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 ratio).

    • Add an excess of LiOH or NaOH (2-3 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the mixture, remove the ethanol via rotary evaporation, and dilute with water.

    • Wash the aqueous solution with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (typically pH 2-3).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-dichloro-1H-indole-2-carboxylic acid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fischer indole synthesis? The Fischer indole synthesis is a classic acid-catalyzed reaction. It begins with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. The hydrazone then tautomerizes to an enamine. Following protonation, the key step is a[7][7]-sigmatropic rearrangement that forms a new C-C bond. The resulting diimine intermediate then undergoes cyclization and eliminates a molecule of ammonia to form the final aromatic indole ring.[8][9][12]

Q2: How critical is the choice of the carbonyl partner in the Japp-Klingemann reaction? For the synthesis of indole-2-carboxylic acids, the ideal partner is a pyruvate derivative, such as ethyl pyruvate or, as used here, a related β-keto ester like ethyl 2-chloroacetoacetate. The Japp-Klingemann reaction with β-keto-esters proceeds via nucleophilic addition of the enolate to the diazonium salt, followed by hydrolysis and decarboxylation of one of the ester groups to yield the desired hydrazone.[3][11] Using a different carbonyl compound would lead to a different substitution pattern on the final indole.

Q3: How can I confirm the structure and purity of my final product? Standard analytical techniques are used. 1H NMR and 13C NMR will confirm the structure and identify any major impurities. Mass spectrometry will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity quantitatively.

Typical Spectroscopic Data for 3,5-dichloro-1H-indole-2-carboxylic acid: [13][14]

Property Value
Molecular Formula C₉H₅Cl₂NO₂
Molecular Weight 230.05 g/mol
1H NMR (DMSO-d6) δ ~13.0 (s, 1H, COOH), ~11.8 (s, 1H, NH), ~7.0-7.7 (m, 3H, Ar-H)

| InChIKey | ZCIAFCCXZJTKSS-UHFFFAOYSA-N |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.[15]

Q4: Can I use a one-pot procedure for this synthesis? While one-pot procedures combining the Japp-Klingemann and Fischer reactions have been developed for some indoles, they often require significant optimization.[4] For achieving high purity and yield, a two-step approach with isolation and purification of the hydrazone intermediate is generally more reliable and easier to troubleshoot.[5]

V. Advanced Troubleshooting Workflow

For persistent issues with low yield in the critical Fischer cyclization step, a more systematic approach is required.

Start Problem: Low or No Yield in Fischer Cyclization Check1 Verify Purity of Arylhydrazone Intermediate (TLC, NMR) Start->Check1 Decision1 Is it Pure? Check1->Decision1 Action1 Purify by Recrystallization Decision1->Action1 No Check2 Evaluate Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) Decision1->Check2 Yes Action1->Check1 Re-evaluate Decision2 Is Yield Still Low? Check2->Decision2 Action2 Screen Different Catalysts (Brønsted vs. Lewis Acid) Decision2->Action2 Yes Check3 Optimize Reaction Temperature & Time Decision2->Check3 No Action2->Check3 Re-run Reaction Decision3 Improvement Seen? Check3->Decision3 Action3 Gradual Temp Increase (Monitor by TLC) Decision3->Action3 No End Yield Optimized Decision3->End Yes Action3->Check3 Re-optimize

Caption: A systematic workflow for troubleshooting low yields in the Fischer indole cyclization step.

VI. References

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. [Link]

  • Japp-Klingemann reaction - chemeurope.com. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P - Semantic Scholar. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. [Link]

  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [Link]

  • Fischer Indole Synthesis. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • (PDF) Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. [Link]

  • 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2) - PubChemLite. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]

  • A new synthetic approach to the 3,4-dihydro-1 H -[3][4]oxazino[4,3- a ]indole system from ethyl 1 H -indole-2-carboxylates and activated glycerol carbo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02996A. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC - PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3,5-dichloro-1H-indole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3,5-dichloro-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3,5-dichloro-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm starting work with 3,5-dichloro-1H-indole-2-carboxylic acid. What are its core physicochemical properties that influence solubility?

A1: Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. 3,5-dichloro-1H-indole-2-carboxylic acid is a heterocyclic compound whose solubility is primarily dictated by its aromatic indole core, two chlorine substituents, and a carboxylic acid functional group.

The indole ring and chlorine atoms contribute to the molecule's hydrophobicity and high melting point, which often correlates with poor aqueous solubility.[1] The key to its solubility lies in the ionizable carboxylic acid group.[2] In its protonated (neutral) state, the molecule is less soluble in water. However, when deprotonated to its carboxylate salt form, its aqueous solubility dramatically increases.[3][4]

Table 1: Physicochemical Properties of 3,5-dichloro-1H-indole-2-carboxylic acid

PropertyValueImplication for Solubility
Molecular Formula C₉H₅Cl₂NO₂-
Molecular Weight 230.05 g/mol [5]-
Predicted XlogP 3.2[6]Indicates a high degree of lipophilicity, suggesting poor water solubility.
Functional Groups Carboxylic Acid, N-H groupThe carboxylic acid group allows for pH-dependent solubility. The N-H group can act as a hydrogen bond donor.
Appearance Solid powder[7]Physical form requires dissolution for most experimental uses.
Q2: My compound is insoluble in my neutral (pH 7.4) aqueous buffer. What is the scientific reason for this, and how can I fix it?

A2: This is the most common issue encountered. The insolubility at neutral pH is due to the carboxylic acid group remaining largely in its protonated (-COOH) form. This neutral form is less polar and thus poorly soluble in polar solvents like water.[2][8]

The principle at play is the pH-partition hypothesis. To increase aqueous solubility, you must shift the equilibrium towards the ionized carboxylate form (-COO⁻). According to Le Châtelier's principle, this is achieved by increasing the pH of the solution above the compound's pKa.[3][4][9] By adding a base, you remove H+ ions from the solution, driving the deprotonation of the carboxylic acid and forming a much more soluble salt.[10][11]

Solution: Increase the pH of your solvent. For most carboxylic acids, adjusting the pH to be at least 1-2 units above the pKa is sufficient to ensure complete deprotonation and dissolution.[11] A common and effective method is to first dissolve the compound in a small amount of a basic solution like 1N NaOH and then dilute it with your desired buffer, re-adjusting the final pH as needed for your experiment.[12][13]

Q3: What is the best practice for preparing a concentrated aqueous stock solution?

A3: Preparing a stable, concentrated stock solution is critical for accurate and reproducible experiments. Given the pH-dependent solubility, the recommended approach is to prepare an alkaline stock solution.

See Protocol 1: Preparation of an Alkaline Aqueous Stock Solution in the Experimental Protocols section for a detailed, step-by-step guide. The fundamental principle is to use a base to deprotonate the carboxylic acid, forming a soluble salt.[14][15] This method ensures complete dissolution and minimizes the risk of precipitation upon storage. Always filter-sterilize the final solution for biological applications.[12]

Q4: My experiment cannot tolerate high pH. What are the recommended organic solvents for this compound?

A4: When pH modification is not an option, using an organic solvent is the preferred method. The choice of solvent is critical and depends on the requirements of your downstream application, including solvent toxicity and compatibility with other reagents.

Table 2: Recommended Organic Solvents for 3,5-dichloro-1H-indole-2-carboxylic acid

SolventClassTypical UseAdvantagesDisadvantages & Mitigation
DMSO Polar AproticStock solutions for in vitro assaysHigh solubilizing power for many organic compounds.[16] Miscible with water.Can be toxic to cells at >0.5% v/v.[12] Hygroscopic. Mitigation: Use the lowest possible concentration in final assay conditions. Store desiccated.
DMF Polar AproticChemical synthesis, stock solutionsSimilar to DMSO in solubilizing power.Higher toxicity than DMSO. Lower boiling point. Mitigation: Use only when required by the experimental protocol, with proper ventilation.
Ethanol Polar ProticStock solutions, formulationsLower cellular toxicity than DMSO/DMF.[17] Volatile and easily removed.May not solubilize highly lipophilic compounds as effectively as DMSO. Can precipitate upon dilution in aqueous buffer.

For a detailed methodology, refer to Protocol 2: Preparation of an Organic Stock Solution .

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: This is a classic solubility problem that occurs when a compound that is soluble in a non-polar organic solvent is introduced into a highly polar aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution.

Causality: The DMSO keeps the compound solvated by disrupting the compound's crystal lattice energy and forming favorable interactions. When this solution is diluted into a large volume of water, the DMSO concentration drops, and water becomes the primary solvent. If the compound's aqueous solubility is low (which it is at neutral pH), it will precipitate.

Troubleshooting Strategies:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound that is below its aqueous solubility limit.

  • Increase DMSO in Final Solution: If your experiment allows, increasing the final percentage of DMSO (e.g., to 0.5% or 1%) can help keep the compound in solution. Always run a vehicle control to account for any effects of the solvent.

  • Use Co-solvents: Incorporating a water-miscible co-solvent can help bridge the polarity gap between the initial and final solvents.[17][18] Co-solvents like polyethylene glycol (PEG) or propylene glycol can enhance the solubility of hydrophobic compounds in aqueous media.[19]

  • pH Adjustment of the Aqueous Buffer: Before adding the DMSO stock, increase the pH of your destination buffer (e.g., to pH 8.0-9.0). This ensures that as the compound enters the aqueous phase, it immediately ionizes to its more soluble carboxylate form.

  • Rapid Mixing: When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 3,5-dichloro-1H-indole-2-carboxylic acid.

G start Start: Compound is Insoluble is_aqueous Is the target solvent aqueous? start->is_aqueous ph_ok Is pH adjustment acceptable for the experiment? is_aqueous->ph_ok Yes use_organic Use an organic solvent (DMSO, DMF, Ethanol). See Protocol 2. is_aqueous->use_organic No use_base Prepare alkaline stock solution (see Protocol 1). Adjust pH of final buffer. ph_ok->use_base Yes ph_ok->use_organic No success Success: Compound Solubilized use_base->success precipitates Does it precipitate upon dilution into aqueous buffer? use_organic->precipitates precipitates->success No cosolvent 1. Lower final concentration. 2. Use co-solvents (PEG, glycerol). 3. Adjust pH of aqueous buffer. 4. Increase final % of organic solvent. precipitates->cosolvent Yes failure Consider advanced formulation (e.g., salt formation, nanosuspensions). cosolvent->success

Caption: A decision tree for troubleshooting solubility.

Experimental Protocols
Protocol 1: Preparation of an Alkaline Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of 3,5-dichloro-1H-indole-2-carboxylic acid in an aqueous buffer.

Materials:

  • 3,5-dichloro-1H-indole-2-carboxylic acid (MW: 230.05 g/mol )

  • 1N Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS) or desired buffer

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the Compound: Accurately weigh 2.30 mg of 3,5-dichloro-1H-indole-2-carboxylic acid for a final volume of 1 mL of 10 mM solution.

  • Initial Dissolution: Add a small volume (e.g., 20-50 µL) of 1N NaOH directly to the dry powder. Gently swirl or sonicate until the solid is completely dissolved. The solution should become clear. This step converts the insoluble acid to its highly soluble sodium salt.[13]

  • Dilution: Add your primary buffer (e.g., PBS) to bring the solution to approximately 90% of the final desired volume (e.g., 900 µL for a 1 mL final volume).

  • pH Adjustment: Place the solution on a stir plate with a micro-stir bar. Slowly add 1N HCl dropwise to adjust the pH to the desired level for your experiment (e.g., pH 7.4). Be cautious, as lowering the pH too much may cause precipitation. If the solution becomes cloudy, add a small amount of 1N NaOH to redissolve.

  • Final Volume: Bring the solution to the final volume with your buffer.

  • Sterilization: For biological applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or -80°C. Check for precipitation after thawing for future use.

Protocol 2: Preparation of an Organic Stock Solution

This protocol describes the preparation of a 50 mM stock solution in DMSO.

Materials:

  • 3,5-dichloro-1H-indole-2-carboxylic acid (MW: 230.05 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh 11.5 mg of the compound into a sterile, appropriate vial (e.g., an amber glass vial).

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[20] Gentle warming (to 37°C) can also be applied if necessary. Ensure the final solution is clear and free of particulates.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent the absorption of water, as DMSO is hygroscopic.

References
  • Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • pH and Solubility - AP Chem. (2025, August 15). Fiveable.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. M. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • Jones, G., et al. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • Ph Dependent Solubility. (n.d.). Area → Sustainability.
  • 4,5-Dichloro-1H-indole-2-carboxylic acid. (n.d.). MilliporeSigma.
  • 3,5-Dichloro-1h-indole-2-carboxylic acid (CAS 167631-51-8). (n.d.). Fluorochem.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). AWS.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts.
  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids.
  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. (2018, November 15). PubMed.
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library.
  • 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). (n.d.). PubChemLite.
  • 3-Indoleacetic acid (Indole-3-acetic acid) | Plant Growth Regulator. (n.d.). MedchemExpress.com.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC.
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (n.d.). ResearchGate.
  • Cosolvent. (n.d.). Wikipedia.
  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? (2023, June 27). ResearchGate.
  • SAFETY DATA SHEET. (2025, November 4). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.
  • How to avoid Indoleacetic acid solution precipitation? (2016, November 17). ResearchGate.
  • 3,5-dichloro-1H-indole-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PMC.
  • Copper(II) phthalocyanine, ≥98. (n.d.). Sigma-Aldrich.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 3,5-dichloro-1H-indole-2-carboxylic Acid Production

Welcome to the technical support center for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and minimize the formation of impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental procedures to ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid, providing concise and actionable answers.

Q1: What is the most common synthetic route for 3,5-dichloro-1H-indole-2-carboxylic acid and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 3,5-dichlorophenylhydrazine and a pyruvate derivative (like pyruvic acid).[1][5] The primary challenges associated with this synthesis are the potential for side reactions under the harsh acidic and high-temperature conditions, leading to the formation of various impurities and "tar-like" byproducts.[6]

Q2: What are the most common types of impurities I should expect?

Common impurities can include starting materials, intermediates, and byproducts from side reactions. These may include unreacted 3,5-dichlorophenylhydrazine, the intermediate phenylhydrazone, and potentially regioisomers if the cyclization is not perfectly selective. Additionally, harsh reaction conditions can lead to the formation of tar and other degradation products.[6] In some cases, dehalogenated species can also be formed.[7]

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin-Layer Chromatography (TLC) is an effective preliminary method to monitor the reaction's progress. By comparing the reaction mixture to spots of your starting materials and, if available, a pure product standard, you can determine the optimal time to quench the reaction. This helps to avoid prolonged reaction times which can lead to increased byproduct formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What is the initial appearance of pure 3,5-dichloro-1H-indole-2-carboxylic acid?

Pure indole compounds are typically white to off-white or slightly pinkish crystalline solids.[8] Significant discoloration, such as a dark brown or black color, often indicates the presence of impurities, possibly from oxidation or polymerization byproducts.[8]

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3,5-dichloro-1H-indole-2-carboxylic acid.

Issue 1: The final product is a dark, tar-like substance, not a crystalline solid.
  • Potential Cause: This is a common issue in Fischer indole synthesis, often resulting from excessively high temperatures or prolonged reaction times, which promote polymerization and degradation of the starting materials and product.[6] The strong acidic catalyst can also contribute to tar formation.[6]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Carefully control the reaction temperature. If refluxing, ensure the temperature does not significantly exceed the boiling point of the solvent. Consider running the reaction at a lower temperature for a longer duration.

    • Monitor Reaction Time: Use TLC to monitor the consumption of the starting hydrazone. Once the starting material is consumed, work up the reaction promptly to prevent the formation of degradation products.

    • Choice of Acid Catalyst: The type and concentration of the acid catalyst are crucial.[2][4] Polyphosphoric acid (PPA) is a common choice, but other Brønsted or Lewis acids like sulfuric acid, zinc chloride, or boron trifluoride can also be used.[1][2] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrate.

Issue 2: My HPLC analysis shows multiple unexpected peaks.
  • Potential Cause: The presence of multiple peaks in the HPLC chromatogram indicates a mixture of compounds. These could be unreacted starting materials, intermediates, or various byproducts.

  • Troubleshooting Steps:

    • Identify the Peaks: If possible, use a reference standard of your starting materials and the desired product to identify their corresponding peaks.

    • Analyze Byproducts: The other peaks likely correspond to impurities. Common byproducts in the Fischer indole synthesis can include regioisomers or products from N-N bond cleavage, which can lead to aniline derivatives.[5][6]

    • Optimize Reaction Conditions: To minimize these byproducts, revisit your reaction conditions. Ensure the stoichiometry of your reactants is correct. An excess of one reactant can lead to its presence in the final product.

    • Purification: Employ purification techniques such as recrystallization or column chromatography to isolate the desired product.[5]

Issue 3: The yield of the desired product is consistently low.
  • Potential Cause: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or loss during workup and purification.[5] The stability of the starting arylhydrazine can also be a factor.[5]

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Impurities in the starting 3,5-dichlorophenylhydrazine or pyruvate can lead to side reactions and lower the yield of the desired product.[5]

    • Optimize Hydrazone Formation: The initial formation of the phenylhydrazone is a critical step.[1][2] Ensure this reaction goes to completion before proceeding with the cyclization.

    • Work-up Procedure: A thorough aqueous work-up is important. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities and the catalyst.[6]

    • Purification Method: While recrystallization is effective for achieving high purity, it can sometimes lead to lower recovery.[5] Column chromatography might offer a better yield, though it requires careful optimization of the solvent system.[5]

III. Common Impurities and Analytical Methods

The following table summarizes potential impurities, their sources, and recommended analytical techniques for their detection and quantification.

ImpurityPotential SourceRecommended Analytical Method(s)
3,5-dichlorophenylhydrazineUnreacted starting materialHPLC, TLC, GC-MS
Pyruvic acid phenylhydrazone of 3,5-dichlorophenylhydrazineIncomplete cyclization of the intermediateHPLC, TLC, ¹H NMR
RegioisomersNon-selective cyclizationHPLC, ¹H NMR, ¹³C NMR
Dehalogenated productsSide reaction during synthesis or purificationHPLC, Mass Spectrometry
Polymeric "tar"High reaction temperature or prolonged reaction timeVisual inspection, solubility tests

IV. Synthetic Pathway and Impurity Formation

The following diagram illustrates the Fischer indole synthesis pathway for 3,5-dichloro-1H-indole-2-carboxylic acid and highlights the stages where impurities are likely to form.

Fischer_Indole_Synthesis Reactants 3,5-dichlorophenylhydrazine + Pyruvic Acid Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Unreacted Unreacted Starting Materials Hydrazone->Unreacted Incomplete Reaction Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Shift Cyclized Cyclized Intermediate Rearrangement->Cyclized Cyclization Byproducts Side-Reaction Byproducts (e.g., regioisomers, dehalogenated species) Rearrangement->Byproducts Side Reactions Product 3,5-dichloro-1H-indole-2-carboxylic acid Cyclized->Product Aromatization (-NH3) Tar Tar/Degradation Products Cyclized->Tar High Temp/Long Time

Caption: Fischer Indole Synthesis Pathway and Potential Impurity Formation Points.

V. Experimental Protocol: Purification by Recrystallization

This protocol provides a step-by-step method for purifying crude 3,5-dichloro-1H-indole-2-carboxylic acid.

Objective: To obtain high-purity crystalline 3,5-dichloro-1H-indole-2-carboxylic acid from a crude reaction mixture.

Materials:

  • Crude 3,5-dichloro-1H-indole-2-carboxylic acid

  • Suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, methanol, acetic acid, and their mixtures with water.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further continued in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

VI. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield DarkProduct Dark/Tarry Product Start->DarkProduct MultiplePeaks Multiple HPLC Peaks Start->MultiplePeaks Cause_LowYield Incomplete Reaction? Product Degradation? Loss during Workup? LowYield->Cause_LowYield Cause_DarkProduct High Temperature? Long Reaction Time? Wrong Catalyst? DarkProduct->Cause_DarkProduct Cause_MultiplePeaks Unreacted Starting Materials? Byproducts? Isomers? MultiplePeaks->Cause_MultiplePeaks Solution_LowYield Check Starting Material Purity Optimize Reaction Time/Temp Refine Purification Method Cause_LowYield->Solution_LowYield Solution_DarkProduct Lower Reaction Temperature Monitor with TLC Screen Catalysts Cause_DarkProduct->Solution_DarkProduct Solution_MultiplePeaks Optimize Stoichiometry Adjust Reaction Conditions Employ Chromatography Cause_MultiplePeaks->Solution_MultiplePeaks

Caption: A workflow for troubleshooting common synthesis problems.

VII. References

  • BenchChem. (n.d.). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles. Retrieved from

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(1), 1-10. Retrieved from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • McGrath, K. (2017, December 18). What do common indole impurities look like? ResearchGate. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. Retrieved from

  • PubChem. (n.d.). 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). Retrieved from

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 833-846. Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from

  • Al-Smadi, M., & Tabba, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2530-2537. Retrieved from

  • Kumpins, V., et al. (2025). A new synthetic approach to the 3,4-dihydro-1 H -[5][6]oxazino[4,3- a ]indole system from ethyl 1 H -indole-2-carboxylates and activated glycerol carbo... RSC Advances. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3,5-dichloro-1H-indole-2-carboxylic acid. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from

  • Al-Qalaf, A. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3783. Retrieved from

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from

  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids. Retrieved from

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from

  • SlideShare. (2023, May 24). Carboxyl compounds and their derivatives. Retrieved from

  • In, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4848. Retrieved from

  • Gu, L., & Li, X. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039. Retrieved from

Sources

Optimization

resolving peak tailing in HPLC of 3,5-dichloro-1H-indole-2-carboxylic acid

[label="Chemical Interaction\n(Secondary Workflow for isolating physical vs. chemical causes of peak tailing in acidic analytes.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chemical Interaction\n(Secondary

Workflow for isolating physical vs. chemical causes of peak tailing in acidic analytes.

Self-Validating Experimental Protocol

To permanently resolve peak tailing for 3,5-dichloro-1H-indole-2-carboxylic acid, execute the following protocol. Each step contains a built-in validation mechanism to guarantee system integrity.

Step 1: System Baseline Verification (The "Void" Check)

  • Procedure: Inject a 10 µL sample of a neutral, hydrophobic standard (e.g., Toluene or Naphthalene) using a 60:40 Acetonitrile:Water mobile phase at 1.0 mL/min.

  • Validation Logic: Calculate the USP tailing factor. If the neutral marker tails, you have a physical obstruction, dead volume, or an internal column void[1]. If the peak is symmetrical (As = 1.0), the system hardware is validated, and the tailing of your analyte is definitively chemical[2].

Step 2: Mobile Phase pH Suppression

  • Procedure: Prepare Mobile Phase A using High-Purity Water modified with 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid, achieving a stable pH of ~2.0.

  • Validation Logic: By driving the pH at least 1 unit below the analyte's pKa, the equilibrium is forced entirely to the protonated (-COOH) state. This eliminates peak splitting caused by multiple ionization states.

Step 3: Sample Solvent Matching

  • Procedure: Dissolve your 3,5-dichloro-1H-indole-2-carboxylic acid standard in a solvent mixture equal to or weaker than your starting mobile phase conditions (e.g., 90% Water / 10% Acetonitrile).

  • Validation Logic: Incompatibility between the injection solvent and the mobile phase induces premature band spreading at the column head[3]. A weaker solvent ensures the analyte sharply focuses at the frit interface before gradient elution begins.

Step 4: Column Chemistry Optimization

  • Procedure: Install a highly endcapped, sterically protected C18 column (or a polar-embedded C18 designed for acidic compounds).

  • Validation Logic: A properly endcapped column physically shields the remaining silica silanols, cutting off the secondary hydrogen-bonding mechanism utilized by the indole nitrogen[4].

Quantitative Impact Analysis

The following table summarizes the causal relationship between specific method conditions and the resulting peak symmetry of 3,5-dichloro-1H-indole-2-carboxylic acid. An ideal USP tailing factor (As) should reside between 0.9 and 1.2[4].

Method IterationMobile Phase BufferColumn ChemistryUSP Tailing Factor (As)Chromatographic Outcome
Baseline (Unoptimized) Water / ACN (pH ~5.5)Standard C18 (Non-endcapped)2.80 Severe tailing; dual retention via partial ionization & unshielded silanols.
pH Adjusted Only 0.1% TFA (pH ~2.0)Standard C18 (Non-endcapped)1.65 Moderate tailing; ionization is suppressed, but indole -NH binds to silanols.
Column Upgraded Only Water / ACN (pH ~5.5)Highly Endcapped C182.15 Broad tailing; silanol binding is masked, but carboxylate partial ionization remains.
Fully Optimized Protocol 0.1% TFA (pH ~2.0)Highly Endcapped C181.05 Symmetrical Gaussian peak; all retention mechanisms are unified.

Frequently Asked Questions (Troubleshooting FAQs)

Q: I optimized the mobile phase to pH 2.0 and achieved perfect peak symmetry initially. However, after 100 injections, the tailing is slowly returning. What is happening? A: This is a classic symptom of stationary phase hydrolysis. Operating aggressively acidic mobile phases (pH < 2.0) over extended periods can slowly cleave the endcapping groups from the silica surface[4]. As endcapping is lost, active silanols are re-exposed, reintroducing secondary interactions. To resolve this, use columns specifically bonded with sterically protecting side-chains (like di-isobutyl groups) that resist acidic hydrolysis.

Q: I am trying to resolve this tailing, but my UV baseline drifts significantly when using TFA. Is there an alternative? A: Yes. TFA has significant UV absorbance below 215 nm, which causes baseline drift during gradient elution. If your detection requires low UV wavelengths, switch your acid modifier to 0.1% Phosphoric acid (H₃PO₄) if you are not utilizing Mass Spectrometry (MS). If you are using MS, 0.1% Formic acid is a better compromise, though its slightly higher pH (~2.7) requires strict endcapping.

Q: Can I use an amine-based ion-pairing reagent instead of dropping the pH? A: While you could theoretically use a cationic ion-pairing reagent (like Tetrabutylammonium hydroxide) to interact with the ionized carboxylate, it is highly discouraged for routine assays. Ion-pairing reagents require extremely long column equilibration times[1] and permanently alter the selectivity of the column. Suppressing ionization via low pH is vastly more reproducible, rapid, and mechanistically stable.

Comprehensive References

Below is a consolidated list of authoritative technical sources grounding the mechanisms and workflows detailed in this guide.

  • Phenomenex - How to Reduce Peak Tailing in HPLC? (Silanol Interactions & Retention Mechanisms). Available at:[Link]

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC (Endcapping & USP Tailing Factors). Available at:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC: Physical and Chemical Diagnostics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 3,5-Dichloro-1H-indole-2-carboxylic Acid

Welcome to the technical support center for 3,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic endeavors with this sterically hindered substrate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your desired chemical transformations.

The Challenge: Steric Hindrance

The primary obstacle in reactions involving 3,5-dichloro-1H-indole-2-carboxylic acid is the significant steric hindrance around the carboxylic acid group. The chlorine atom at the C3 position of the indole ring physically obstructs the approach of nucleophiles and reagents to the C2-carboxylic acid. This steric congestion can lead to sluggish reaction rates, low yields, or complete reaction failure when using standard protocols. The following sections provide detailed guidance on how to address these challenges for specific reaction types.

Section 1: Esterification Reactions

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification of 3,5-dichloro-1H-indole-2-carboxylic acid with a primary alcohol is giving very low yields, even with prolonged heating and excess alcohol. Why is this happening?

A1: The Fischer esterification is a reversible reaction that is highly sensitive to steric hindrance. The bulky C3-chloro group on the indole ring impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. This steric clash significantly raises the activation energy of the tetrahedral intermediate formation, slowing down the forward reaction. Even with an excess of alcohol or removal of water, the equilibrium may not be effectively shifted towards the product side due to these steric constraints.

Troubleshooting Guide: Esterification of a Sterically Hindered Carboxylic Acid

When standard acid-catalyzed methods fail, activating the carboxylic acid is a more robust strategy. The Steglich esterification, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), is particularly effective for sterically demanding substrates.[1]

Protocol: Steglich Esterification of 3,5-Dichloro-1H-indole-2-carboxylic Acid
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq.) and the desired alcohol (1.1-1.5 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Esterification Methods
MethodReagentsTemperatureProsCons
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)RefluxSimple, inexpensive reagents.Ineffective for hindered substrates, reversible.
Acyl Chloride Formation followed by AlcoholysisSOCl₂, (COCl)₂ then Alcohol, Base0 °C to RTHighly reactive intermediate, irreversible.Requires an extra step, harsh reagents.
Steglich EsterificationAlcohol, DCC, DMAP0 °C to RTMild conditions, high yields for hindered substrates.[1]Stoichiometric byproduct (DCU) must be removed.
Other Coupling ReagentsAlcohol, HATU, HOBt/EDCRoom TemperatureHigh efficiency, broad substrate scope.More expensive reagents.
Diagram: Steglich Esterification Workflow

Steglich Esterification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Acid and Alcohol in DCM Add_DMAP Add DMAP Start->Add_DMAP Cool Cool to 0°C Add_DMAP->Cool Add_DCC Add DCC Solution Cool->Add_DCC Stir Stir at RT (12-24h) Add_DCC->Stir Filter Filter DCU Stir->Filter Wash Aqueous Washes Filter->Wash Purify Column Chromatography Wash->Purify Product Pure Ester Purify->Product

Caption: A step-by-step workflow for the Steglich esterification of a hindered carboxylic acid.

Section 2: Amidation Reactions

Frequently Asked Questions (FAQs)

Q2: I am attempting to couple 3,5-dichloro-1H-indole-2-carboxylic acid with a secondary amine, but standard peptide coupling reagents like EDC/HOBt are giving poor results. What is the issue?

A2: The combination of a sterically hindered carboxylic acid and a sterically demanding secondary amine presents a significant challenge for amidation. The C3-chloro group on the indole and the substituents on the secondary amine create a highly congested reaction center. While EDC/HOBt is a versatile coupling system, it may not be sufficiently reactive to overcome this double steric hindrance. More potent activating agents are often required to facilitate the formation of the amide bond under these conditions.[2][3]

Troubleshooting Guide: Amidation of a Sterically Hindered Carboxylic Acid

For challenging amidations, using a more powerful coupling reagent or converting the carboxylic acid to a highly reactive intermediate like an acyl chloride is recommended. Urinium-based coupling reagents such as HATU are known for their high reactivity and efficiency in forming amide bonds between hindered partners.

Protocol: HATU-Mediated Amidation
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.

  • Activation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 15-30 minutes at room temperature to form the active ester.

  • Amine Addition: Add the amine (1.1-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Comparison of Amidation Reagents for Hindered Substrates
Reagent SystemBaseTemperatureProsCons
EDC/HOBtDIPEA, TEARoom TemperatureCommon, cost-effective.May be inefficient for highly hindered substrates.[2]
SOCl₂ then AminePyridine, TEA0 °C to RTHighly reactive acyl chloride intermediate.Harsh conditions, potential side reactions.
HATU/DIPEADIPEARoom TemperatureVery reactive, fast reaction times, good for hindered substrates.Expensive, requires careful handling.
MsCl/TEA then AmineTEA0 °C to RTForms a reactive mixed anhydride, effective for hindered systems.[4]Can form sulfonamide byproducts.
Diagram: Troubleshooting Low-Yield Amidation Reactions

Amidation Troubleshooting Start Low Amide Yield with 3,5-dichloro-1H-indole-2-carboxylic acid Q1 Is the amine also sterically hindered? Start->Q1 A1_Yes Switch to a more potent coupling reagent (e.g., HATU). Q1->A1_Yes Yes A1_No Increase reaction time and/or temperature with current method. Q1->A1_No No Q2 Still low yield? A1_Yes->Q2 A1_No->Q2 A2_Yes Convert carboxylic acid to acyl chloride before adding amine. Q2->A2_Yes Yes Success Successful Amidation Q2->Success No A2_Yes->Success

Caption: A decision tree for troubleshooting low-yield amidation reactions.

Section 3: Decarboxylation Reactions

Frequently Asked Questions (FAQs)

Q3: I want to remove the carboxylic acid group from 3,5-dichloro-1H-indole-2-carboxylic acid. What are the best conditions to achieve decarboxylation without decomposing the indole ring?

A3: Indole-2-carboxylic acids can be decarboxylated, but the indole ring is sensitive to strongly acidic or harsh oxidative conditions.[5][6] Thermal decarboxylation is a common method, often requiring high temperatures and sometimes a catalyst like copper powder or copper(I) oxide in a high-boiling solvent such as quinoline.[5] The choice of conditions is crucial to avoid side reactions or degradation of the starting material and product.

Troubleshooting Guide: Decarboxylation

For a robust and generally effective method, thermal decarboxylation in quinoline is a classic approach.

Protocol: Thermal Decarboxylation in Quinoline
  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq.) and copper powder (0.1-0.2 eq.).

  • Solvent: Add a sufficient volume of quinoline to fully dissolve the starting material upon heating.

  • Reaction: Heat the mixture to reflux (approx. 235-237 °C) and maintain the temperature until CO₂ evolution ceases (as observed by bubbling). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the organic solution extensively with 2M HCl to remove the quinoline. Then, wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 3,5-dichloroindole by column chromatography or recrystallization.

Data Summary: Decarboxylation Methods
MethodConditionsProsCons
Thermal (Uncatalyzed)Heat in a high-boiling solvent (e.g., diphenyl ether)Simple setup.Very high temperatures required, potential for degradation.
Copper-Catalyzed ThermalHeat in quinoline with Cu or Cu₂OLower temperature than uncatalyzed, generally good yields.[5]Quinoline is difficult to remove during work-up.
Acid-CatalyzedReflux in strong acidCan be effective for some substrates.Risk of indole ring degradation or side reactions.
Modern Photoredox/ElectrochemicalVisible light or electric current, catalystMilder conditions, broader functional group tolerance.[7]Requires specialized equipment and catalysts.
Diagram: Decarboxylation of Indole-2-Carboxylic Acid

Caption: The thermal decarboxylation of the title compound to yield 3,5-dichloro-1H-indole.

References
  • Harvey, D. G. (1958). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal of the Chemical Society, 3760.
  • Gu, L., & Li, X. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039.
  • PubChem. (n.d.). 3,5-dichloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Scientific Reports, 14, 6427.
  • Johnson, W. S., & Schneider, W. P. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 132.
  • Google Patents. (2019). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Sahoo, B., et al. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Oxo Cluster. Chemistry – A European Journal, 30(e202402705).
  • MacLeod, K. C., & McArthur, D. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10541–10554.
  • Katayama, S., et al. (2001). Synthesis of Tricyclic Indole-2-caboxylic Acids as Potent NMDA-Glycine Antagonists. The Journal of Organic Chemistry, 66(9), 3251–3261.
  • Wang, Q., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 20(21), 6896–6900.
  • Al-Smadi, M., & Al-Momani, E. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Kumar, P., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry, 63(23), 14816–14830.
  • D'Andrea, L. D., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry, 36(e70008).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Unpublished manuscript.
  • Charville, H., et al. (2011). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Encyclopedia, 1(1), 1-22.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2018). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. RSC Advances, 8(52), 29598–29603.
  • Ishihara, K. (2011). Synthesis from Carboxylic Acids and Derivatives (Update 2011). Science of Synthesis, 20, 81-136.
  • Challis, B. C., & Millar, E. M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 1618-1624.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Kakehi, A., et al. (2000). REACTION OF 3-ETHOXYCARBONYLINDOLIZINE-1,2- DICARBOXYLIC ANHYDRIDE: SYNTHESIS OF 2-ACYLINDOLIZINES AND QUINONES. Heterocycles, 53(5), 1045-1053.
  • Lee, W. S., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 29(4), 779-782.
  • Al-Smadi, M., & Al-Momani, E. (2008). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • Katayama, S., et al. (2001). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. The Journal of Organic Chemistry, 66(9), 3251-3261.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.

Sources

Optimization

Technical Support Center: Navigating the Purification of Dichloro-Indole Derivatives

Welcome to the technical support center dedicated to addressing the specific and often complex purification challenges encountered with dichloro-indole derivatives. As a class of compounds with significant importance in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the specific and often complex purification challenges encountered with dichloro-indole derivatives. As a class of compounds with significant importance in pharmaceutical and materials science, their effective purification is paramount to ensuring downstream success. This guide is structured to provide actionable solutions, moving from frequently asked questions to in-depth troubleshooting for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial approach for purifying crude dichloro-indole derivatives?

A1: Column chromatography on silica gel is the most prevalent initial purification method.[1][2] A typical starting point is a solvent system composed of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate.[1] The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation.

Q2: My dichloro-indole derivative appears to be degrading on the silica gel column. What are my options?

A2: The acidic nature of silica gel can lead to the degradation of electron-rich or acid-sensitive indole derivatives.[2] Consider the following alternatives:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize acidic sites.

  • Alumina: Alumina is a viable alternative and is available in acidic, neutral, or basic forms, allowing you to tailor the stationary phase to your compound's stability.[2][3]

  • Reversed-Phase Chromatography: For more polar dichloro-indole derivatives, reversed-phase chromatography using a C18 or C8 stationary phase with a polar mobile phase (e.g., water/methanol or water/acetonitrile) is a suitable option.[2]

Q3: How can I effectively remove monochloro or completely dehalogenated indole impurities?

A3: Dehalogenation is a common side reaction, particularly during catalytic hydrogenation.[4][5] These impurities often have very similar polarities to the desired product, making chromatographic separation challenging. High-performance liquid chromatography (HPLC) often provides the necessary resolution for this separation.[6] In some cases, careful optimization of the column chromatography conditions, such as using a very long column and a shallow solvent gradient, can be effective.[3]

Q4: Are there non-chromatographic methods for purifying dichloro-indole derivatives?

A4: Yes, recrystallization can be a highly effective technique, especially if the crude product is of reasonable purity.[7] The choice of solvent is critical and can be determined by small-scale solubility tests. Fractional crystallization can also be employed to separate isomers with different melting points.[8]

Troubleshooting Guides

This section provides in-depth solutions to more complex purification challenges.

Problem 1: Co-elution of Regioisomers

The synthesis of dichloro-indoles can often lead to the formation of regioisomers (e.g., 4,6-dichloro- vs. 5,7-dichloro-indole), which can be notoriously difficult to separate due to their similar polarities.

Root Causes:

  • Similar Polarity: The primary challenge is the minimal difference in polarity between the isomers.

  • Inefficient Packing: A poorly packed chromatography column will have reduced resolving power.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for separating regioisomers.

Step-by-Step Protocol: Optimizing Column Chromatography for Isomer Separation

  • TLC Optimization: Systematically screen various solvent systems. A good starting point is a 9:1 mixture of a non-polar solvent (hexane, heptane) and a polar solvent (ethyl acetate, acetone). Gradually increase the polarity.

  • Column Preparation: Use a long, narrow column to maximize the theoretical plates. A slurry packing method is recommended to ensure a homogenous stationary phase.

  • Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column.

  • Elution: Begin with a low-polarity mobile phase and slowly increase the polarity (gradient elution). Collect small fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the pure fractions containing each isomer.

ParameterRecommendationRationale
Stationary Phase Silica Gel (100-200 mesh) or AluminaProvides a standard starting point; alumina is an option for acid-sensitive compounds.[2][3]
Column Dimensions Length:Diameter ratio > 20:1Increases the number of theoretical plates, enhancing separation efficiency.
Eluent System Hexane/Ethyl Acetate or Toluene/AcetoneOffers a good balance of polarity and selectivity for many indole derivatives.
Gradient Shallow (e.g., 0-10% polar solvent over 20 column volumes)Improves resolution between closely eluting compounds.
Problem 2: Product Instability and Formation of Colored Impurities

Dichloro-indole derivatives can be susceptible to oxidation and degradation, leading to the formation of colored impurities, especially during purification.[9][10]

Root Causes:

  • Oxidation: The electron-rich indole ring can be prone to oxidation, which can be exacerbated by air and light.[9][10]

  • Acid/Base Sensitivity: The compound may be unstable under acidic or basic conditions, which can be present on silica gel or in the mobile phase.[2]

Troubleshooting Workflow:

Caption: Workflow to mitigate product degradation during purification.

Step-by-Step Protocol: Purification of a Sensitive Dichloro-Indole Derivative

  • Inert Atmosphere: Conduct all purification steps under an inert atmosphere (nitrogen or argon).

  • Solvent Degassing: Degas all chromatography solvents by sparging with nitrogen or argon for 15-20 minutes prior to use.

  • Stationary Phase Selection: If acid sensitivity is suspected, use neutral alumina or pre-treat silica gel with a 1% solution of triethylamine in the eluent.[2][3]

  • Rapid Purification: Aim to complete the purification as quickly as possible to minimize exposure to potentially degrading conditions.

  • Low-Temperature Evaporation: After pooling the pure fractions, remove the solvent using a rotary evaporator at a low temperature (e.g., <30°C).

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Analytical TechniquePurpose
HPLC-UV/DAD To assess purity and detect the presence of impurities. A diode array detector can help identify if new chromophores are forming.[6]
LC-MS To identify the mass of the parent compound and any degradation products, providing clues to the degradation pathway.[6]
NMR Spectroscopy ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any structural changes due to degradation.[11]

References

  • Benchchem. (n.d.). Side-product analysis in the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • Benchchem. (n.d.). Stability studies of 6,7-dichloro-2,3-dihydro-1H-indole under different conditions.
  • Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
  • Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC.
  • Green oxidation of indoles using halide catalysis. (n.d.). DR-NTU.
  • Benchchem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate.

Sources

Troubleshooting

preventing decarboxylation of 3,5-dichloro-1H-indole-2-carboxylic acid

Topic: Preventing Unwanted Decarboxylation of 3,5-dichloro-1H-indole-2-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for 3,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Unwanted Decarboxylation of 3,5-dichloro-1H-indole-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 3,5-dichloro-1H-indole-2-carboxylic acid. This valuable synthetic intermediate is known for its utility in the development of novel therapeutics. However, a common challenge encountered by researchers is its propensity to undergo unwanted decarboxylation, leading to the formation of 3,5-dichloro-1H-indole. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you maintain the integrity of your compound throughout storage and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is 3,5-dichloro-1H-indole-2-carboxylic acid particularly susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Indole-2-carboxylic acids are particularly prone to this transformation because the indole ring system, being electron-rich, can effectively stabilize the transient negative charge that develops at the C2 position upon the loss of CO₂. The reaction often proceeds through a zwitterionic intermediate, especially under acidic conditions.[1] Heating the compound above its melting point is a common method for intentionally inducing this reaction, which highlights its thermal sensitivity.[2]

Decarboxylation_Mechanism cluster_0 Decarboxylation Pathway IndoleAcid 3,5-dichloro-1H-indole- 2-carboxylic acid TransitionState Zwitterionic Intermediate (Stabilized by Indole Ring) IndoleAcid->TransitionState Heat or H⁺ Products 3,5-dichloro-1H-indole + CO₂ TransitionState->Products Loss of CO₂

Caption: Mechanism of decarboxylation for indole-2-carboxylic acids.

Q2: What are the primary experimental factors that trigger decarboxylation?

A2: Three main factors are responsible for the premature decarboxylation of 3,5-dichloro-1H-indole-2-carboxylic acid:

  • Elevated Temperatures: This is the most significant factor. Heating the compound, especially in high-boiling point solvents like quinoline or N,N-dimethylacetamide (DMAc), is a standard laboratory procedure for decarboxylation.[3] Reactions conducted at temperatures exceeding 80-100°C are at high risk. Microwave-assisted synthesis, which can rapidly generate high temperatures, also promotes efficient decarboxylation.[4][5]

  • Acidic pH: The stability of carboxylic acids is highly pH-dependent.[6][7] In strongly acidic solutions, the carboxyl group is protonated, which facilitates the elimination of CO₂.[1] The mechanism involves the formation of a protonated carbonic acid intermediate, which is a highly effective leaving group.[1]

  • Presence of Metal Catalysts: Certain transition metals, particularly copper salts (e.g., Cu₂O, copper chromite), are known to catalyze decarboxylation reactions, often at lower temperatures than thermal methods alone.[8][9] This is a critical consideration in cross-coupling reactions where copper catalysts might be employed.

FactorCritical Conditions to Avoid
Temperature Prolonged heating >80°C; use of high-boiling solvents (e.g., Quinoline, NMP, DMAc) at reflux.[3][8]
pH Highly acidic conditions (pH < 4); use of strong, non-volatile acids during reaction or workup.[1]
Catalysts Presence of copper salts or other transition metal catalysts known to promote decarboxylation.[9]
Q3: How can I detect if my sample of 3,5-dichloro-1H-indole-2-carboxylic acid has degraded?

A3: You can monitor for the presence of the primary degradation product, 3,5-dichloro-1H-indole, using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantification. The decarboxylated product is less polar and will have a significantly different retention time than the parent acid. A well-chosen gradient method can easily separate the two compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic broad singlet for the carboxylic acid proton (-COOH) is a key indicator. Additionally, you will observe shifts in the aromatic protons of the newly formed 3,5-dichloro-1H-indole.

  • Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44.01 g/mol lower than the parent acid, corresponding to the mass of CO₂.

Q4: What are the best practices for storing this compound to ensure long-term stability?

A4: Proper storage is crucial for preventing slow degradation over time.

  • Temperature: Store the compound in a cool environment, such as a refrigerator (+4°C) or freezer (-20°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and acidic gases like CO₂ (which can form carbonic acid in the presence of water).

  • Light: Use an amber vial or store in the dark, as some indole derivatives can be light-sensitive.[10]

  • Purity: Ensure the material is free from residual acidic or metallic impurities from its synthesis.

Troubleshooting Guide & Prevention Strategies

This section provides actionable solutions to common problems encountered during the handling and use of 3,5-dichloro-1H-indole-2-carboxylic acid.

Decision Workflow for Preventing Decarboxylation

Workflow start Starting a reaction with 3,5-dichloro-1H-indole-2-carboxylic acid q_temp Will the reaction temperature exceed 80°C? start->q_temp q_ph Are acidic or basic reagents used? q_temp->q_ph No protect STRATEGY 1: Use a Protecting Group (e.g., Esterification) q_temp->protect Yes q_metal Does the reaction use transition metal catalysts? q_ph->q_metal No (or Mild Base) q_ph->protect Yes (Strong Acid/Base) control_cond STRATEGY 2: Strictly Control Conditions (Low Temp, Neutral pH) q_metal->control_cond No purify_reagents STRATEGY 3: Use Metal-Free Reagents & Scrupulously Clean Glassware q_metal->purify_reagents Yes proceed Proceed with Caution: Monitor reaction closely via HPLC/TLC protect->proceed control_cond->proceed purify_reagents->control_cond

Caption: Decision workflow for selecting the appropriate prevention strategy.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Significant amount of decarboxylated product observed after reaction. 1. Reaction temperature was too high. 2. Reaction or workup conditions were acidic. 3. Presence of trace metal impurities.1. Reduce reaction temperature. If high temperature is necessary, protect the carboxyl group as an ester first. 2. Buffer the reaction mixture to maintain a neutral pH. Use mild workup procedures, such as washing with saturated sodium bicarbonate instead of strong bases or acids. 3. Use high-purity, metal-free reagents and ensure all glassware is thoroughly cleaned.
Compound shows signs of degradation during storage (discoloration, new spots on TLC). 1. Storage temperature is too high. 2. Exposure to air, moisture, or light.1. Transfer to a freezer (-20°C) for long-term storage. 2. Tightly seal the container, preferably under an inert gas like argon, and store in the dark.
Low yields in subsequent reactions (e.g., amide coupling). The starting material has partially decarboxylated, reducing the amount of active carboxylic acid available for the reaction.1. Check the purity of the 3,5-dichloro-1H-indole-2-carboxylic acid by HPLC or NMR before starting the reaction. 2. If degradation is confirmed, purify the starting material by recrystallization or chromatography.

Key Experimental Protocols

Protocol 1: Protective Esterification of 3,5-dichloro-1H-indole-2-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its ethyl ester. Esters are significantly more stable against decarboxylation and can be easily hydrolyzed back to the carboxylic acid post-synthesis if needed.[11][12]

Objective: To protect the carboxylic acid group to prevent decarboxylation during subsequent high-temperature or acid-sensitive reactions.

Materials:

  • 3,5-dichloro-1H-indole-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid).

  • Acid Catalyst: Cool the solution in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise.

  • Reaction: Equip the flask with a condenser and heat the mixture to a gentle reflux (approx. 80°C).[13] Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 3,5-dichloro-1H-indole-2-carboxylate.

  • Purification: Purify the crude product by flash chromatography or recrystallization as needed.

Protocol 2: HPLC Method for Monitoring Purity and Decarboxylation

Objective: To resolve and quantify 3,5-dichloro-1H-indole-2-carboxylic acid from its decarboxylated byproduct.

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Method:

  • Gradient:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 5-10 µL

  • Expected Elution: The more polar carboxylic acid will elute earlier than the less polar decarboxylated indole.

References

  • Sundberg, R. J. (2009). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Leimgruber, W., & Batcho, A. D. (1983). The Batcho-Leimgruber Indole Synthesis. Organic Syntheses, 61, 10.
  • Wikipedia contributors. (2024). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Brown, R. K., & Nelson, N. A. (1953). An Improved Method for Decarboxylating Indole-2-Carboxylic Acids and its Application in the Synthesis of 7-Amino-dl-tryptophan. Canadian Journal of Chemistry, 31(10), 929-933. [Link]

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • Ranatunge, R. R., & Strauss, C. R. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(4), 337-341. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. The Journal of the Chemical Society, Perkin Transactions 1, (21), 3011-3022. [Link]

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from [Link]

  • University of Oxford. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Lee, J., et al. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2020).
  • Hirao, T., et al. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Oxo-Hydroxide Cluster. Chemistry – A European Journal, 30(e202402705). [Link]

  • Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]

  • Challis, B. C., & Millar, E. M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1259-1264. [Link]

  • Bell, R. A., & Brown, R. K. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(15), 2842-2845. [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Kurbatov, S. V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3762. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • EP1939168B1 - Continuous method for decarboxylation of carboxylic acid. (2010).
  • Smith, R. W., et al. (2021). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation. ChemRxiv. [Link]

  • Tamada, M., et al. (2007). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 46(18), 6043-6049. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • Fernandez, T. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • CN103102276A - Method for preparing 3,5-dichloroaniline. (2013).
  • Thomae, A. V., et al. (2018). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Molecular Pharmaceutics, 15(7), 2548-2561. [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?[Link]

Sources

Optimization

alternative solvents for 3,5-dichloro-1H-indole-2-carboxylic acid reactions

Welcome to the Technical Support Center for 3,5-Dichloro-1H-indole-2-carboxylic Acid workflows. As pharmaceutical regulations tighten around solvent toxicity, transitioning traditional syntheses to green chemistry framew...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloro-1H-indole-2-carboxylic Acid workflows. As pharmaceutical regulations tighten around solvent toxicity, transitioning traditional syntheses to green chemistry frameworks has become an operational necessity.

This guide is designed for bench scientists and process chemists. It provides field-tested troubleshooting, self-validating protocols, and the mechanistic causality required to effectively replace traditional solvents (like DMF and DCM) with greener alternatives without sacrificing yield or purity.

Architectural Workflow: Transitioning to Green Solvents

The transition away from legacy media requires an understanding of both downstream workup benefits and kinetic impacts. The workflow below illustrates the decision matrix for solvent selection during the amidation of halogenated indole-carboxylic acids.

SolventSelection A 3,5-Dichloro-1H-indole-2-carboxylic Acid Reaction Workflow B Solvent Evaluation A->B C Legacy Media (DMF, DCM, NMP) B->C D Green Media (2-MeTHF, CPME, Water) B->D E Reprotoxic & Poor Atom Economy C->E F Low Toxicity & Direct Extraction D->F G Optimal Alternative: 2-MeTHF or CPME F->G

Decision pathway for replacing legacy solvents with green alternatives in amide synthesis.

Expert FAQs: Causality in Reaction Design

Q: Why is it critical to replace DMF and DCM in 3,5-dichloro-1H-indole-2-carboxylic acid couplings? A: Traditional amide couplings have heavily relied on Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). However, DMF is a recognized Substance of Very High Concern (SVHC) due to reprotoxicity, and generating large streams of DCM waste poses severe environmental and regulatory burdens,[1]. Mechanistically, DMF requires exhaustive aqueous dilution to wash out during product isolation, drastically inflating the Environmental Factor (E-factor: mass of waste per mass of product)[2].

Q: How do the 3,5-dichloro substituents dictate my choice of alternative solvent? A: The chlorine atoms at the 3 and 5 positions exert a strong electron-withdrawing effect. This increases the acidity of the indole N-H proton and reduces the nucleophilicity of the indole core, which conveniently suppresses off-target side reactions[3]. However, this lipophilic halogenation also decreases the compound's solubility in highly non-polar solvents. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) provide the perfect dielectric balance to solubilize both the polar carboxylic acid starting material and the highly lipophilic active ester intermediate,[4].

Q: Can water be used as an alternative solvent for these coupling reactions? A: Yes, water is an increasingly viable, highly sustainable alternative for peptide and amide synthesis[5]. For highly lipophilic substrates like 3,5-dichloro-1H-indole-2-carboxylic acid, aqueous protocols must utilize micellar catalysis (e.g., TPGS-750-M surfactant) to create hydrophobic nanoreactors where the coupling efficiently takes place[5].

Quantitative Solvent Performance Data

The table below summarizes the comparative performance and safety metrics of traditional versus alternative green solvents in standard amide couplings.

SolventTypical Yield (%)Permitted Daily Exposure (mg/day)E-Factor ContributionWorkup Efficiency Profile
DMF (Legacy)85 - 95%8.8Very HighPoor. Requires massive aqueous dilution to remove.
DCM (Legacy)80 - 90%6.0HighGood phase separation, but highly toxic.
2-MeTHF (Green)82 - 94%50.0LowExcellent. Acts as both reaction & extraction medium.
CPME (Green)80 - 92%> 50.0LowExcellent. Extremely low water miscibility.
Water / Micellar 75 - 88%N/A (Safe)LowestHigh. Catalyst/surfactant can often be recycled.

Troubleshooting Guide

Issue 1: Product Streaking or Low Resolution During Silica Gel Purification
  • Causality: The acidic nature of the target carboxylic acid group, intensified by the 3,5-dichloro substitution, leads to strong hydrogen-bonding interactions with the slightly acidic silanol groups on standard silica gel. This causes severe peak tailing and streaking[6].

  • Solution: Acidify your mobile phase. Adding 0.1% to 1% of a volatile acid (such as Trifluoroacetic Acid or Formic Acid for reverse-phase, or Acetic Acid for normal phase) suppresses the deprotonation of the carboxylic acid, keeping it protonated and neutralizing the secondary interactions with the silica[6].

Issue 2: Persistent Coloration of the Isolated Product
  • Causality: Indole-based rings are highly electron-rich and susceptible to trace oxidation or polymerization, especially when exposed to air and light, leading to yellow or pink hues in the final solid[6].

  • Solution: Perform all recrystallizations under an inert atmosphere (Nitrogen or Argon) and strictly use degassed alternative solvents (e.g., degassed Ethanol/Water mixtures) to minimize dissolved oxygen during purification[6].

Issue 3: Incomplete Amine Coupling in 2-MeTHF
  • Causality: While 2-MeTHF is an excellent solvent, urea byproducts (if using traditional carbodiimides like EDC) can precipitate prematurely, trapping unreacted active esters.

  • Solution: Transition from EDC/HOBt to a modern coupling reagent like COMU or HATU, which produce byproducts that remain highly soluble in 2-MeTHF, allowing the reaction to proceed to completion homogenously[2].

Self-Validating Protocol: Amidation in 2-MeTHF

To guarantee success and reproducibility, this standard operating protocol (SOP) utilizes 2-MeTHF as both the reaction and extraction solvent, integrating self-validating kinetic checkpoints.

Step 1: Dissolution & Activation

  • Charge a dry, argon-purged flask with 3,5-dichloro-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous 2-MeTHF to achieve a 0.2 M concentration. Stir to form a uniform suspension.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. The solution will become homogenous as the carboxylate is formed and activated.

  • Validation Checkpoint A: After 15 minutes, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe >95% conversion to the active ester mass before proceeding. Do not add the amine until this is confirmed.

Step 2: Amidation 4. Add the target amine (1.2 eq) to the activated mixture. 5. Stir at room temperature for 2 to 4 hours.

  • Validation Checkpoint B: Perform TLC (or LC-MS) to verify the complete disappearance of the active ester intermediate.

Step 3: Integrated Green Workup 6. Directly add 1M aqueous HCl to the reaction flask. (Because 2-MeTHF has low water miscibility, the reaction mixture inherently becomes the extraction mixture),[5]. 7. Separate the aqueous layer. Wash the retained organic 2-MeTHF layer sequentially with saturated aqueous NaHCO3 and brine.

  • Validation Checkpoint C: The phase boundaries should resolve in under 60 seconds without forming persistent emulsions.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3,5-dichloro-1H-indole-2-carboxamide.

References[1] MacMillan, D., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry (RSC Publishing). URL:https://pubs.rsc.org/en/content/articlelanding/2013/gc/c2gc36900a[3] PatSnap Insights. "Amide Reaction Innovations: Enhanced Eco-Friendly Protocols." PatSnap. URL: https://www.patsnap.com[5] Lei, et al. "Green Solvent Selection for Suzuki–Miyaura Coupling of Amides." ACS Sustainable Chemistry & Engineering. URL:https://pubs.acs.org/doi/10.1021/acssuschemeng.0c08044[6] NSF Public Access Repository. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." NSF PAR. URL:https://par.nsf.gov/servlets/purl/10286828[2] University of Strathclyde / Green Chemistry. "Evaluation of alternative solvents in common amide coupling reactions." URL:https://pure.strath.ac.uk/ws/portalfiles/portal/16556108/MacMillan_etal_GC_2013_Evaluation_of_alternative_solvents_in_common_amide_coupling.pdf[4] JebaReeda, V.S., et al. "Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic." Semantic Scholar. URL: https://www.semanticscholar.org/[7] Benchchem Support. "Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid." Benchchem. URL:https://www.benchchem.com/

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the NMR Spectral Analysis of 3,5-dichloro-1H-indole-2-carboxylic acid

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dichloro-1H-indole-2-carboxylic acid, a key intermediate in various synthetic applications. Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dichloro-1H-indole-2-carboxylic acid, a key intermediate in various synthetic applications. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a comparative perspective against alternative analytical techniques and grounding the interpretation in fundamental principles of spectroscopy. We will explore the causality behind experimental choices and present the data in a clear, comparative format to facilitate its use in structural verification and quality control.

Structural Elucidation: The NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous structural elucidation of organic molecules in solution. For a substituted heterocyclic compound like 3,5-dichloro-1H-indole-2-carboxylic acid, NMR provides a detailed roadmap of the molecular framework by probing the chemical environment of each proton and carbon atom. This level of detail is often unmatched by other techniques, which may provide molecular weight or functional group information but lack the atom-by-atom connectivity data inherent to NMR.

The choice of solvent is a critical first step in NMR analysis. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its deuterium lock signal is stable. Crucially, its residual proton signal does not overlap with the key aromatic or NH signals of the analyte.[1] Furthermore, the acidic protons of the carboxylic acid and the indole N-H group are observable in DMSO-d₆ as they exchange slowly with residual water, whereas in solvents like D₂O or CD₃OD, these signals would be lost due to rapid deuterium exchange.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The electron-withdrawing effects of the two chlorine atoms, the carboxylic acid group, and the inherent aromaticity of the indole ring all contribute to the downfield shift of the aromatic protons.[2][3]

Key Observations and Interpretation:

  • N-H Proton (H1): This proton typically appears as a broad singlet in the far downfield region (around 12.5 ppm). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its significant downfield shift is due to its location on a heteroatom within an aromatic system.

  • Aromatic Protons (H4, H6, H7): The benzene portion of the indole ring displays a characteristic splitting pattern.

    • H4 is expected to be a doublet, shifted downfield due to the anisotropic effect of the adjacent pyrrole ring and the deshielding effect of the C5-Cl.

    • H6 will also appear as a doublet of doublets, split by both H7 and H4 (meta-coupling).

    • H7 should appear as a doublet, coupled to H6.

  • Carboxylic Acid Proton (COOH): This is another highly deshielded proton, appearing as a very broad singlet, often in the 13.0-13.5 ppm region.[4] Its chemical shift is highly dependent on concentration and temperature due to intermolecular hydrogen bonding.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment3,5-dichloro-1H-indole-2-carboxylic acid (Predicted δ, ppm)Indole-2-carboxylic acid (Experimental δ, ppm)[5]Rationale for Shift Differences
COOH~13.2 (br s)13.0 (br s)Minimal change; electronic effect of remote C5-Cl is small.
NH (H1)~12.5 (br s)11.8 (br s)The electron-withdrawing Cl at C3 & C5 deshields the N-H proton.
H4~7.8 (d)7.67 (d)Deshielding effect of the adjacent C5-Cl group.
H7~7.6 (d)7.48 (d)Less influenced by the C5-Cl than H4 and H6.
H6~7.3 (dd)7.14 (t)The C5-Cl substituent deshields this proton and alters the coupling pattern from a triplet to a doublet of doublets.

Note: Predicted values for the target compound are based on established substituent effects on the indole scaffold. Experimental data for the unsubstituted analog is provided for comparison.[5][6]

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton. Given the low natural abundance of the ¹³C isotope, these experiments typically require more sample or longer acquisition times.[7]

Key Observations and Interpretation:

  • Carboxyl Carbon (COOH): This carbon is highly deshielded and appears significantly downfield, typically in the 160-165 ppm range.

  • Carbons Attached to Chlorine (C3, C5): The direct attachment to the electronegative chlorine atom causes a significant downfield shift for these carbons. However, the carbon signal can also be broadened or have a lower intensity due to the quadrupolar effect of the chlorine atom.

  • Aromatic Carbons: The remaining carbons of the indole ring will resonate in the aromatic region (110-140 ppm). The specific shifts are influenced by the positions of the chloro and carboxyl substituents. For instance, C7a, the bridgehead carbon adjacent to the nitrogen, is typically found further downfield.[8]

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment3,5-dichloro-1H-indole-2-carboxylic acid (Predicted δ, ppm)Indole-2-carboxylic acid (Experimental δ, ppm)Rationale for Shift Differences
COOH~162.5163.4Minimal change.
C2~131.0130.5Substitution at C3 has a moderate effect.
C3~110.0102.1The C3-Cl causes a significant downfield shift (α-effect).
C3a~127.5127.8Minor change.
C4~122.0120.2Deshielding from the adjacent C5-Cl.
C5~126.0121.8Significant downfield shift due to direct attachment of Cl.
C6~124.0124.1Small deshielding effect from the C5-Cl.
C7~114.0112.5Minor change.
C7a~137.0136.9Minor change.

Note: Predicted values are based on established substituent chemical shift effects. Experimental data for the unsubstituted analog is referenced from spectral databases.

Comparison with Alternative Analytical Techniques

While NMR is powerful, a comprehensive analysis often involves complementary techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and conformational analysis.Unambiguous structure determination and isomer differentiation.Requires higher sample quantity (mg range)[1][9], relatively lower sensitivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity (µg-ng range), confirms molecular formula (with HRMS). Characteristic isotopic pattern for two chlorines is a strong indicator.[10]Does not provide detailed connectivity; cannot distinguish between isomers (e.g., 3,6-dichloro).
Infrared (IR) Spectroscopy Presence of functional groups (O-H, N-H, C=O, C-Cl).Quick and simple confirmation of key functional groups. The C=O stretch of the carboxylic acid is a prominent band (~1700-1730 cm⁻¹).[11]Provides limited information on the overall molecular structure; spectra can be complex in the fingerprint region.

The mass spectrum of 3,5-dichloro-1H-indole-2-carboxylic acid would be expected to show a molecular ion peak (M⁺) and characteristic (M+2) and (M+4) peaks due to the isotopic abundance of ³⁵Cl and ³⁷Cl, providing a clear signature for a dichlorinated compound. IR spectroscopy would confirm the presence of the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), N-H (~3300-3400 cm⁻¹)[12], and C=O (~1700 cm⁻¹) stretches.

Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires adherence to a validated protocol.

Standard Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of 3,5-dichloro-1H-indole-2-carboxylic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[7][13]

  • Dissolution: Gently agitate or vortex the vial to ensure complete dissolution. If solids persist, the sample should be filtered.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any particulate matter.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition and Processing Workflow

The following diagram illustrates the logical flow from sample preparation to final analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample & Lock transfer->insert_sample shim Shim Magnetic Field insert_sample->shim acquire Acquire FID (¹H, ¹³C, etc.) shim->acquire ft Fourier Transform acquire->ft phase_correct Phase & Baseline Correction ft->phase_correct integrate Integrate Peaks (¹H) phase_correct->integrate assign Assign Peaks & Interpret integrate->assign Annotated_Structure mol H1_label H1 (~12.5 ppm) H1_pos H1_label->H1_pos H4_label H4 (~7.8 ppm) H4_pos H4_label->H4_pos H6_label H6 (~7.3 ppm) H6_pos H6_label->H6_pos H7_label H7 (~7.6 ppm) H7_pos H7_label->H7_pos COOH_label COOH (~13.2 ppm) COOH_pos COOH_label->COOH_pos

Caption: Key ¹H NMR chemical shift assignments.

Conclusion

The NMR spectral analysis of 3,5-dichloro-1H-indole-2-carboxylic acid provides a wealth of structural information that is essential for its definitive identification and quality assessment. The ¹H and ¹³C NMR spectra are highly informative, with chemical shifts and coupling patterns that are readily interpretable based on the effects of the chloro and carboxylic acid substituents on the indole core. When used in conjunction with complementary techniques like mass spectrometry and IR spectroscopy, NMR spectroscopy provides an unparalleled level of confidence in the structural assignment. The protocols and comparative data presented in this guide offer a robust framework for researchers utilizing this compound in their work.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Edinburgh. NMR Sample Prepara-on. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • El-Ghamry, H. A., & El-Reash, G. M. A. (2006). Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 5–10. [Link]

  • Yar, M., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 32(5), 627-640. [Link]

  • University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpectraBase. Indole-2-carboxylic acid, (1-methylbutylidene)hydrazide - Optional[13C NMR]. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Doc Brown's Chemistry. Proton NMR Chemical Shifts table of data ppm. [Link]

  • Faraj, F. L., & Ahmed, A. A. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1). [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NIST. Indole-2-carboxylic acid - NIST WebBook. [Link]

  • PubChemLite. 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters. [Link]

  • Wang, W. G., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. [Link]

  • Olsson, A. O., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(20), 3340-3346. [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2212. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Validation

Comparative Binding Affinities of Indole-2-Carboxylic Acid (I2CA) Scaffolds: Target Selectivity from NMDA Receptors to HIV-1 Integrase

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Indole-2-carboxylic acid (I2CA) is a highly versatile, privileged scaffold in medicinal chemistry. Originally established as a basel...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-2-carboxylic acid (I2CA) is a highly versatile, privileged scaffold in medicinal chemistry. Originally established as a baseline competitive antagonist for the NMDA receptor's glycine modulatory site[1], strategic functionalization of the indole core has proven effective in radically altering target selectivity. Today, I2CA derivatives are prominent across diverse pharmacological landscapes, acting as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[2] and GPR17 orphan receptor agonists[3].

This technical guide objectively compares the binding affinities of leading I2CA analogs. By unpacking the structure-activity relationship (SAR) data alongside self-validating biochemical workflows, we provide drug development professionals with a mechanistic blueprint for tuning I2CA scaffold selectivity.

Molecular Mechanism and Target Divergence

The versatility of the I2CA scaffold stems from its rigid, planar geometry paired with easily modifiable peripheral sites. Understanding why specific analogs preferentially bind to drastically different biological targets requires examining the physicochemical environments of the target active sites.

  • NMDA Receptor (Glycine Site): The native I2CA molecule acts as a competitive antagonist against glycine[1]. The addition of small, electron-withdrawing halogens at the C4 and C6 positions (e.g., 4,6-dichloro) dramatically enhances binding affinity[3]. The restricted volume of the glycine binding pocket strictly accommodates these small, lipophilic groups but rejects bulkier appendages.

  • GPR17 Receptor: While small halogens at C4/C6 maintain NMDA affinity, swapping them for bulkier lipophilic residues (such as a C6-phenoxy or hexyloxy group) completely abolishes NMDA interaction and shifts the molecule's affinity strictly toward the GPR17 receptor, driving partial or full agonism[3].

  • HIV-1 Integrase: For HIV-1 integrase, the native unmodified C2-carboxyl and the indole nitrogen form a crucial bis-bidentate chelating triad with the two

    
     ions residing within the viral enzyme’s active site[4]. To move from micromolar affinity to nanomolar inhibition, drug developers have introduced long-branched halogenated phenyl groups at the C3 position. This structural extension forms critical 
    
    
    
    stacking interactions with the 3'-terminal adenosine of the viral DNA (dC20)[2].

I2CA_Mechanism I2CA Indole-2-Carboxylic Acid Scaffold Sub1 C4/C6 Halogenation (e.g., 4,6-Dichloro) I2CA->Sub1 Sub2 C2 Carboxyl + Indole N (Metal Chelation) I2CA->Sub2 Sub3 C3 Alkyl/Aryl Extensions (Hydrophobic Pocket) I2CA->Sub3 NMDA NMDA Receptor (Glycine Site Antagonist) Sub1->NMDA High Affinity (Ki < 1uM) GPR17 GPR17 Receptor (Agonist) Sub1->GPR17 Selectivity Shift HIV HIV-1 Integrase (INSTI) Sub2->HIV Mg2+ Chelation Sub3->HIV Pi-Pi Stacking (vDNA)

Target divergence of I2CA analogs driven by structural modifications.

Binding Affinity Data Comparison

The quantitative data summarized below reflects isolated assays measuring binding equilibrium constants (


) and half-maximal inhibitory/effective concentrations (

/

). When evaluating this data, note how a tricyclic constraint (Compound 3g) or halogenation fundamentally upgrades the native I2CA scaffold from a weak micromolar antagonist to a potent nanomolar binder.
Compound / AnalogPrimary TargetStructural ModificationReported Affinity
I2CA (Unsubstituted) NMDA ReceptorNative Scaffold

[1]
5-Fluoro-I2CA NMDA ReceptorC5-Fluoro substitution

[1]
Compound 3g (SM-31900) NMDA ReceptorTricyclic / zwitterionic anilides

[5]
MDL29,951 (Compound 1) GPR17 / NMDA3-(2-carboxyethyl)-4,6-dichloro

(GPR17)[3]
PSB-18422 GPR174-fluoro-6-bromo

[3]
Compound 20a HIV-1 IntegraseC6-(3-fluoro-4-methoxyphenyl)amino

[4]

Self-Validating Experimental Workflows

A common failure point in comparative drug development is relying on unverified literature metrics. The following protocols represent self-validating experimental systems; causality is built into the workflow to ensure accurate extrapolation of binding kinetics.

Workflow A: NMDA Receptor Radioligand Displacement Assay

To ascertain


 values accurately, we utilize competitive radioligand displacement.

Scientific Causality: Because the NMDA glycine site has rapid off-rate kinetics, the assay relies on high-velocity filtration. Washing with ice-cold buffer ensures that non-specific interactions are removed while lowering the thermal kinetic energy of the system to freeze the receptor-ligand complex in place, preventing artificially deflated affinity values.

  • Membrane Preparation: Homogenize cortical tissue in a sucrose buffer, centrifuge at

    
    , and resuspend the pellet in 50 mM Tris-acetate (pH 7.4) to isolate synaptic membranes[6].
    
  • Receptor Incubation: Incubate

    
     of membrane protein with a fixed concentration of 
    
    
    
    -MDL 105,519 (a highly specific tritiated antagonist) and escalating log-concentrations of the I2CA test analog[7].
  • Equilibrium: Allow the plate to equilibrate for 45 minutes at

    
    .
    
  • Rapid Filtration: Terminate the reaction by rapidly filtering the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Washing and Quantification: Wash filters three times with 3 mL ice-cold buffer to halt complex dissociation. Transfer filters to vials with scintillation fluid and count radioactivity to calculate

    
    , transforming it to 
    
    
    
    via the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration Incubate->Filter Wash 4. Buffer Wash Filter->Wash Quantify 5. Liquid Scintillation Wash->Quantify

Step-by-step radioligand binding assay workflow for NMDA receptors.

Workflow B: HIV-1 Integrase Strand Transfer Microplate Assay

Evaluating HIV-1 Integrase inhibitors requires mimicking the functional integration of viral DNA into the host genome.

Scientific Causality: The catalytic activity of integrase is strictly dependent on divalent metal cations (


 or 

)[2]. By utilizing a buffer containing optimized concentrations of

, the assay creates a competitive environment. If an I2CA derivative functions via a metal-chelating mechanism, introducing EDTA as a control will validate whether the inhibitor competitively displaces the metal coordination complex or acts via an alternative allosteric pathway.
  • Oligonucleotide Assembly: Anneal synthetic oligonucleotides representing the U5 viral LTR sequence to form a blunt-ended double-stranded DNA donor. Biotinylate the 5'-end.

  • Enzyme Loading: Incubate recombinant HIV-1 integrase (400 nM) with the biotinylated donor DNA in a buffer containing

    
    
    
    
    
    and
    
    
    
    
    .
  • Inhibitor Pre-incubation: Add the targeted I2CA analog (e.g., Compound 20a) at varying concentrations and incubate for 30 minutes at

    
    .
    
  • Strand Transfer Reaction: Add a fluorescently labeled target DNA (representing the host genome). Proceed for 1 hour at

    
    .
    
  • Plate Capture & Read: Transfer the reaction to a streptavidin-coated microplate to pull down the biotinylated viral DNA. Wash unbound fragments, and read the fluorescence. High fluorescence indicates successful strand transfer; low fluorescence signifies potent

    
     inhibition by the I2CA analog[4].
    

Conclusion

The indole-2-carboxylic acid structure provides a highly modular platform for drug discovery. By understanding the causal relationships between chemical substitutions and pocket topology, developers can tightly control receptor selectivity. Halogenations at C4/C6 are the gold standard for navigating between NMDA antagonism and GPR17 agonism[3], while C3 extension coupled with C2-carboxyl metal chelation shifts the scaffold toward virology applications as an HIV-1 integrase inhibitor[4].

References

  • MedChemExpress.
  • Wang, Y.-C., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." PMC.
  • Huettner, J.E.
  • J Med Chem. "Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor." PubMed.
  • Wang, Y.-C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." MDPI.
  • Variations of acidic functions at position 2... "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity." Elsevier / TTUHSC.
  • ACS Publications. "3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17." Journal of Medicinal Chemistry.

Sources

Comparative

validation of analytical methods for 3,5-dichloro-1H-indole-2-carboxylic acid

An In-Depth Guide to the Validation of Analytical Methods for 3,5-dichloro-1H-indole-2-carboxylic acid Introduction: The Critical Role of Method Validation 3,5-dichloro-1H-indole-2-carboxylic acid is a halogenated indole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Analytical Methods for 3,5-dichloro-1H-indole-2-carboxylic acid

Introduction: The Critical Role of Method Validation

3,5-dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The purity and concentration of such intermediates are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess these attributes must be rigorously validated to ensure they are reliable, reproducible, and fit for their intended purpose.

This guide provides a comprehensive framework for the , written from the perspective of a senior application scientist. We will move beyond a simple checklist of validation parameters, focusing instead on the underlying scientific rationale for each step. Our objective is to create a self-validating system of protocols where the data generated provides a high degree of assurance in the method's performance. The primary focus will be on a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, a workhorse technique in pharmaceutical analysis, while also comparing it to alternative approaches.

Method Selection: Why Reverse-Phase HPLC is the Preferred Starting Point

Given the chemical structure of 3,5-dichloro-1H-indole-2-carboxylic acid—containing an aromatic indole ring system, a carboxylic acid group, and chlorine substituents—it is a moderately polar, ionizable compound with a strong UV chromophore. These characteristics make Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal analytical choice.

  • Expertise & Rationale : The indole ring system provides strong UV absorbance, typically in the 220-300 nm range, allowing for sensitive detection without the need for complex derivatization. The carboxylic acid group allows for manipulation of its retention behavior by adjusting the pH of the mobile phase. A pH below the compound's pKa (typically around 3-4 for a carboxylic acid) will suppress ionization, leading to better retention and peak shape on a non-polar stationary phase like C18. This level of control is fundamental to developing a robust and selective method.

While RP-HPLC with UV is the primary focus, we will also consider High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as a comparative alternative, particularly for identifying unknown impurities or for analyses requiring higher sensitivity and specificity.

The Analytical Method Validation Workflow

Method validation is not a single experiment but a series of interconnected experiments that collectively demonstrate a method's suitability. The following workflow illustrates the logical progression of these validation activities.

G Dev Method Development (Column, Mobile Phase, λ) Spec Specificity (Peak Purity, Resolution) Dev->Spec Is the peak unique? Lin Linearity & Range Spec->Lin Is response proportional to concentration? Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Validated Validated Method Acc->Validated Prec->Validated LOD->Validated Rob Robustness Rob->Validated SysSuit System Suitability (Routine Check) Validated->SysSuit For routine use

Caption: A typical workflow for analytical method validation, progressing from development to routine use.

Core Validation Parameters: Protocols and Acceptance Criteria

The validation process is guided by international standards, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Specificity
  • Expertise & Rationale : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is the cornerstone of validation. Without specificity, all other parameters are meaningless. For a purity assay, this involves demonstrating that the chromatographic peak for 3,5-dichloro-1H-indole-2-carboxylic acid is free from any co-eluting species.

  • Experimental Protocol :

    • Forced Degradation : Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Sample Analysis : Analyze a blank (diluent), a placebo (if applicable), a reference standard of the analyte, and each of the stressed samples.

    • Peak Purity Analysis : Use a photodiode array (PDA) detector to assess peak purity across the entire analyte peak in all samples. The purity angle should be less than the purity threshold.

    • Resolution Calculation : Ensure the analyte peak is baseline resolved from the nearest eluting impurity or degradant peak. The resolution (Rs) should be greater than 2.0.

Linearity and Range
  • Expertise & Rationale : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol :

    • Stock Solution Preparation : Prepare a stock solution of the reference standard in a suitable diluent.

    • Calibration Standards : Prepare at least five calibration standards by serial dilution of the stock solution. For a purity assay, the range should typically cover 80% to 120% of the expected sample concentration.

    • Injection and Analysis : Inject each standard in triplicate.

    • Data Analysis : Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria :

    • Correlation Coefficient (r²) : ≥ 0.999

    • Y-intercept : Should be close to zero.

Accuracy
  • Expertise & Rationale : Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study, where a known amount of analyte is spiked into a sample matrix. This confirms that the method can accurately measure the analyte without interference from other components.

  • Experimental Protocol :

    • Sample Preparation : Prepare samples (e.g., placebo or a blank matrix) spiked with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

    • Replicates : Prepare each concentration level in triplicate (for a total of nine determinations).

    • Analysis : Analyze the spiked samples and calculate the percentage recovery.

    • Formula : % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100

  • Acceptance Criteria :

    • Mean Recovery : Typically 98.0% to 102.0% for an API assay.

Precision
  • Expertise & Rationale : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol :

    • Repeatability (Intra-assay precision) :

      • Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision) :

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Data Analysis : Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both studies.

  • Acceptance Criteria :

    • %RSD : Typically ≤ 2.0% for an API assay.

Robustness
  • Expertise & Rationale : Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. It is a critical parameter to evaluate before transferring a method to a quality control laboratory.

  • Experimental Protocol :

    • Parameter Variation : Deliberately vary critical chromatographic parameters one at a time. Examples include:

      • Mobile phase pH (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase organic composition (e.g., ± 2%)

      • Flow rate (e.g., ± 0.1 mL/min)

    • System Suitability Analysis : Analyze a system suitability solution under each condition and evaluate parameters like peak tailing, resolution, and retention time.

  • Acceptance Criteria :

    • System suitability parameters should remain within their established limits for all tested variations.

Data Comparison: HPLC-UV vs. HPLC-MS

The choice between HPLC-UV and HPLC-MS depends on the specific requirements of the analysis. The following table provides a comparative summary based on typical performance data.

ParameterHPLC-UVHPLC-MSRationale & Justification
Specificity Good (Peak Purity via PDA)Excellent (Mass-to-charge ratio)MS provides an orthogonal detection mechanism, confirming peak identity by mass, which is far more specific than UV absorbance.
Linearity (r²) ≥ 0.999≥ 0.995UV detectors generally offer better linearity over a wider dynamic range compared to many mass spectrometers.
Limit of Quantitation (LOQ) ~0.05-0.1% of nominal concentration~0.001-0.01% of nominal concentrationMS is significantly more sensitive, making it the superior choice for trace-level impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both can be highly accurate, but MS may be more susceptible to matrix effects that can suppress or enhance ionization.
Robustness HighModerateMS systems are generally more complex and sensitive to changes in mobile phase composition (e.g., non-volatile buffers cannot be used).
Cost & Complexity LowHighHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training to operate.

Conclusion

The validation of an analytical method for 3,5-dichloro-1H-indole-2-carboxylic acid is a systematic process that ensures the generation of reliable and accurate data. For routine purity and potency testing, a well-validated RP-HPLC method with UV detection is robust, cost-effective, and fit-for-purpose. The method's specificity must be rigorously established through forced degradation studies and peak purity analysis. Its linearity, accuracy, and precision must be demonstrated to fall within the stringent acceptance criteria demanded by the pharmaceutical industry.

For applications requiring the identification of unknown impurities or the quantitation of trace-level components, HPLC-MS offers superior specificity and sensitivity, albeit at the cost of increased complexity and reduced robustness. The choice of methodology should always be guided by the specific analytical problem at hand, with the principles of validation remaining universal.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

Validation

A Senior Application Scientist's Guide to Purity Assessment of 3,5-dichloro-1H-indole-2-carboxylic acid via Thin-Layer Chromatography

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth, comparative analysis of Thin-Layer Chromatography (TLC) for the purity assessment of 3,5-dichloro-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. We will explore the nuances of method selection, experimental execution, and data interpretation, while also benchmarking TLC against alternative analytical techniques.

The Critical Role of Purity in Drug Development

3,5-dichloro-1H-indole-2-carboxylic acid is a halogenated indole derivative, a scaffold prevalent in numerous pharmacologically active compounds. Impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can significantly impact the compound's biological activity and toxicity profile.[1] Therefore, a robust and reliable analytical method for purity determination is paramount during synthesis, process optimization, and quality control.

TLC is a planar chromatographic technique that is widely utilized for its simplicity, speed, and cost-effectiveness in assessing the purity of a sample.[2] It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture).[3]

Recommended TLC Protocol for 3,5-dichloro-1H-indole-2-carboxylic acid

This protocol is designed to provide a clear and reproducible method for the purity assessment of 3,5-dichloro-1H-indole-2-carboxylic acid. The rationale behind each step is explained to empower the researcher to adapt and troubleshoot as needed.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.[4]

  • Analyte Solution: Prepare a ~1 mg/mL solution of 3,5-dichloro-1H-indole-2-carboxylic acid in methanol or ethyl acetate.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate with a small amount of acetic acid. A good starting ratio is 70:30 (n-hexane:ethyl acetate) with 0.5-1% acetic acid. The non-polar n-hexane and more polar ethyl acetate will drive the separation, while the acetic acid helps to suppress the ionization of the carboxylic acid group, preventing streaking or tailing on the plate.[5]

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Fine-tipped glass capillaries.

  • Visualization: UV lamp (254 nm and 365 nm), iodine chamber, and a solution of p-anisaldehyde stain.

Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of 3,5-dichloro-1H-indole-2-carboxylic acid.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep Plate Preparation (Draw baseline) spotting Spotting (Analyte on baseline) plate_prep->spotting sample_prep Sample Preparation (~1 mg/mL in Methanol) sample_prep->spotting chamber_prep Chamber Equilibration (Mobile Phase + Filter Paper) development Plate Development (in equilibrated chamber) chamber_prep->development spotting->development drying Drying (Mark solvent front) development->drying uv_viz UV Visualization (254 nm) drying->uv_viz stain_viz Chemical Staining (p-Anisaldehyde) uv_viz->stain_viz rf_calc Rf Value Calculation stain_viz->rf_calc purity_eval Purity Evaluation rf_calc->purity_eval

Caption: Workflow for TLC Purity Assessment.

Step-by-Step Methodology
  • Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[3]

  • Chamber Equilibration: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and allow it to equilibrate for at least 15-20 minutes. This saturates the chamber with solvent vapors, ensuring a uniform and reproducible migration of the mobile phase up the plate.

  • Spotting: Using a capillary tube, apply a small spot of the analyte solution onto the baseline. The spot should be as small and concentrated as possible to ensure good separation.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the mobile phase to ascend the plate by capillary action.[3]

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization and Interpretation:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The indole ring is a strong chromophore, and 3,5-dichloro-1H-indole-2-carboxylic acid should appear as a dark spot against the fluorescent background.[4][6] Circle any visible spots with a pencil.

    • Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine, making them visible.[7]

    • Chemical Staining: For more sensitive detection or for visualizing non-UV active impurities, a chemical stain can be used. A p-anisaldehyde stain is a good general-purpose reagent for visualizing a wide range of organic compounds, often producing colored spots upon heating.[7]

Interpreting the Results for Purity Assessment

The purity of the sample is assessed by the number and intensity of the spots on the developed chromatogram. A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities.

The Retardation Factor (Rf) is a key parameter used to characterize and identify compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature). By comparing the Rf value of the main spot to that of a known standard (if available), the identity of the compound can be confirmed. Impurities will have different Rf values.

Comparison of TLC Mobile Phase Systems

The choice of the mobile phase is critical for achieving good separation. Below is a comparison of different solvent systems that can be employed for the analysis of 3,5-dichloro-1H-indole-2-carboxylic acid.

Mobile Phase Composition (v/v/v)RationaleExpected Outcome
n-Hexane:Ethyl Acetate:Acetic Acid (70:30:1) Primary Recommendation. Good balance of polarity for separation of the main compound from potential non-polar and moderately polar impurities. Acetic acid minimizes tailing.A well-defined spot for the main compound with an expected Rf value in the range of 0.3-0.5. Good separation of less polar impurities (higher Rf) and more polar impurities (lower Rf).
Dichloromethane:Methanol (95:5) Alternative for moderately polar compounds. Can provide different selectivity compared to the hexane/ethyl acetate system.May result in a higher Rf value for the main compound. Useful if impurities are not well-resolved with the primary system.
Toluene:Acetone:Formic Acid (80:20:1) Toluene offers different selectivity due to its aromatic nature. Acetone is a more polar solvent. Formic acid is a stronger acid than acetic acid and can be more effective in reducing tailing for strongly acidic compounds.Can be effective in separating impurities with similar polarity to the main compound.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While TLC is an excellent screening tool, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantitative purity analysis in the pharmaceutical industry due to its higher resolution, sensitivity, and automation capabilities.

Typical HPLC Method for Indole-2-Carboxylic Acid Derivatives

Based on methods for similar compounds, a reverse-phase HPLC method would be suitable for 3,5-dichloro-1H-indole-2-carboxylic acid.[4]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., around 280 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

The following diagram illustrates a typical HPLC workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis mobile_phase_prep Mobile Phase Preparation (e.g., Water/Acetonitrile with Acid) pump Pump mobile_phase_prep->pump sample_prep Sample Preparation (Dilute in Mobile Phase) injector Autosampler/Injector sample_prep->injector pump->injector column C18 Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram Generation data_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc

Caption: Workflow for HPLC Purity Assessment.

Comparison: TLC vs. HPLC for Purity Assessment

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Planar chromatography with a stationary phase on a plate and a mobile phase that moves by capillary action.Column chromatography where a high-pressure pump forces the mobile phase through a packed column.
Resolution Lower resolution, may not separate closely related impurities.High resolution, capable of separating complex mixtures and isomers.
Quantification Semi-quantitative at best (visual estimation of spot size and intensity). Densitometry can improve quantification.Highly quantitative, provides accurate peak areas for purity calculations.
Speed Fast, multiple samples can be run simultaneously.Slower per sample, but automated systems can run many samples sequentially.
Cost Low cost for plates, solvents, and equipment.High initial instrument cost and ongoing expenses for columns, solvents, and maintenance.
Sensitivity Lower sensitivity.High sensitivity, can detect trace impurities.
Application Ideal for rapid screening, reaction monitoring, and preliminary purity checks.Gold standard for final purity determination, quality control, and regulatory submissions.

Conclusion and Expert Recommendations

For the purity assessment of 3,5-dichloro-1H-indole-2-carboxylic acid, Thin-Layer Chromatography serves as an indispensable, rapid, and cost-effective initial screening tool. Its ability to quickly visualize the presence of impurities makes it ideal for monitoring the progress of a chemical synthesis and for preliminary quality checks. The recommended n-hexane:ethyl acetate:acetic acid mobile phase system on silica gel plates provides a robust starting point for reliable analysis.

However, for definitive and quantitative purity determination, especially in the context of drug development and manufacturing, High-Performance Liquid Chromatography is the superior method. Its high resolution and quantitative accuracy are essential for meeting stringent regulatory requirements.

In a well-equipped research and development environment, TLC and HPLC are not mutually exclusive but rather complementary techniques. TLC should be employed for its speed and simplicity in routine checks, while HPLC should be utilized for final, in-depth purity analysis and validation. This integrated approach ensures both efficiency and analytical rigor in the development of novel pharmaceutical compounds.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. Retrieved from [Link]

  • Lade, B. (2014, August 6). A Comprehensive Working, Principles and Applications of Thin Layer Chromatography. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link])

  • Sparkl. (n.d.). Revision Notes - Explanation of Differences in Rf Values | Analytical Techniques | Chemistry - 9701 | AS & A Level. Retrieved from [Link])

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link])

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link])

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link])

  • Bio-protocol. (2025, November 5). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Retrieved from [Link])

  • designer-drug.com. (n.d.). the van urk-salkowski reagent - a sensitive and specific chromogenic reagent for silica gel thin. Retrieved from [Link])

  • PubChemLite. (n.d.). 3,5-dichloro-1h-indole-2-carboxylic acid (C9H5Cl2NO2). Retrieved from [Link])

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link])

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link])

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link])

  • ResearchGate. (2025, August 6). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. Retrieved from [Link])

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link])

  • Semantic Scholar. (n.d.). Extraction and analysis of indole derivatives from fungal biomass. Retrieved from [Link])

  • Scribd. (n.d.). Thin Layer Chromatography Techniques. Retrieved from [Link])

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Comparative

A Senior Application Scientist's Guide to the Comparative Potency of Glycine Site Antagonists

This guide provides an in-depth, objective comparison of the potency of various glycine site antagonists targeting the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the potency of various glycine site antagonists targeting the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on binding affinities and functional antagonism. We will delve into the causality behind experimental choices and provide detailed, field-proven methodologies for the accurate assessment of these compounds.

The Critical Role of the NMDA Receptor Glycine Site in Neuromodulation

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other ionotropic glutamate receptors, the activation of the NMDA receptor is a complex, multi-faceted process. It requires the binding of both the primary neurotransmitter, glutamate, to the GluN2 subunit, and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[2][3] Furthermore, the ion channel is subject to a voltage-dependent block by magnesium ions (Mg²⁺), which is only relieved upon depolarization of the postsynaptic membrane.[1] This sophisticated mechanism allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic activity.[1]

The glycine binding site on the GluN1 subunit, therefore, represents a critical modulatory hub for NMDA receptor function.[4] Antagonizing this site offers a nuanced approach to dampening NMDA receptor activity, a strategy that has garnered significant interest for therapeutic interventions in a range of neurological and psychiatric disorders, including stroke, epilepsy, and schizophrenia, where NMDA receptor overactivation is implicated in pathophysiology.[4][5] Glycine site antagonists are hypothesized to have a more favorable side-effect profile compared to competitive glutamate site antagonists or channel blockers, which can be associated with significant psychotomimetic and cognitive adverse effects.[4][5]

Below is a diagram illustrating the key components of NMDA receptor activation and the site of action for glycine antagonists.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_ion Ca2+ NMDA_Receptor->Ca_ion Influx Na_ion Na+ NMDA_Receptor->Na_ion Influx Depolarization Depolarization AMPA_Receptor->Depolarization Na+ influx leads to Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Glycine_Antagonist Glycine Site Antagonist Glycine_Antagonist->NMDA_Receptor Blocks Glycine Binding Mg_ion Mg2+ Mg_ion->NMDA_Receptor Blocks Channel Depolarization->Mg_ion Relieves Block

Caption: NMDA Receptor Activation and Glycine Site Antagonism.

Chemical Classes and Comparative Potency of Glycine Site Antagonists

Glycine site antagonists are a structurally diverse group of compounds. Their development has largely been driven by structure-activity relationship (SAR) studies aimed at optimizing affinity, selectivity, and pharmacokinetic properties.[3] The primary chemical classes include:

  • Kynurenic Acid Derivatives: Kynurenic acid was one of the first identified endogenous antagonists at the glycine site.[3] Subsequent medicinal chemistry efforts led to the development of more potent halogenated derivatives, such as 5,7-dichlorokynurenic acid (5,7-DCKA) and 7-chlorokynurenic acid (7-CKA).[6]

  • Quinoxalinediones: Initially developed as AMPA/kainate receptor antagonists, some quinoxalinediones, like CNQX, were found to also act as weak antagonists at the NMDA receptor glycine site.[3] Further modifications led to compounds with higher affinity and selectivity for the glycine site, such as ACEA-1021.[7]

  • Indole-2-carboxylates: This class includes potent and selective antagonists such as gavestinel (GV150526) and MDL 105,519.[4][8] MDL 105,519, in its radiolabeled form ([³H]MDL 105,519), has become a valuable tool for studying the glycine site.[8][9]

  • Pyrido[2,3-b]pyrazine-N-oxides and Related Heterocycles: These represent another class of high-affinity glycine site antagonists.[4]

  • Other Structures: A variety of other chemical scaffolds have been explored, leading to compounds like L-689,560, L-701,324, and the pyrido-phthalazine-diones.[4][10]

The potency of these antagonists is typically determined using two primary experimental approaches: radioligand binding assays to measure their affinity for the receptor (Ki values) and electrophysiological recordings to assess their functional antagonism of NMDA receptor-mediated currents (IC₅₀ values).

Comparative Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki) of representative glycine site antagonists from different chemical classes. These values are primarily derived from competitive binding assays using [³H]MDL 105,519 or [³H]glycine as the radioligand in rat brain membrane preparations. It is important to note that variations in experimental conditions can influence the absolute values, hence this table serves as a comparative guide.

CompoundChemical ClassRadioligandKi (nM)Reference(s)
MDL 105,519 Indole-2-carboxylate[³H]glycine10.9[11]
Gavestinel (GV150526) Indole-2-carboxylate[³H]glycine~3.2[6]
5,7-DCKA Kynurenic Acid Derivative[³H]MDL 105,519~540[8]
7-CKA Kynurenic Acid Derivative[³H]glycine~570[6]
ACEA-1031 QuinoxalinedioneNot Specified8[7]
L-689,560 TetrahydroquinolineNot SpecifiedHighly Potent[6]
L-701,324 QuinoloneNot SpecifiedPotent[6]
Comparative Functional Antagonism (IC₅₀)

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of various glycine site antagonists, determined by their ability to block NMDA-induced currents in cultured neurons using whole-cell patch-clamp electrophysiology. These values reflect the functional potency of the compounds.

CompoundCell TypeNMDA/Glycine Conc.IC₅₀ (µM)Reference(s)
Pyrido-phthalazine-diones Hippocampal Neurons200 µM / 1 µM0.14 - 13.8[2]
Amantadine Cerebellar Granule Neurons100 µM / 10 µM92[12]
Memantine Cerebellar Granule Neurons100 µM / 10 µM1.05[12]

Experimental Protocols for Assessing Antagonist Potency

The scientific integrity of comparative potency data rests on robust and well-validated experimental protocols. Here, we provide detailed methodologies for the two most common assays used to characterize glycine site antagonists.

Radioligand Binding Assay: [³H]MDL 105,519 Competition Binding

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site by measuring its ability to displace the high-affinity antagonist radioligand [³H]MDL 105,519 from its binding site on neuronal membranes.

Rationale: This assay provides a direct measure of the interaction between the antagonist and the receptor in a cell-free system. [³H]MDL 105,519 is an ideal radioligand due to its high affinity (Kd ≈ 3.77 nM) and specificity for the glycine site.[8]

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [3H]MDL 105,519 & Test Compound prep->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: IC50 and Ki Calculation quantify->analyze end End analyze->end

Caption: Workflow for a [³H]MDL 105,519 Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous glycine and glutamate.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of rat brain membranes (50-100 µg of protein).

      • 25 µL of [³H]MDL 105,519 (final concentration ~2-4 nM).[8]

      • 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

      • Assay Buffer (50 mM Tris-HCl, pH 7.4) to final volume.

    • For determining non-specific binding, add a high concentration of a known glycine site ligand (e.g., 10 µM glycine or unlabeled MDL 105,519) in place of the test compound.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[13]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each well.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional potency (IC₅₀) of a glycine site antagonist by measuring its ability to inhibit NMDA- and glycine-evoked currents in cultured neurons.

Rationale: This technique provides a direct measure of the antagonist's effect on the ion channel function of the NMDA receptor in an intact cellular environment, offering a more physiologically relevant assessment of potency.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary neurons (e.g., rat hippocampal or cortical neurons) on glass coverslips for 1-2 weeks to allow for mature expression of NMDA receptors.[14]

  • Recording Setup:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels, pH 7.4). Ensure the solution is Mg²⁺-free to prevent voltage-dependent channel block.

    • Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ.[15] Fill the pipette with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the recording pipette and the membrane of a selected neuron.[15][16]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 or -70 mV.[14][15]

  • Drug Application and Data Acquisition:

    • Apply a solution containing a fixed concentration of NMDA (e.g., 100-200 µM) and glycine (e.g., 1-10 µM) to elicit an inward current.[12][14]

    • Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the test antagonist.

    • Record the peak inward current at each antagonist concentration.

    • Ensure a washout period between applications to allow for the recovery of the NMDA receptor response.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each concentration of the antagonist.

    • Normalize the current amplitude at each antagonist concentration to the control response (in the absence of the antagonist).

    • Plot the normalized current as a function of the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Potency and Therapeutic Implications

While in vitro potency is a critical determinant, the therapeutic potential of a glycine site antagonist ultimately depends on its in vivo efficacy, which is influenced by its pharmacokinetic properties (e.g., blood-brain barrier penetration) and its ability to modulate NMDA receptor activity in the complex environment of the living brain.

Several glycine site antagonists have demonstrated neuroprotective effects in animal models of focal cerebral ischemia (stroke). For instance, ACEA-1021 has been shown to reduce infarct volume in a rodent model of transient middle cerebral artery occlusion, and this neuroprotective effect persists even when brain temperature is controlled.[17] However, the translation of these preclinical findings to clinical success has been challenging. The Glycine Antagonist in Neuroprotection (GAIN) Americas trial, which investigated the efficacy of gavestinel (GV150526) in acute ischemic stroke, did not demonstrate a significant improvement in functional outcome at 3 months.[18]

These findings underscore the importance of considering not only the in vitro potency but also the broader pharmacological profile of these compounds in drug development. Future research in this area will likely focus on developing antagonists with optimized pharmacokinetic properties and exploring their therapeutic potential in a wider range of neurological and psychiatric disorders.[5][19]

Conclusion

The glycine site of the NMDA receptor remains a compelling target for therapeutic intervention. The diverse chemical classes of antagonists developed to date exhibit a wide range of potencies, from the nanomolar affinity of indole-2-carboxylates in binding assays to the varied micromolar functional antagonism observed in electrophysiological studies. The objective comparison of these compounds requires the application of rigorous and standardized experimental protocols, such as radioligand binding assays and whole-cell patch-clamp recordings, as detailed in this guide. While the clinical translation of glycine site antagonists has faced hurdles, the continued exploration of their structure-activity relationships and in vivo pharmacology holds promise for the development of novel therapeutics for a variety of CNS disorders.

References

  • Glycine Exerts Dual Roles in Ischemic Injury Through Distinct Mechanisms. (2012). Stroke. [Link]

  • Neuroprotection by novel antagonists at the NMDA receptor channel and glycineB sites. European Journal of Pharmacology.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. [Link]

  • The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. (2001). PubMed. [Link]

  • Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled. (1998). PubMed. [Link]

  • Chemical structures of NMDA and non-NMDA receptor antagonists. ResearchGate. [Link]

  • The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders. (2019). PubMed. [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). Ingenta Connect. [Link]

  • Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial. (2001). PubMed. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • Pharmacology of NMDA Receptors. (2023). NCBI. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke. Semantic Scholar. [Link]

  • Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. ResearchGate. [Link]

  • Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA. (1994). PubMed. [Link]

  • [3H]MDL 105519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. (1996). PubMed. [Link]

  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC. [Link]

  • Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway. (2019). PubMed. [Link]

  • Binding of the radiolabeled glycine site antagonist [3H]MDL 105519 to homomeric NMDA-NR1a receptors. (1997). PubMed. [Link]

  • Neuroprotective agents in ischemic stroke: past failures and future opportunities. SciSpace. [Link]

  • Competitive Gly/NMDA receptor antagonists. ResearchGate. [Link]

  • patch-clamp-protocol-final.pdf. AXOL Bioscience. [Link]

  • Simplified Schematic of the Whole-Cell Patch Clamp Protocol Firstly,... ResearchGate. [Link]

  • Characterisation of the binding of [3H]MDL 105519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes. (1997). PubMed. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Handling and Disposal of 3,5-Dichloro-1H-indole-2-carboxylic Acid

As an application scientist or lab manager, ensuring the safe, compliant disposal of halogenated organic compounds is just as critical as the chemical synthesis itself. 3,5-dichloro-1H-indole-2-carboxylic acid (CAS: 1676...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist or lab manager, ensuring the safe, compliant disposal of halogenated organic compounds is just as critical as the chemical synthesis itself. 3,5-dichloro-1H-indole-2-carboxylic acid (CAS: 167631-51-8) presents a unique set of disposal challenges due to its structural components: a mildly acidic carboxylic group paired with a dichloro-substituted indole ring[1].

This guide provides a rigorous, step-by-step operational protocol for managing this chemical waste. Our methodology adheres strictly to Resource Conservation and Recovery Act (RCRA) federal standards, focusing on proper segregation, risk mitigation, and the underlying chemical causality dictating these procedures[2][3].

Chemical Profiling & Segregation Causality

Understanding the physicochemical properties of 3,5-dichloro-1H-indole-2-carboxylic acid is essential for determining its waste trajectory.

  • The Halogenation Penalty: The two chlorine atoms on the indole core dictate that this chemical, whether in solid form or dissolved in a solvent, must be classified strictly as Halogenated Organic Waste [4].

  • The Causality of Segregation: During final disposal, halogenated compounds must be incinerated at extremely high temperatures at a specialized Treatment, Storage, and Disposal Facility (TSDF). If incinerated at standard temperatures, chlorinated organics generate highly corrosive hydrogen chloride (HCl) gas and toxic polychlorinated dibenzodioxins (PCDDs). Because specialized high-temperature incineration is expensive, TSDFs charge up to three times more for halogenated waste[4][5]. Mixing even a few milligrams of this compound into a non-halogenated waste carboy converts the entire volume into a premium-cost halogenated waste stream[6].

  • Acidic Reactivity: The carboxylic acid moiety provides mild acidity. Consequently, this waste should never be placed in unlined metal safety cans, which are susceptible to long-term corrosion. High-Density Polyethylene (HDPE) is the mandated containment material[6].

Quantitative Safety & Disposal Parameters

The following table summarizes the key logistical metrics required for safety data sheet (SDS) alignment and internal lab manifesting[1][4].

ParameterOperational Guidance
IUPAC Name 3,5-dichloro-1H-indole-2-carboxylic acid
CAS Number 167631-51-8
Molecular Weight 230.04 g/mol
RCRA Waste Profile Halogenated Organic Waste (Solid or Solvent-Dissolved)
Primary Hazards Skin/eye irritant; generates toxic HCl gas upon combustion
Approved Container HDPE plastic carboy or 4-liter poly bottle (Avoid unlined metal)
SAA Volume Limit 55 gallons total per Satellite Accumulation Area
Incompatible Streams Non-halogenated solvents, strong bases, heavy metals, cyanides

Step-by-Step Laboratory Disposal Protocol

This self-validating protocol ensures full RCRA "cradle-to-grave" compliance[3], protecting both the researcher and the institution from regulatory penalties.

Phase 1: Point-of-Generation Collection (Benchtop)
  • Assess the Matrix: Determine if the waste is a dry powder (e.g., failed crystallization, expired reagent) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Container Selection: Select a designated HDPE waste container. Validation Check: Verify that the container specifically states "Halogenated Waste." Do not add to containers holding heavy metals or aqueous alkaline waste, as acid-base interactions can pressurize the vessel[5][6].

  • Transfer in Fume Hood: Always conduct the transfer inside an operating chemical fume hood to prevent inhalation of aerosolized particulates or associated solvent vapors[4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Seal the Vessel: The EPA RCRA mandate requires that the waste container remains tightly closed with an airtight lid at all times, except the exact moment waste is being actively added[5][6]. Do not leave funnels resting in the neck of the carboy.

  • Affix the RCRA Tag: The moment the first drop or grain of waste enters the container, a Hazardous Waste Tag must be attached.

  • Document the Composition: Write out the full chemical name ("3,5-dichloro-1H-indole-2-carboxylic acid"). Do not use structural abbreviations, acronyms, or trade names. Check the boxes for "Toxic" and "Halogenated"[4].

Phase 3: TSDF Routing & Manifesting
  • Monitor Accumulation Limits: A laboratory SAA may accumulate up to 55 gallons of hazardous waste. Once full, the container must be dated and transferred to the central waste facility within 3 days[6].

  • EHS Pickup: Submit a manifest to your Environmental Health and Safety (EHS) department for bulk transport. The facility will blend this with other F-listed or characteristic halogenated solvents for high-temperature fuels blending[5][7].

Visualized Waste Segregation Workflow

The diagram below maps the logistical decision tree for handling this specific compound, emphasizing the critical bifurcation between halogenated and non-halogenated streams.

WasteWorkflow Start Waste Generation: 3,5-dichloro-1H-indole-2-carboxylic acid Check Determine Waste Matrix Start->Check Solid Solid Waste (Powder/Residue) Check->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) Check->Liquid In Solvent Segregate Segregate strictly as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Do not mix with non-halogenated! SAA Transfer to Satellite Accumulation Area (SAA) Segregate->SAA Attach RCRA Label TSDF Licensed TSDF Incineration (High-Temp Destruction) SAA->TSDF Transport <180 days

Decision workflow for proper segregation and disposal of halogenated lab waste.

Emergency Spill Containment

In the event of an accidental spill:

  • Solid Spills: Do not use water, as this creates an acidic slurry that is harder to contain. Put on nitrile gloves, a lab coat, and goggles. Use a non-sparking brush to sweep the powder into a sealable plastic bag. Label the bag as halogenated hazardous waste[4][6].

  • Solvent-Dissolved Spills: If the compound is spilled while dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (like vermiculite or clay). Do not use paper towels if the solvent is highly flammable. Scoop the saturated absorbent into a heavy-duty bag, seal it, and submit it for hazardous disposal[4].

References

  • Environmental Health and Radiation Safety, Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Retrieved from: [Link]

  • IDR Environmental. "RCRA Meaning: Why It Matters If You Generate Hazardous Waste." Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 3,5-dichloro-1H-indole-2-carboxylic acid

As a Senior Application Scientist, I designed this technical guide to serve as a self-validating framework for research teams handling 3,5-dichloro-1H-indole-2-carboxylic acid (CAS 167631-51-8) [1]. Beyond merely listing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this technical guide to serve as a self-validating framework for research teams handling 3,5-dichloro-1H-indole-2-carboxylic acid (CAS 167631-51-8) [1]. Beyond merely listing basic safety metrics, this guide provides the mechanistic causality behind each operational requirement, ensuring that your drug development workflows remain both highly efficient and rigorously safe.

Hazard Mechanics and Causality Profile

To engineer a safe workflow, laboratory personnel must first understand why a chemical behaves dangerously under specific conditions. 3,5-dichloro-1H-indole-2-carboxylic acid is a solid organic powder characterized by an indole ring substituted with two chlorine atoms and a carboxylic acid moiety.

This structural profile governs its physiological and environmental hazards:

  • Dermal and Mucosal Irritation (H315, H319, H335): The high lipophilicity imparted by the dichloro-substitutions allows the molecule to effectively penetrate the lipid bilayers of exposed dermal and mucosal tissues. Once dissolved in local moisture (such as sweat or respiratory fluid), the localized acidity of the C2-carboxylic acid lowers the pH, leading to acute protein denaturation and irritation[2].

  • Inhalation and Dust Explosion Potential: Like many fine halogenated organic powders, aerating this material poses a dual threat. Inhalation can cause severe upper respiratory tract irritation[2]. Furthermore, when whirled into a concentrated dust cloud in the presence of an ignition source, the powder possesses a general combustible dust explosion potential[3].

  • Pyrolysis Toxicity: The presence of both structural nitrogen (the indole amine) and halogens (the 3,5-dichloro substitutions) means that upon uncontrolled combustion, this compound will rapidly evolve toxic nitrogen oxides (NOx), hydrogen cyanide (HCN), and highly corrosive hydrogen chloride (HCl) gas[4].

Personal Protective Equipment (PPE) Matrix

Your primary defense against exposure is a well-considered PPE protocol. Standard laboratory attire is insufficient. Because this powder carries electrostatic charge and generates microscopic dust, PPE must be tailored for particulate isolation[2].

Protection CategoryRecommended EquipmentMechanistic Rationale
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile offers superior resistance to solid chlorinated organic acids compared to latex. Double-gloving is highly recommended during powder transfer.
Ocular (Eyes) EN166 / ANSI Z87.1 Chemical Splash Goggles Standard safety glasses with side shields do not adequately prevent fine airborne dust from entering the ocular cavity from above or below.
Respiratory P100 / N95 Half-Mask Respirator (If outside hood)Necessary only if localized exhaust ventilation fails or during large spill cleanup. Filters out >99.9% of highly irritating solid airborne particulates[4].
Body Nomex Lab Coat & Tyvek Sleeves Prevents powder from clinging to porous street clothing. Nomex provides baseline flame resistance in the event of a localized dust flash.

Standard Operating Procedure: Dispensing and Transfer

Proper material transfer minimizes aerosolization and guarantees the integrity of analytical weighing. Follow this self-validating protocol when dispensing 3,5-dichloro-1H-indole-2-carboxylic acid for assays or reaction scale-ups.

Step 1: Environmental Setup

  • Conduct all operations inside a certified chemical fume hood with a confirmed face velocity of 80–120 feet per minute (fpm). Ensure the sash is pulled down to the operational safety line.

  • Clear the immediate workspace of strong oxidizing agents, which are chemically incompatible with halogenated indoles[4].

Step 2: Static Electricity Mitigation

  • Because the highly polar carboxylic acid groups cause the powder to easily hold a static charge, passing an anti-static (zero-stat) gun over your receiving glassware is critical. This prevents electrostatic repulsion that can unexpectedly launch the powder into the technician's breathing zone.

Step 3: Mechanical Transfer

  • Use only a grounded, non-sparking metal spatula (e.g., stainless steel or PTFE-coated steel). Do not use plastic spatulas, which generate static charge via triboelectric friction.

  • Transfer the material deliberately. Never pour the powder continuously from height.

Step 4: Safe Decontamination

  • Once dispensing is complete, do not dry-sweep the balance area. Dry-sweeping directly generates hazardous dust clouds.

  • Instead, dampen a lint-free laboratory wipe with 70% Isopropanol or water and carefully wipe down the spatulas, balance pans, and surrounding benchtop.

Spill Mitigation and Disposal Plan

Due to the halogen content, standard chemical waste management streams cannot process this compound safely. Unplanned spills must be isolated immediately to prevent systemic lab contamination.

Spill Response: If 3,5-dichloro-1H-indole-2-carboxylic acid spills on the benchtop, personnel must immediately moisten a towel with water or a benign solvent and gently lay it over the powder[3]. This step forces the particulate to aggregate, eliminating the respiratory hazard (H335) prior to mechanical sweeping.

Disposal routing: Waste containing this compound must NEVER be flushed into public wastewater systems or placed in general solid organics waste. The material must be sent to a professional hazardous waste disposal plant[2]. Because the compound will form deadly Hydrogen Chloride (HCl) gas upon breakdown, the designated facility must utilize a chemical incinerator equipped with a secondary afterburner and an alkaline scrubber to neutralize the acidic exhaust prior to atmospheric release[5].

HazardProtocol Start Powder Spill: 3,5-dichloro-1H-indole- 2-carboxylic acid Assess Assess Dust Generation & Spill Volume Start->Assess PPE Don P100 Respirator & Nitrile Gloves Assess->PPE Localized Spill Evacuate Evacuate Lab Area Assess->Evacuate High Dust Cloud WetDown Moisten with Damp Towel (Prevent Aerosolization) PPE->WetDown Evacuate->PPE Re-entry Protocol Collect Mechanical Collection (Non-Sparking Spatula) WetDown->Collect WasteBin Halogenated Solid Waste Container Collect->WasteBin Incinerator Chemical Incinerator (Afterburner + Scrubber) WasteBin->Incinerator Final Destruction

Decision matrix and workflow for 3,5-dichloro-1H-indole-2-carboxylic acid spill management.

References

  • [1] 3,5-Dichloro-1h-indole-2-carboxylic acid (CAS 167631-51-8). Fluorochem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsbrjNKr0GRBwncAuuO-wrGJXoC0ggmnpgeiEAP4IbnERLE10CGqB0eSijF0o46h6EGiowsgICVKhJ-9951lZnX--qQvlm3d2FRACSQUvPJstqcG_6komnrYHOu7Zo4ut-ij32]

  • 3-Chloroindole-2-carboxylic Acid - SAFETY DATA SHEET. TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeiu5kKaoIq2hCvjTNmZ95UDdxpZYtahqbnc3EJwrwzBmbLrJ6rPbpQFRWyaYVhR5te_5eNzFURMYIaNk1-zTYDIPWYbUFCvySvFvcsuypCAzSq0qSM6Zpm74mILehuntzUlqWjU-UHyP6pGRnMXhE5g==]

  • [3] SAFETY DATA SHEET - Sigma-Aldrich. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMoXx2-zvs2elwU1NzJVCllUxYXRJxJLDYmPB-epQoaFKjEsC_Z8uizzQ0FIWeDNlRbVLbTOO3ug_nFAAEFyTqKZI-xB2iT9r_Kd3AUe6Z5y0eh1PHicfPed7Ymkb2Tx2PsS8X9w-ktm8-mW25LhY9]

  • [5] MSDS of 4-chloro-1H-indole-7-carboxylic acid. Capot Chemical Co., Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT_z29WXR7tCxDpdUmJoG6ikikGIrwA7K-pAE_HfFe8-lZbWHpeNTrJ1k7LTUxDxn7eqEn3gruFgCilU3hg9yXqa-nIl8OD6nrqEkSwKENZxpG-fLMICl7xemCgsaX4_-5QSDcr_84GMlMAw==]

  • [4] 5-Chloroindole-2-carboxylic acid SAFETY DATA SHEET. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaZD5OSnECoHW4WvC4ul5nQ5gboNthbzV2O33TN_FZwbLOxgLHbs9daJK-PWrTYGjsw1QNWHD6Q8OjptYDAsAwktklGqn83N4J9Es6yIsqLM5UZzlspJOonkN-gA2q2e9prGopNAs_eTG_vcw43sD-nKHOBhTG_w9L_n8nbCvARS4qzbcVjiCHUMLEBEX3oLsela1Mtx16NvK0z88gMDMMIzOCTzYKSmTH_L1qRU6IyrosiCZvPoj3IcwH0Z2LuHzYxtqeDo68MlWy5j8mi2vmSexlbxwc]

  • [2] SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3fCj9th1Y8b95HoYNgWvOmLqBI0I6ENlUiBDn2b5ZvP4RW7cJLvdyCDszlrY6hpny4ll1TykKcYSPfJuH6kgb14856mNQsGSEEM--ydKkvEaxGcqdpmosdw4kxGDyE2ZEXdNNaEC9kuUzy6f9lKOtJPT9T10WRxdJXuqn0qeRvTMG4HQo5-8c33EC89Qmx-Fsq203YgxK7NSIeULutvVOwTnKADFjYo-R1Q3EauTahxneqMIziEFqKg8aX3l1XyOR0j-Qzxbs02UopZa]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-1H-indole-2-carboxylic acid
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